molecular formula C20H17NNa2O5 B1191883 LY 341495 disodium salt

LY 341495 disodium salt

Cat. No.: B1191883
M. Wt: 397.33
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Highly potent and selective group II metabotropic glutamate receptor antagonist. 

Properties

Molecular Formula

C20H17NNa2O5

Molecular Weight

397.33

Synonyms

(2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl) propanoic acid disodium salt

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of LY341495 Disodium Salt on mGluR2/3

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the potent and selective group II metabotropic glutamate receptor antagonist, LY341495 disodium salt. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its mechanism of action, pharmacological properties, and its application in neuroscience research.

Introduction: The Crucial Role of Group II Metabotropic Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), playing a pivotal role in synaptic transmission, neuronal plasticity, learning, and memory.[1] Its actions are mediated by a diverse family of receptors, broadly categorized into ionotropic and metabotropic glutamate receptors (mGluRs).

The mGluRs are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission.[2] They are classified into three groups based on sequence homology, pharmacology, and downstream signaling pathways.[3][4] Group II mGluRs, comprising mGluR2 and mGluR3, are of significant interest in neuropharmacology due to their predominantly presynaptic localization and their role in regulating glutamate release.[2][5]

Activation of group II mGluRs by glutamate leads to the inhibition of adenylyl cyclase through a Gαi/o protein-coupled mechanism, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This signaling cascade ultimately leads to the inhibition of voltage-gated calcium channels and a reduction in neurotransmitter release.[6] This negative feedback mechanism is crucial for maintaining synaptic homeostasis and preventing excitotoxicity.

LY341495: A Potent and Selective Pharmacological Tool

LY341495 is a structurally novel and highly potent competitive antagonist of group II metabotropic glutamate receptors.[1][7] Its high affinity and selectivity for mGluR2 and mGluR3 over other mGluR subtypes and ionotropic glutamate receptors have established it as an invaluable tool for elucidating the physiological and pathological roles of these receptors.[7][8]

Pharmacological Profile

LY341495 exhibits nanomolar potency at mGluR2 and mGluR3.[7] Its antagonist activity is characterized by its ability to block the effects of group II mGluR agonists, such as (1S,3R)-ACPD or LY379268.[7][9] The table below summarizes the inhibitory constants (IC50 and Ki) of LY341495 at various human mGluR subtypes, highlighting its selectivity for group II receptors.

Receptor SubtypeIC50 (nM)Ki (nM)
mGluR2 21[1][10][11]2.3[12]
mGluR3 14[1][10][11]1.3[12]
mGluR1a7800[7][10][11]6800[12]
mGluR5a8200[7][10][11]8200[12]
mGluR422000[7][10][11]22000[12]
mGluR6--
mGluR7990[7][10][11]990[12]
mGluR8170[7][10][11]173[12]

Data compiled from multiple sources.[1][7][10][11][12] Note that absolute values may vary slightly between different studies and experimental conditions.

The selectivity profile demonstrates that LY341495 is significantly more potent at mGluR2 and mGluR3 compared to group I and most group III receptors.[7] This makes it a preferred tool for investigating the specific functions of group II mGluRs.

Core Mechanism of Action: Competitive Antagonism at mGluR2/3

LY341495 functions as a competitive antagonist at the orthosteric binding site of mGluR2 and mGluR3.[13] This means it directly competes with the endogenous agonist, glutamate, for binding to the receptor's active site.

Molecular Interaction

Structural studies have provided insights into the interaction of LY341495 with the venus flytrap (VFT) domain of the mGluR, where glutamate normally binds.[14] By occupying this site, LY341495 prevents the conformational change required for receptor activation and subsequent G-protein coupling.

cluster_presynaptic Presynaptic Terminal cluster_signaling Intracellular Signaling Glutamate Glutamate mGluR2_3 mGluR2/3 Glutamate->mGluR2_3 Binds & Activates LY341495 LY341495 LY341495->mGluR2_3 Binds & Blocks (Competitive) G_protein Gαi/o mGluR2_3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP Vesicle Glutamate Vesicle Release ↓ Glutamate Release

Figure 1: Competitive antagonism of LY341495 at presynaptic mGluR2/3.

Functional Consequences

By blocking the activation of mGluR2/3, LY341495 prevents the agonist-induced inhibition of adenylyl cyclase.[7] This leads to a disinhibition of glutamate release from the presynaptic terminal. The net effect is an enhancement of glutamatergic transmission in neuronal circuits where group II mGluRs are expressed.

Experimental Validation of the Mechanism of Action

The characterization of LY341495 as a potent and selective mGluR2/3 antagonist has been established through a variety of in vitro and in vivo experimental approaches.

In Vitro Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for its receptor. In the case of LY341495, these assays typically involve the use of a radiolabeled ligand that binds to mGluR2 or mGluR3, and the ability of unlabeled LY341495 to displace the radioligand is measured.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing human mGluR2 or mGluR3.[15] The protein concentration of the membrane preparation should be determined using a standard method like the BCA assay.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-LY341495) and varying concentrations of unlabeled LY341495.[16]

  • Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 30°C).[16]

  • Separation: Separate the bound and free radioligand by rapid vacuum filtration through a glass fiber filter.[16]

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the LY341495 concentration. The IC50 value (the concentration of LY341495 that inhibits 50% of the specific binding of the radioligand) can then be determined. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.[16]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes (with mGluR2/3) Incubation Incubation (Equilibrium) Membranes->Incubation Radioligand Radioligand ([3H]-Ligand) Radioligand->Incubation LY341495 Unlabeled LY341495 (Varying Concentrations) LY341495->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Plotting Plot % Specific Binding vs. [LY341495] Counting->Plotting Calculation Calculate IC50 & Ki Plotting->Calculation

Figure 2: Workflow for a competitive radioligand binding assay.

Functional assays are crucial to confirm that the binding of LY341495 to the receptor translates into a functional blockade of receptor signaling. Since group II mGluRs are negatively coupled to adenylyl cyclase, measuring changes in cAMP levels is a direct way to assess the antagonist activity of LY341495.

Protocol: Forskolin-Stimulated cAMP Accumulation Assay

  • Cell Culture: Use a cell line expressing mGluR2 or mGluR3.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of LY341495.

  • Stimulation: Stimulate the cells with a group II mGluR agonist (e.g., (1S,3R)-ACPD) in the presence of forskolin, an adenylyl cyclase activator.[7]

  • Lysis and Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA-based or HTRF-based).

  • Data Analysis: The ability of LY341495 to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is a measure of its antagonist potency.[1] Plot the cAMP levels against the LY341495 concentration to determine the IC50.

In Vivo Studies

In vivo studies are essential to demonstrate the physiological relevance of LY341495's mechanism of action. These studies have shown that LY341495 can modulate complex behaviors and physiological processes.

A common in vivo approach is to demonstrate that LY341495 can block the behavioral or physiological effects of a selective mGluR2/3 agonist. For example, studies have shown that LY341495 can reverse the effects of the mGluR2/3 agonist LY379268 on sleep-wake cycles and EEG power.[9]

LY341495 has been extensively used in various animal models to investigate the role of mGluR2/3 in neuropsychiatric and neurological disorders. For instance, it has shown antidepressant-like effects in models of depression[17][18] and has been found to improve working memory in certain contexts.[19] These effects are consistent with its mechanism of enhancing glutamatergic transmission in key brain regions.

Downstream Signaling and Therapeutic Implications

The blockade of mGluR2/3 by LY341495 initiates a cascade of downstream signaling events that are thought to underlie its therapeutic potential.

LY341495 LY341495 mGluR2_3 mGluR2/3 Blockade LY341495->mGluR2_3 Glutamate_Release ↑ Glutamate Release mGluR2_3->Glutamate_Release AMPA_Activation ↑ AMPA Receptor Activation Glutamate_Release->AMPA_Activation BDNF_Release ↑ BDNF Release AMPA_Activation->BDNF_Release TrkB_Activation ↑ TrkB Receptor Activation BDNF_Release->TrkB_Activation PI3K_Akt_mTOR ↑ PI3K/Akt/mTOR Signaling TrkB_Activation->PI3K_Akt_mTOR Synaptic_Proteins ↑ Synaptic Protein Synthesis PI3K_Akt_mTOR->Synaptic_Proteins Antidepressant_Effects Antidepressant-like Effects Synaptic_Proteins->Antidepressant_Effects

Figure 3: Proposed downstream signaling cascade of LY341495 leading to antidepressant-like effects.

By increasing glutamate release, LY341495 can indirectly enhance the activation of postsynaptic AMPA receptors.[17] This can lead to an increase in the release of brain-derived neurotrophic factor (BDNF), which in turn activates TrkB receptors and downstream signaling pathways like the PI3K/Akt/mTOR cascade.[17] This pathway is known to play a critical role in synaptic plasticity and the synthesis of synaptic proteins, which may contribute to the antidepressant and cognitive-enhancing effects observed with LY341495.[17]

Conclusion

LY341495 disodium salt is a highly potent and selective competitive antagonist of group II metabotropic glutamate receptors. Its well-characterized mechanism of action, involving the blockade of presynaptic mGluR2/3 and the subsequent enhancement of glutamatergic transmission, has made it an indispensable tool in neuroscience research. The in-depth understanding of its pharmacology and the downstream signaling pathways it modulates continues to provide valuable insights into the roles of mGluR2 and mGluR3 in health and disease, and informs the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.

References

  • Kingston, A. E., et al. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors. Neuropharmacology, 37(1), 1–12. Available from: [Link]

  • Wikipedia. (2023). LY-341495. Available from: [Link]

  • Wikipedia. (2023). Metabotropic glutamate receptor. Available from: [Link]

  • Feinberg, I., et al. (2005). The mGlu2/3 receptor antagonist LY341495 [corrected] [2-ethyl-5-((2H-1,2,4-thiadiazol-5-yl)methyl)-1,2,3,4-tetrahydro-2-methyl-3-oxo-6H-pyridazino[1,2-a][1][7]diazepine-8-carboxylic acid 3-(xanth-9-yl)propanoic acid] stimulates waking and fast electroencephalogram power and blocks the effects of the mGLU2/3 receptor agonist ly379268 [(-)-2-oxa-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylate] in rats. The Journal of pharmacology and experimental therapeutics, 312(2), 824–832. Available from: [Link]

  • Shen, H., et al. (2020). The metabotropic glutamate receptor 2/3 antagonist LY341495 improves working memory in adult mice following juvenile social isolation. Neuropharmacology, 179, 108231. Available from: [Link]

  • Lee, S. Y., et al. (2022). Effects of Chronic LY341495 on Hippocampal mTORC1 Signaling in Mice with Chronic Unpredictable Stress-Induced Depression. International journal of molecular sciences, 23(12), 6438. Available from: [Link]

  • Thomas, N. K., et al. (2001). Actions of LY341495 on metabotropic glutamate receptor-mediated responses in the neonatal rat spinal cord. British journal of pharmacology, 133(7), 1031–1038. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Available from: [Link]

  • Pałucha-Poniewiera, A., et al. (2021). The group II mGlu receptor antagonist LY341495 induces a rapid antidepressant-like effect and enhances the effect of ketamine in the chronic unpredictable mild stress model of depression in C57BL/6J mice. Progress in neuro-psychopharmacology & biological psychiatry, 109, 110239. Available from: [Link]

  • Zhang, C., et al. (2021). Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+. International journal of molecular sciences, 22(23), 12797. Available from: [Link]

  • Wu, H., et al. (2022). Structural basis of the activation of metabotropic glutamate receptor 3. Cell research, 32(3), 314–317. Available from: [Link]

  • Patsnap Synapse. What mGluRs antagonists are in clinical trials currently? Available from: [Link]

  • Cosford, N. (2016). Metabotropic glutamate receptors as targets for treating depression. YouTube. Available from: [Link]

  • Flug-Vladimirova, G., et al. (2019). Target validation: Weak selectivity of LY341495 for mGluR2 over mGluR4 makes glutamate a less selective agonist. Pharmacology research & perspectives, 7(3), e00475. Available from: [Link]

  • Moghaddam, B. (2004). The group II metabotropic glutamate receptor 3 (mGluR3, mGlu3, GRM3): expression, function and involvement in schizophrenia. Current molecular medicine, 4(2), 115–123. Available from: [Link]

  • Gregory, K. J., et al. (2013). Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators. The Journal of pharmacology and experimental therapeutics, 347(3), 577–591. Available from: [Link]

  • Schoepp, D. D., et al. (2003). cAMP-Dependent Protein Kinase Inhibits mGluR2 Coupling to G-Proteins by Direct Receptor Phosphorylation. The Journal of neuroscience : the official journal of the Society for Neuroscience, 23(3), 868–876. Available from: [Link]

  • Bellone, C., et al. (2011). Metabotropic Glutamate Receptor 1 (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis. The Journal of neuroscience : the official journal of the Society for Neuroscience, 31(29), 10473–10484. Available from: [Link]

  • ResearchGate. (n.d.). GluR2/3 (metabotropic glutamate receptor) antagonist or cAMP analog... Available from: [Link]

  • Frontiers. (2022). Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons. Available from: [Link]

  • ResearchGate. (n.d.). mGluR5 antagonists: Discovery, characterization and drug development. Available from: [Link]

  • Ugolini, A., et al. (1997). Pharmacological characterization of metabotropic glutamate receptors potentiating NMDA responses in mouse cortical wedge preparations. British journal of pharmacology, 120(1), 13–21. Available from: [Link]

  • Reid, S. N., et al. (1998). cAMP Levels Increased by Activation of Metabotropic Glutamate Receptors Correlate with Visual Plasticity. The Journal of neuroscience : the official journal of the Society for Neuroscience, 18(20), 8208–8216. Available from: [Link]

  • Chae, J., et al. (2018). Metabotropic Glutamate Receptor 2/3 (mGluR2/3) Activation Suppresses TRPV1 Sensitization in Mouse, But Not Human, Sensory Neurons. eNeuro, 5(1), ENEURO.0357-17.2018. Available from: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Chen, L., et al. (2020). Radiosynthesis and evaluation of an 18F-labeled radioligand for imaging metabotropic glutamate receptor 3 with positron emission tomography. EJNMMI radiopharmacy and chemistry, 5(1), 11. Available from: [Link]

  • Brieflands. (n.d.). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Available from: [Link]

Sources

An In-depth Technical Guide to LY 341495: A Group II Metabotropic Glutamate Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of LY 341495, a potent and selective antagonist of Group II metabotropic glutamate receptors (mGluRs). It is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and related disciplines. This document delves into the core pharmacology of LY 341495, its mechanism of action, and provides detailed protocols for its application in both in vitro and in vivo research settings.

Introduction to the Glutamatergic System and Group II mGluRs

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a critical role in synaptic transmission, plasticity, and neuronal development.[1] Its actions are mediated by a diverse family of receptors, broadly classified into ionotropic and metabotropic receptors. While ionotropic glutamate receptors (iGluRs) form ion channels that mediate fast synaptic transmission, metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic strength over a slower time course.

There are eight subtypes of mGluRs, categorized into three groups based on their sequence homology, pharmacology, and intracellular signaling pathways. Group II, which includes mGluR2 and mGluR3, is the focus of this guide. These receptors are typically located on presynaptic terminals, where they act as autoreceptors to inhibit the release of glutamate.[2] They are negatively coupled to adenylyl cyclase, and their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.

Given their role in modulating glutamatergic transmission, Group II mGluRs have emerged as promising therapeutic targets for a range of neuropsychiatric and neurological disorders, including schizophrenia, anxiety, and depression.[3] The development of selective pharmacological tools to probe the function of these receptors is therefore of paramount importance.

LY 341495: A Potent and Selective Research Tool

LY 341495, developed by Eli Lilly, is a highly potent and selective competitive antagonist of Group II mGluRs.[4] Its robust selectivity for mGluR2 and mGluR3 over other mGluR subtypes and iGluRs has established it as an invaluable tool for elucidating the physiological and pathophysiological roles of these receptors.

Pharmacological Profile

LY 341495 exhibits nanomolar potency at mGluR2 and mGluR3, with significantly lower affinity for other mGluR subtypes.[5] This selectivity is crucial for attributing observed experimental effects to the specific blockade of Group II mGluRs. The antagonist properties of LY 341495 have been demonstrated in various in vitro assays, including the inhibition of agonist-induced decreases in forskolin-stimulated cAMP formation.[5]

Table 1: Potency and Selectivity of LY 341495 at Human mGluR Subtypes

Receptor SubtypeIC50 / Ki (nM)
mGluR22.3 - 21
mGluR31.3 - 14
mGluR8170 - 173
mGluR7a990
mGluR1a6800 - 7800
mGluR5a8200
mGluR4a22000

Data compiled from multiple sources.[5][6][7] The range of values reflects inter-study variability.

Mechanism of Action

LY 341495 acts as a competitive antagonist at the orthosteric binding site of mGluR2 and mGluR3.[4] This means it directly competes with the endogenous ligand, glutamate, for binding to the receptor. By occupying this site without activating the receptor, LY 341495 prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling. The primary consequence of this action is the disinhibition of adenylyl cyclase, leading to an increase in intracellular cAMP levels that would otherwise be suppressed by agonist activation of the receptor.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2_3 mGluR2/3 Glutamate->mGluR2_3 Activates LY341495 LY341495 LY341495->mGluR2_3 Blocks G_protein Gi/o mGluR2_3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Ion Channels & Gene Expression PKA->Cellular_Response FST_Workflow Acclimation Acclimation Drug_Admin Administer LY341495 (0.3-3 mg/kg, i.p.) or Vehicle Acclimation->Drug_Admin 1 hr Forced_Swim 6 min Swim Session Drug_Admin->Forced_Swim 30-60 min Scoring Score Immobility (last 4 min) Forced_Swim->Scoring Record & Analyze Analysis Statistical Comparison (Treated vs. Vehicle) Scoring->Analysis

Figure 2: Experimental workflow for the Forced Swim Test using LY 341495.

Applications in Research

LY 341495 has been instrumental in a wide array of research applications, contributing significantly to our understanding of Group II mGluR function.

  • Neuropsychiatric Disorders: Studies utilizing LY 341495 have provided evidence for the involvement of Group II mGluRs in the pathophysiology of depression and anxiety. [8][9]* Cognitive Function: Research has shown that LY 341495 can modulate cognitive processes, such as recognition memory, in a dose-dependent manner. [2][10]* Synaptic Plasticity: LY 341495 has been used to investigate the role of Group II mGluRs in long-term potentiation (LTP) and long-term depression (LTD), fundamental mechanisms of learning and memory. [11]* Modulation of Other Neurotransmitter Systems: This antagonist has been shown to influence the function of other neurotransmitter systems, including the dopaminergic and serotonergic systems. [4][12]

Conclusion

LY 341495 remains a cornerstone pharmacological tool for the investigation of Group II metabotropic glutamate receptors. Its high potency and selectivity allow for precise dissection of the roles of mGluR2 and mGluR3 in a multitude of physiological and pathological processes. The protocols and information provided in this guide are intended to facilitate the effective use of this valuable research compound and to encourage further exploration into the therapeutic potential of targeting Group II mGluRs.

References

  • LY-341495 - Wikipedia. [Link]

  • Fitzjohn, S. M., et al. (1998). The potent mGlu receptor antagonist LY341495 identifies roles for both cloned and novel mGlu receptors in hippocampal synaptic plasticity. Neuropharmacology, 37(12), 1445–1458. [Link]

  • Tatarczynska, E., et al. (2008). Behavioral characterization of the mGlu group II/III receptor antagonist, LY-341495, in animal models of anxiety and depression. Behavioural Pharmacology, 19(5-6), 489–497. [Link]

  • Thomas, N. K., et al. (2001). Actions of LY341495 on metabotropic glutamate receptor-mediated responses in the neonatal rat spinal cord. British Journal of Pharmacology, 133(7), 1051–1058. [Link]

  • Pitsikas, N. (2012). The metabotropic glutamate 2/3 receptor antagonist LY341495 differentially affects recognition memory in rats. Behavioural Brain Research, 230(1), 186–190. [Link]

  • Pitsikas, N. (2012). THE METABOTROPIC GLUTAMATE 2/3 RECEPTOR ANTAGONIST LY341495 DIFFERENTIALLY AFFECTS RECOGNITION MEMORY IN RATS. Journal of Psychopharmacology, 26(7), 1017–1022. [Link]

  • Kingston, A. E., et al. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors. Neuropharmacology, 37(1), 1–12. [Link]

  • DiPT - Wikipedia. [Link]

  • Imre, G. (2007). Group II Metabotropic Glutamate Receptors as Targets for Novel Antipsychotic Drugs. Recent Patents on CNS Drug Discovery, 2(2), 121-129. [Link]

  • Doumazane, E., et al. (2011). Illuminating the activation mechanisms and allosteric properties of metabotropic glutamate receptors. Proceedings of the National Academy of Sciences, 108(44), E1004–E1013. [Link]

  • An Introduction to Metabotropic Glutamate Receptors - News-Medical.Net. [Link]

Sources

LY 341495 disodium salt CAS number 201943-63-7

Author: BenchChem Technical Support Team. Date: February 2026

High-Affinity Group II Metabotropic Glutamate Receptor Antagonist

Executive Summary

LY 341495 disodium salt (CAS 201943-63-7) is the salt form of a highly potent, nanomolar-affinity antagonist selective for Group II metabotropic glutamate receptors (mGlu2 and mGlu3).[1] Unlike its free acid counterpart, the disodium salt offers superior aqueous solubility, facilitating in vivo administration without the confounding effects of high-concentration organic solvents like DMSO.

This compound is a critical tool in neuropsychiatric drug discovery, particularly for elucidating the roles of glutamatergic transmission in schizophrenia, anxiety, and depression. Recent data further implicates its ability to trigger rapid antidepressant-like effects via the mTORC1 signaling pathway, sharing mechanistic parallels with ketamine but through a distinct upstream target.

Chemical & Physical Profile
PropertySpecification
IUPAC Name (2S)-2-amino-2-[(1S,2S)-2-carboxycyclopropyl]-3-(9H-xanthen-9-yl)propanoic acid; disodium salt
CAS Number 201943-63-7
Molecular Formula C₂₀H₁₇NNa₂O₅
Molecular Weight 397.33 g/mol (Salt) vs. 353.37 g/mol (Free Acid)
Appearance White to off-white solid
Solubility Water: ~100 mM (approx. 40 mg/mL) DMSO: Soluble, but less preferred for in vivo use due to toxicity.
Storage -20°C (Solid, 1 year); -80°C (Solution, 6 months). Desiccate.

Critical Handling Note: Researchers must account for the molecular weight difference between the free acid and the disodium salt when calculating molarity. The protocols below utilize the disodium salt (MW 397.33) .

Pharmacology & Mechanism of Action[2]
3.1 Selectivity Profile

LY 341495 is defined by its extreme potency at Group II receptors and significant selectivity over Group I and III, although it retains appreciable affinity for mGlu8 at higher concentrations.[2]

Table 1: Binding Affinity (IC₅₀ / Kᵢ) Profile

Receptor SubtypeGroupAffinity (IC₅₀ / Kᵢ)Selectivity Ratio (vs. mGlu2)
mGlu2 II21 nM / 2.3 nM 1x (Reference)
mGlu3 II14 nM / 1.3 nM ~0.7x (Equipotent)
mGlu8 III173 nM~8x lower
mGlu7 III990 nM~47x lower
mGlu1a I8,200 nM>300x lower
mGlu5a I6,800 nM>300x lower
3.2 Signal Transduction Pathway

Under basal conditions or high glutamatergic tone, mGlu2/3 receptors couple to G_i/o proteins, inhibiting Adenylate Cyclase and reducing cAMP levels. This suppression can dampen synaptic plasticity.

Mechanism: LY 341495 binds orthosterically to the glutamate recognition site, preventing G_i/o activation. This disinhibition restores cAMP signaling and, critically, leads to the phosphorylation and activation of the mTORC1 pathway (mammalian target of rapamycin complex 1), increasing the synthesis of synaptic proteins (e.g., PSD-95, GluA1).

G cluster_membrane Cell Membrane Glutamate Glutamate mGluR mGluR2/3 Receptor Glutamate->mGluR Activates LY LY 341495 (Antagonist) LY->mGluR Blocks mTOR mTORC1 Signaling LY->mTOR Indirect Activation (Disinhibition) Gio Gi/o Protein mGluR->Gio Couples AC Adenylate Cyclase Gio->AC Inhibits cAMP cAMP Production AC->cAMP Synthesizes Plasticity Synaptic Plasticity mTOR->Plasticity Promotes

Figure 1: Signal transduction blockade by LY 341495.[2][3] By antagonizing the inhibitory mGlu2/3 receptor, the compound indirectly facilitates cAMP accumulation and downstream mTORC1-mediated plasticity.

Experimental Applications & Protocols
4.1 Stock Solution Preparation (Self-Validating System)

The disodium salt allows for aqueous stock preparation, avoiding the cytotoxicity of DMSO in sensitive slice preparations or in vivo models.

Protocol: 10 mM Stock Solution (Water)

  • Calculate: To prepare 1 mL of 10 mM stock, weigh 3.97 mg of LY 341495 disodium salt.

  • Dissolve: Add 1 mL of sterile, deionized water (pH 7.0–7.4).

  • Vortex: Vortex gently for 30 seconds. The solution should be clear and colorless.

    • Validation Check: If the solution is cloudy, check the pH. The disodium salt requires neutral pH. If pH < 6, the free acid may precipitate. Adjust carefully with dilute NaOH if necessary, though rarely needed for the salt form.

  • Filter: Sterilize using a 0.22 µm PES syringe filter.

  • Aliquot & Store: Aliquot into light-protective tubes (50-100 µL) and store at -80°C. Avoid freeze-thaw cycles.

4.2 In Vivo Administration (Rodent Models)

LY 341495 is brain-penetrant. The dose-response curve is bell-shaped in some behavioral assays; careful dose selection is required.

  • Route: Intraperitoneal (i.p.) injection.[4][5]

  • Vehicle: Sterile Saline (0.9% NaCl).

  • Dosing Regimens:

ApplicationDose RangeFrequencyNotes
Antidepressant (CUS Model) 1.0 mg/kgDaily (Chronic)Reverses stress-induced synaptic deficits after 4 weeks.[6]
Anxiety Models 0.3 – 3.0 mg/kgAcute (Single)3.0 mg/kg may induce hyper-locomotion; 0.3-1.0 mg/kg preferred for anxiolysis.
Sleep/Wake Studies 1.0 – 10.0 mg/kgAcuteHigher doses (10 mg/kg) suppress REM sleep and increase arousal.

Workflow Diagram: In Vivo Study

Workflow Step1 Weigh Disodium Salt (Correct for MW 397.33) Step2 Dissolve in Sterile Water (Target: 1 mg/mL for dosing) Step1->Step2 Step3 QC: Visual Clarity Check & pH Verification Step2->Step3 Step4 IP Injection (1 mg/kg) Step3->Step4 Step5 Wait Period (30-60 min pre-test) Step4->Step5 Step6 Behavioral Assay (e.g., Forced Swim Test) Step5->Step6

Figure 2: Step-by-step workflow for acute in vivo administration. Note the critical QC step to ensure solubility prior to injection.

Troubleshooting & Scientific Integrity
  • Selectivity at High Doses: While highly selective for Group II at nanomolar concentrations, doses exceeding 10 mg/kg or concentrations >1 µM in vitro may begin to antagonize mGlu8 (Group III) and eventually mGlu1/5 (Group I). Mechanistic claims at these high levels must be validated with negative controls (e.g., mGlu2/3 knockout mice).

  • Stability: The disodium salt is hygroscopic. Store the solid in a desiccator. If the powder clumps or turns yellow, purity may be compromised.

  • Batch Variability: Always check the Certificate of Analysis (CoA) for the specific water content (hydration state) of your batch, as this affects the precise molecular weight for molarity calculations.

References
  • Kingston, A. E., et al. (1998). "LY341495 is a nanomolar potent and selective antagonist at group II metabotropic glutamate receptors."[7] Neuropharmacology, 37(1), 1-12.[7]

  • Tocris Bioscience. "LY 341495 Product Information & Solubility Data."

  • Chaki, S., et al. (2001). "Anxiolytic- and antidepressant-like profile of a new mGlu2/3 receptor antagonist, LY341495." Psychopharmacology, 153(4), 482-488.

  • Koike, H., et al. (2011). "Behavioral effects of the mGlu2/3 receptor antagonist LY341495 in animal models of anxiety and depression." Pharmacology Biochemistry and Behavior.

  • Dwyer, J. M., et al. (2012). "mTOR signaling has a role in the antidepressant-like effects of the mGlu2/3 receptor antagonist LY341495." International Journal of Neuropsychopharmacology.

Sources

Navigating the Nuances of LY 341495: A Technical Guide to the Parent Acid and Disodium Salt for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a potent and selective antagonist of group II metabotropic glutamate receptors (mGluRs), LY 341495 is an indispensable tool in neuroscience research. However, a critical decision point for investigators is the choice between the parent acid and its disodium salt. This guide provides a comprehensive technical analysis of the key differences between these two forms, empowering researchers to make informed decisions for their experimental designs. We will delve into the physicochemical properties, pharmacological considerations, and practical handling procedures for each, ensuring the integrity and reproducibility of your research.

At a Glance: Physicochemical Properties

The most significant distinction between LY 341495 parent acid and its disodium salt lies in their solubility, a direct consequence of their chemical forms. This fundamental difference dictates their handling, storage, and application in various experimental paradigms.

PropertyLY 341495 Parent AcidLY 341495 Disodium Salt
Chemical Name (2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl) propanoic acid(2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl) propanoic acid disodium salt
Molecular Formula C₂₀H₁₉NO₅C₂₀H₁₇NNa₂O₅[1]
Molecular Weight 353.37 g/mol 397.33 g/mol [1]
Solubility Poorly soluble in water. Soluble in DMSO (up to 5 mM with gentle warming) and 1.2 eq. NaOH (up to 100 mM).Soluble in water (up to 100 mM).[1]
Physical Form Typically a solid.Typically a solid, likely hygroscopic.
Storage Store at room temperature.Store at -20°C.[1]

The Critical Difference: Solubility and its Experimental Implications

The stark contrast in aqueous solubility is the primary determinant for choosing between the parent acid and the disodium salt.

  • LY 341495 Disodium Salt: Its high water solubility makes it the ideal choice for in vitro experiments using aqueous buffers, such as cell culture media or artificial cerebrospinal fluid (aCSF). This allows for the direct preparation of stock solutions in the experimental buffer, minimizing the need for organic solvents that could have confounding effects on the biological system under investigation.

  • LY 341495 Parent Acid: The parent acid's insolubility in aqueous solutions necessitates the use of organic solvents, most commonly dimethyl sulfoxide (DMSO), for the preparation of concentrated stock solutions. While effective for solubilization, the final concentration of DMSO in the experimental medium must be carefully controlled, as it can exert its own biological effects. For in vivo studies, the parent acid can be dissolved in vehicles such as a mixture of DMSO and corn oil.[2]

Caption: Solubility of LY 341495 forms in common laboratory solvents.

Pharmacological Equivalence: The Active Moiety

It is crucial to understand that the pharmacological activity of LY 341495 resides in the parent molecule. The disodium salt is simply a formulation strategy to enhance aqueous solubility. Once dissolved in an aqueous medium, the salt dissociates, liberating the same active LY 341495 anion and sodium cations. Therefore, for a given molar concentration, both forms are expected to exhibit identical pharmacological effects at the target mGlu receptors.

LY 341495 is a highly potent and selective antagonist for group II mGluRs, with nanomolar affinity for mGluR2 and mGluR3.[3] Its selectivity profile across the mGluR family is well-characterized, with significantly lower potency at group I and group III receptors.[3]

IC₅₀ Values of LY 341495 at Human mGlu Receptors: [2][3]

Receptor SubtypeIC₅₀ (nM)
mGluR221
mGluR314
mGluR8170
mGluR7990
mGluR1a7800
mGluR5a8200
mGluR422000

This pharmacological profile underscores the importance of using appropriate concentrations to ensure selective antagonism of group II mGluRs.

Practical Guidance: Handling, Storage, and Stock Solution Preparation

Proper handling and storage are paramount to maintaining the integrity and activity of both forms of LY 341495.

Handling and Storage Recommendations
  • LY 341495 Parent Acid: This form is generally stable and can be stored at room temperature. However, as with any chemical, it should be kept in a tightly sealed container in a dry, well-ventilated area.

  • LY 341495 Disodium Salt: As a salt, it is likely to be hygroscopic, meaning it can absorb moisture from the air. Therefore, it is recommended to store it at -20°C in a desiccator to minimize water absorption.[1] When handling, it is advisable to work quickly and in a low-humidity environment to prevent the compound from becoming sticky and difficult to weigh accurately.

G cluster_parent LY 341495 Parent Acid cluster_salt LY 341495 Disodium Salt parent_storage Store at Room Temperature salt_storage Store at -20°C in a Desiccator hygroscopic Hygroscopic Nature salt_storage->hygroscopic

Caption: Recommended storage conditions for LY 341495 parent acid and disodium salt.

Experimental Protocols: Stock Solution Preparation

Self-Validating System: For all stock solutions, it is best practice to prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Before use, visually inspect the solution for any signs of precipitation.

Protocol 1: Preparation of a 100 mM Stock Solution of LY 341495 Disodium Salt in Water

Materials:

  • LY 341495 disodium salt (MW: 397.33 g/mol )

  • Nuclease-free water

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol)

    • Mass (mg) = 100 mmol/L x 0.001 L x 397.33 g/mol x 1000 mg/g = 39.73 mg

  • Weigh the compound: Accurately weigh 39.73 mg of LY 341495 disodium salt.

  • Dissolve the compound: Add the weighed compound to a sterile tube. Add 1 mL of nuclease-free water.

  • Ensure complete dissolution: Vortex the solution until the compound is completely dissolved. The solution should be clear.

  • Aliquot and store: Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile tubes. Store the aliquots at -20°C for up to one year or -80°C for up to two years.[2]

Protocol 2: Preparation of a 5 mM Stock Solution of LY 341495 Parent Acid in DMSO

Materials:

  • LY 341495 parent acid (MW: 353.37 g/mol )

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 5 mM stock solution, you will need:

    • Mass (mg) = 5 mmol/L x 0.001 L x 353.37 g/mol x 1000 mg/g = 1.77 mg

  • Weigh the compound: Accurately weigh 1.77 mg of LY 341495 parent acid.

  • Dissolve the compound: Add the weighed compound to a sterile, amber tube. Add 1 mL of anhydrous DMSO.

  • Ensure complete dissolution: Vortex the solution. Gentle warming (e.g., in a 37°C water bath) may be required to fully dissolve the compound. The solution should be clear.

  • Aliquot and store: Aliquot the stock solution into smaller volumes in sterile, amber tubes to protect from light. Store the aliquots at -20°C for up to one year or -80°C for up to two years.[2]

Decision-Making Workflow for Researchers

The choice between the parent acid and the disodium salt is primarily driven by the experimental setup, specifically the required solvent system.

G start Start: Select LY 341495 Form exp_type What is the experimental system? start->exp_type invitro In Vitro (Aqueous Buffer) exp_type->invitro Aqueous invivo In Vivo (Vehicle Dependent) exp_type->invivo Non-Aqueous salt Use LY 341495 Disodium Salt invitro->salt acid Use LY 341495 Parent Acid invivo->acid dissolve_water Dissolve in Water/Buffer salt->dissolve_water dissolve_dmso Dissolve in DMSO/Vehicle acid->dissolve_dmso

Caption: A workflow to guide the selection of the appropriate LY 341495 form.

Conclusion: A Matter of Practicality

References

  • Kingston, A. E., et al. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors. Neuropharmacology, 37(1), 1-12. [Link]

  • Bio-Techne. (n.d.). LY 341495 disodium salt. Retrieved from [Link]

Sources

Technical Guide: LY 341495 Selectivity & Pharmacological Profile

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Drug Discovery Scientists, and Pharmacologists.

Executive Summary: The Gold Standard for Group II Blockade

LY 341495 is widely recognized as the reference antagonist for Group II metabotropic glutamate receptors (mGlu2 and mGlu3). Its utility stems from its nanomolar potency at mGlu2/3 and its distinct selectivity window against Group I and III mGluRs, as well as ionotropic glutamate receptors (iGluRs).

For the researcher, LY 341495 serves two critical functions:

  • Pharmacological Isolation: At low nanomolar concentrations (10–100 nM), it selectively isolates mGlu2/3 function from other glutamatergic signaling.

  • In Vivo Probing: Its high brain penetrability allows for the investigation of mGlu2/3 modulation in anxiety, memory, and sleep-wake cycles.

Chemical & Mechanistic Profile

Mechanism of Action

LY 341495 functions as a competitive orthosteric antagonist . It binds to the "Venus flytrap" domain (VFT) of the mGlu receptor, competing directly with the endogenous ligand, glutamate.

  • Receptor Class: Class C GPCR.[1]

  • Coupling: mGlu2 and mGlu3 are

    
    -coupled.
    
  • Effect: Under physiological conditions, mGlu2/3 activation inhibits adenylyl cyclase, reducing cAMP. LY 341495 blocks this interaction, preventing the reduction of cAMP and potentially increasing neuronal excitability in circuits suppressed by tonic glutamate release.

Signaling Pathway Visualization

The following diagram illustrates the blockade of the mGlu2/3 signaling cascade by LY 341495.

mGlu2_Signaling Glutamate Glutamate (Agonist) mGlu2_3 mGlu2/3 Receptor (VFT Domain) Glutamate->mGlu2_3 Activates LY341495 LY 341495 (Antagonist) LY341495->mGlu2_3 Blocks (Orthosteric) Gi_Protein Gi/o Protein (Heterotrimeric) mGlu2_3->Gi_Protein Couples AC Adenylyl Cyclase (Effector) Gi_Protein->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes PKA PKA Signaling (Downstream) cAMP->PKA Activates

Figure 1: LY 341495 acts as a competitive antagonist at the VFT domain, preventing Gi/o-mediated inhibition of Adenylyl Cyclase.

Selectivity Profile (The Core)

The defining characteristic of LY 341495 is its selectivity ratio. While equipotent at mGlu2 and mGlu3, it displays a >100-fold drop in affinity for the nearest off-target receptor (mGlu8).

Quantitative Affinity Data ( / )

The values below represent the concentration required to displace 50% of specific binding or inhibit 50% of functional response in human recombinant receptors.

Receptor GroupSubtypeAffinity (

/

)
Selectivity Ratio (vs mGlu2)
Group II (Target) mGlu3 1.3 – 14 nM 1x (Equipotent)
Group II (Target) mGlu2 2.3 – 21 nM Reference
Group IIImGlu8173 nM~10x – 100x
Group IIImGlu7990 nM~50x – 400x
Group IIImGlu422,000 nM (22 µM)>1,000x
Group ImGlu1a6,800 – 7,800 nM>300x
Group ImGlu5a8,200 nM>350x
Ionotropic NMDA/AMPA > 1,000,000 nM Inactive

Key Insight:

  • The "Danger Zone" (mGlu8): At concentrations exceeding 100 nM , LY 341495 begins to antagonize mGlu8. Researchers aiming for pure Group II blockade must titrate carefully to stay within the 10–50 nM range in vitro.

  • Ionotropic Silence: Unlike many non-selective glutamate ligands, LY 341495 shows virtually no affinity for NMDA, AMPA, or Kainate receptors, making it an excellent tool for dissecting metabotropic vs. ionotropic contributions to synaptic plasticity.

Experimental Methodologies

To validate the presence of mGlu2/3 receptors or to screen for novel competitors, the following protocols are industry standards using LY 341495.

Protocol A: [3H]-LY341495 Radioligand Binding Assay

This assay measures the density of mGlu2/3 receptors (


) and the affinity of competing ligands.

Reagents:

  • Radioligand: [3H]-LY341495 (Specific Activity ~30-60 Ci/mmol).

  • Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.4 (Keep cold).

  • Non-specific Control: 1 mM L-Glutamate or 10 µM unlabeled LY 341495.

Workflow:

  • Membrane Prep: Homogenize tissue (e.g., rat forebrain) or transfected cells in ice-cold Tris-sucrose buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • Mix 200 µL membrane suspension (20-50 µg protein).

    • Add 25 µL [3H]-LY341495 (Final conc: 1–2 nM, near

      
      ).
      
    • Add 25 µL Test Compound or Buffer.

    • Incubate for 60 minutes at 4°C (Low temp prevents ligand degradation and transporter uptake).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

Protocol B: Functional cAMP Inhibition Reversal

Since mGlu2/3 are Gi-coupled, they do not generate a signal on their own but inhibit forskolin-stimulated cAMP.

  • Stimulation: Treat cells with Forskolin (10 µM) to elevate cAMP levels.

  • Agonist Challenge: Apply mGlu2/3 agonist (e.g., DCG-IV or L-Glutamate). Result: cAMP levels drop.

  • Antagonist Rescue: Co-apply LY 341495 .[2][3]

    • Result: cAMP levels recover to Forskolin-only baseline.

    • This "rescue" effect is the functional definition of the antagonist's potency (

      
      ).
      
Workflow Visualization

Binding_Assay_Workflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Equilibrium cluster_analysis Phase 3: Analysis Membrane Membrane Homogenate (mGlu2/3 Source) Mix Incubate 60 min @ 4°C (Equilibrium Binding) Membrane->Mix Radioligand [3H]-LY341495 (2 nM) Radioligand->Mix Filter GF/B Filtration (Separate Bound vs Free) Mix->Filter Terminate Count Scintillation Counting (CPM Measurement) Filter->Count Quantify

Figure 2: Step-by-step workflow for the [3H]-LY341495 radioligand binding assay.

Applications & Dosing Considerations

In Vitro Research[4][5]
  • Concentration: Use 10–20 nM to selectively block mGlu2/3 without affecting mGlu8.

  • Controls: Always run a parallel condition with a Group III selective antagonist (e.g., MAP4) if using higher doses of LY 341495 to confirm effects are not mGlu8-mediated.

In Vivo Research[2]
  • Systemic Administration: LY 341495 is brain penetrant.

  • Dosing (Rat/Mouse):

    • 0.3 – 1.0 mg/kg (i.p.): Selective for mGlu2/3. Effects include increased glutamate release and potential antidepressant-like activity.

    • > 3.0 mg/kg (i.p.): Loss of selectivity. At these doses, the compound begins to occupy mGlu8 and potentially other sites, confounding behavioral data.

  • Sleep/Wake: At 1–10 mg/kg, LY 341495 has been shown to suppress REM sleep and increase wakefulness, opposing the effects of mGlu2/3 agonists.[2]

References

  • Kingston, A. E., et al. (1998). "LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors." Neuropharmacology, 37(1), 1-12.

  • Johnson, M. P., et al. (1999). "[3H]-LY341495 as a novel antagonist radioligand for group II metabotropic glutamate receptors: characterization of binding to membranes of mGlu receptor subtype expressing cells." Neuropharmacology, 38(10), 1519-1529.

  • Ornstein, P. L., et al. (1998). "2-Substituted (2SR)-2-amino-2-((1SR,2SR)-2-carboxycycloprop-1-yl) glycines as potent and selective antagonists of group II metabotropic glutamate receptors." Journal of Medicinal Chemistry, 41(3), 358-378.

  • Tocris Bioscience. "LY 341495 Product Information & Biological Activity."

  • MedChemExpress. "LY341495 Datasheet and Selectivity Profile."

Sources

chemical structure and molecular weight of LY 341495 disodium

Author: BenchChem Technical Support Team. Date: February 2026

High-Potency Group II Metabotropic Glutamate Receptor Antagonist [1]

Executive Summary

LY 341495 Disodium is the salt form of a highly potent, selective, and nanomolar-affinity antagonist for Group II metabotropic glutamate receptors (mGlu2 and mGlu3). Unlike its free acid counterpart, the disodium salt offers superior aqueous solubility, making it the preferred formulation for physiological buffers and in vivo administration. This guide details the physicochemical properties, handling protocols, and pharmacological applications necessary for rigorous experimental design.

Chemical Identity & Physicochemical Properties

Precise stoichiometry is critical for quantitative assays. Researchers often confuse the molecular weight (MW) of the free acid with the disodium salt, leading to significant dosing errors.

Core Chemical Data
PropertySpecification
Compound Name LY 341495 Disodium
IUPAC Name (2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl)propanoic acid disodium salt
CAS Number 201943-63-7 (Parent Free Acid); Salt form often referenced by parent CAS in literature
Empirical Formula C₂₀H₁₇NNa₂O₅
Molecular Weight 397.33 g/mol (Disodium Salt)
Free Acid MW 353.37 g/mol (Reference only—do not use for salt calculations)
Appearance White to off-white solid
Solubility (Water) ~100 mM (40 mg/mL)
Solubility (DMSO) < 5 mM (Poor; use water for stock)

Critical Application Note: Always verify the batch-specific molecular weight on the Certificate of Analysis (CoA). Hydration levels (waters of crystallization) can shift the effective MW slightly from the theoretical 397.33 g/mol .

Pharmacological Profile & Mechanism of Action

LY 341495 is defined by its nanomolar potency at Group II mGluRs and its concentration-dependent selectivity profile.

Mechanism of Action

Group II mGluRs (mGlu2/3) are G_i/o-coupled receptors located presynaptically. Their activation inhibits adenylyl cyclase, reducing cAMP levels and suppressing glutamate release. LY 341495 acts as an orthosteric antagonist , blocking this feedback loop and thereby enhancing glutamatergic transmission in specific circuits.

Selectivity Hierarchy

The compound exhibits a distinct window of selectivity.[2] At low nanomolar concentrations, it is highly specific for mGlu2/3. As concentration increases into the micromolar range, it begins to antagonize Group III and eventually Group I receptors.

IC₅₀ / K_i Values:

  • Primary Targets (High Affinity): mGlu2 (21 nM), mGlu3 (14 nM)

  • Secondary Targets (Moderate Affinity): mGlu8 (170 nM)

  • Off-Targets (Low Affinity): mGlu1a (~7.8 µM), mGlu5a (~8.2 µM), mGlu4 (22 µM)[3]

Visualization: Selectivity & Signaling Pathway

The following diagram illustrates the inhibitory action of LY 341495 on the mGluR signaling cascade and its relative potency across receptor subtypes.

G cluster_targets Receptor Selectivity Profile cluster_mechanism Downstream Signaling Blockade LY LY 341495 (Antagonist) mGlu23 Group II mGluRs (mGlu2 / mGlu3) IC50: ~14-21 nM LY->mGlu23 Primary Blockade (High Potency) mGlu8 Group III mGluRs (mGlu8) IC50: ~170 nM LY->mGlu8 Secondary Blockade (Moderate Potency) mGlu15 Group I mGluRs (mGlu1 / mGlu5) IC50: >7 µM LY->mGlu15 Weak/Off-Target (Low Potency) AC Adenylyl Cyclase LY->AC Prevents Inhibition (Restores cAMP) mGlu23->AC Normally Inhibits (Gi/o) cAMP cAMP Production AC->cAMP Promotes GluRel Glutamate Release

Figure 1: Pharmacological selectivity profile of LY 341495 and its mechanistic interruption of the Gi/o-coupled mGluR pathway.

Experimental Handling & Stability

The disodium salt confers significant solubility advantages over the free acid, but it requires specific handling to prevent degradation or precipitation.

Solubility Protocol
  • Preferred Solvent: Distilled Water or Saline (0.9%).

  • Max Concentration: Up to 100 mM (approx. 40 mg/mL) in water.

  • DMSO Warning: Unlike many organic inhibitors, the disodium salt has poor solubility in DMSO . Do not attempt to dissolve the salt form in high-concentration DMSO; use water.

Stock Solution Preparation (10 mM Example)

To prepare 1 mL of a 10 mM stock solution:

  • Weigh 3.97 mg of LY 341495 Disodium.

  • Add 1.0 mL of sterile distilled water or PBS (pH 7.2–7.4).

  • Vortex gently until fully dissolved (solution should be clear).

  • Aliquot into light-protective vials (e.g., amber tubes).

Storage & Stability[4][9]
  • Solid State: -20°C (stable for >1 year).[3] Desiccate to prevent moisture absorption.

  • Stock Solution: -20°C or -80°C. Stable for up to 3 months. Avoid repeated freeze-thaw cycles (max 3 cycles recommended).

Workflow Visualization: Solubilization Decision Tree

This diagram guides the researcher through the correct preparation steps to avoid common solubility pitfalls.

Workflow Start Start: LY 341495 CheckForm Check Form on Vial Start->CheckForm Salt Disodium Salt (MW ~397.33) CheckForm->Salt Salt Form Acid Free Acid (MW ~353.37) CheckForm->Acid Acid Form Water Solvent: Water/PBS (Soluble ~100mM) Salt->Water Preferred DMSO Solvent: DMSO or 1.2 eq NaOH Salt->DMSO AVOID Acid->Water Insoluble Acid->DMSO Preferred Store Aliquot & Store -20°C (Dark) Water->Store DMSO->Store

Figure 2: Solubilization decision matrix ensuring correct solvent selection based on the chemical form of LY 341495.

Application Protocols

In Vitro Assays (Cell Culture / Slice Physiology)
  • Working Concentration: 10 nM – 100 nM for selective mGlu2/3 blockade.

  • Selectivity Check: If using >1 µM, include controls (e.g., mGlu8 antagonists) to rule out off-target effects.

  • Method: Dilute aqueous stock (10 mM) directly into the assay buffer (e.g., ACSF or culture media) immediately prior to use.

In Vivo Administration (Rodents)[6]
  • Route: Intraperitoneal (i.p.) or Subcutaneous (s.c.).

  • Vehicle: 0.9% Saline or PBS.

  • Dosage Range:

    • Low Dose (Selective): 0.3 – 1.0 mg/kg.[3][4]

    • High Dose (Broad Spectrum): 3.0 – 10.0 mg/kg (May engage mGlu8 or other targets).

  • Pharmacokinetics: Rapid brain penetrability. Peak effects often observed within 30–60 minutes post-injection.

References

  • Kingston, A. E., et al. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors. Neuropharmacology, 37(1), 1-12. [PubMed ID: 9680228]

  • Ornstein, P. L., et al. (1998). 2-Substituted (2SR)-2-amino-2-((1SR,2SR)-2-carboxycycloprop-1-yl)glycines as potent and selective antagonists of group II metabotropic glutamate receptors.[5] Journal of Medicinal Chemistry, 41(3), 358-378.

  • Fitzjohn, S. M., et al. (1998). The potent mGlu receptor antagonist LY341495 identifies roles for both cloned and novel mGlu receptors in hippocampal synaptic plasticity. Neuropharmacology, 37(12), 1445-1458.

  • Bio-Techne. Product Datasheet: LY 341495 disodium salt.[1] Retrieved from [Link]

Sources

The Discerning Antagonist: A Technical Guide to the mGluR Subtype Selectivity of LY341495

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of glutamatergic neurotransmission, the compound LY341495 stands as a cornerstone tool. Its remarkable potency and subtype selectivity among the metabotropic glutamate receptors (mGluRs) have paved the way for delineating the physiological roles of these crucial G protein-coupled receptors (GPCRs). This guide provides an in-depth analysis of the binding affinity of LY341495 for mGluR subtypes, the methodologies to determine these values, and the underlying signaling pathways, thereby offering a comprehensive resource for its application in research and development.

The Molecular Landscape: Understanding Metabotropic Glutamate Receptors

Metabotropic glutamate receptors are a family of eight subtypes (mGluR1-8) that modulate neuronal excitability and synaptic transmission. They are classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms:

  • Group I (mGluR1 and mGluR5): Primarily postsynaptic, these receptors couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

  • Group II (mGluR2 and mGluR3): Typically located presynaptically, these receptors couple to Gαi/o proteins to inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.

  • Group III (mGluR4, mGluR6, mGluR7, and mGluR8): Also predominantly presynaptic, this group couples to Gαi/o, leading to the inhibition of adenylyl cyclase.

The distinct localization and signaling of these receptor groups allow for fine-tuned regulation of synaptic strength and plasticity. The development of selective antagonists like LY341495 has been instrumental in dissecting the individual contributions of these receptor subtypes.

Binding Affinity Profile of LY341495: A Quantitative Overview

LY341495 exhibits a distinct preference for Group II mGluRs, with significantly lower affinity for Group I and most Group III receptors. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the endogenous ligand. The data presented below is a synthesis of values reported in seminal studies, primarily determined through radioligand binding assays using [3H]LY341495 or functional antagonism assays in recombinant cell systems.

mGluR SubtypeGroupMean Kᵢ (nM)Reported Range (nM)Key References
mGluR1a I6800 - 70006800 - 7000[1][2]
mGluR2 II1.67 - 2.31.67 - 2.3[1][3]
mGluR3 II0.75 - 1.30.75 - 1.3[1][3]
mGluR4a III22000-[1][4]
mGluR5a I7600 - 82007600 - 8200[1][2]
mGluR6 III---
mGluR7a III990-[1][4]
mGluR8 III57 - 17357 - 173[1][3][4]

Note: The variability in reported values can be attributed to different experimental systems (e.g., cell lines, membrane preparations) and assay conditions. Data for mGluR6 is not consistently available in the reviewed literature.

The exceptional potency of LY341495 at mGluR2 and mGluR3, with Ki values in the low nanomolar range, establishes it as a highly selective antagonist for Group II receptors.[1][3][4] Its affinity for mGluR8 is also notable, being significantly higher than for other Group III and Group I subtypes.[1][4] This profile allows for the pharmacological isolation of Group II mGluR functions at low nanomolar concentrations.

The Experimental Cornerstone: Determining Binding Affinity

The determination of Ki values is a critical experimental undertaking that demands precision and a thorough understanding of the underlying principles. Radioligand binding assays are the gold standard for directly quantifying the interaction between a ligand and a receptor.

Rationale for Experimental Choices
  • Recombinant Expression Systems: The use of cell lines such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells is a deliberate choice to ensure a controlled and reproducible experimental environment.[5][6][7][8] These cell lines are readily transfectable, exhibit robust growth, and have a relatively low endogenous expression of most GPCRs, providing a "clean" background to study the pharmacology of a single, exogenously expressed mGluR subtype.[5][6] This approach minimizes the confounding variables that would be present in native tissue preparations containing a heterogeneous mix of receptor subtypes.

  • Radioligand Binding vs. Functional Assays: While both assay types provide valuable information, they measure different aspects of ligand activity.

    • Radioligand binding assays directly measure the affinity of a ligand for the receptor binding site.[9] They are essential for determining the Ki value, which is a measure of the equilibrium dissociation constant of a competitive inhibitor.

    • Functional assays , such as measuring cAMP levels or phosphoinositide hydrolysis, assess the ability of a ligand to modulate the receptor's signaling output.[2][4] The IC50 value derived from these assays (the concentration of an antagonist that inhibits 50% of the agonist response) can be influenced by factors downstream of the receptor, such as G protein coupling efficiency and second messenger amplification. While often correlated, Ki and IC50 are not always identical. For a comprehensive understanding, both types of data are valuable.

A Self-Validating Protocol for [³H]LY341495 Radioligand Binding Assay

This protocol is designed to be a self-validating system, incorporating essential controls to ensure the accuracy and reproducibility of the results.

Objective: To determine the Ki of a test compound for a specific mGluR subtype using a competitive radioligand binding assay with [³H]LY341495.

Materials:

  • Membrane preparations from HEK293 or CHO cells stably expressing the mGluR subtype of interest.

  • [³H]LY341495 (specific activity ~50-100 Ci/mmol).

  • Unlabeled LY341495 (for non-specific binding determination).

  • Test compounds.

  • Binding Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation from CHO/HEK293 cells expressing mGluR Total_Binding Total Binding: Membranes + [3H]LY341495 + Buffer Membrane_Prep->Total_Binding NSB Non-Specific Binding (NSB): Membranes + [3H]LY341495 + excess unlabeled LY341495 Membrane_Prep->NSB Competition Competition Binding: Membranes + [3H]LY341495 + Test Compound (varying conc.) Membrane_Prep->Competition Reagent_Prep Prepare Assay Buffer, Radioligand, and Test Compound dilutions Reagent_Prep->Total_Binding Reagent_Prep->NSB Reagent_Prep->Competition Incubation Incubate at room temperature (e.g., 60-90 min) to reach equilibrium Total_Binding->Incubation NSB->Incubation Competition->Incubation Filtration Rapid vacuum filtration through glass fiber filters Incubation->Filtration Washing Wash filters with ice-cold buffer to remove unbound radioligand Filtration->Washing Counting Place filters in scintillation vials, add fluid, and count radioactivity Washing->Counting Specific_Binding Calculate Specific Binding: Total Binding - NSB Counting->Specific_Binding IC50_Determination Plot % Specific Binding vs. log[Test Compound] to determine IC50 Specific_Binding->IC50_Determination Ki_Calculation Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) IC50_Determination->Ki_Calculation

Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cultured cells expressing the target mGluR in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in binding buffer. Determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add membrane preparation, [³H]LY341495 (at a concentration close to its Kd, typically 1-5 nM), and binding buffer.

    • Non-Specific Binding (NSB): Add membrane preparation, [³H]LY341495, and a high concentration of unlabeled LY341495 (e.g., 10 µM) to saturate all specific binding sites.

    • Competition Binding: Add membrane preparation, [³H]LY341495, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-90 minutes). The exact time should be determined in preliminary kinetic experiments.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Immediately wash the filters with several volumes of ice-cold binding buffer to minimize non-specific binding to the filter.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the average CPM of all other wells.

    • For the competition assay, plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [³H]LY341495 used and Kd is its dissociation constant for the receptor (which should be determined separately via saturation binding experiments).

Validation Controls:

  • Saturation Binding: To ensure the assay is valid, a saturation binding experiment should be performed with increasing concentrations of [³H]LY341495 to determine its Kd (affinity) and Bmax (receptor density).

  • Time Course: A time-course experiment should be conducted to determine the time required to reach binding equilibrium.

  • Protein Linearity: The amount of specific binding should be linear with the amount of membrane protein used in the assay.

Downstream Consequences: mGluR Signaling Pathways

The binding of an antagonist like LY341495 prevents the conformational changes in the mGluR dimer that are necessary for G protein activation. Understanding these signaling cascades is crucial for interpreting the functional consequences of LY341495 application.

Group I mGluR Signaling Pathway

G Glutamate Glutamate mGluR1_5 mGluR1/5 Glutamate->mGluR1_5 activates Gq11 Gαq/11 mGluR1_5->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC co-activates Downstream Downstream Signaling (e.g., MAPK, gene expression) PKC->Downstream LY341495 LY341495 LY341495->mGluR1_5 inhibits

Group I mGluR signaling cascade.

Activation of Group I mGluRs by glutamate leads to the Gαq/11-mediated activation of PLC. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium, while DAG, along with calcium, activates protein kinase C (PKC). This cascade modulates a wide range of cellular processes. LY341495, at micromolar concentrations, can block this pathway.

Group II and III mGluR Signaling Pathway

G Glutamate Glutamate mGluR2_3_4_7_8 mGluR2/3/4/7/8 Glutamate->mGluR2_3_4_7_8 activates Gai_o Gαi/o mGluR2_3_4_7_8->Gai_o activates AC Adenylyl Cyclase (AC) Gai_o->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Modulation of Ion Channels and other effectors PKA->Downstream LY341495 LY341495 LY341495->mGluR2_3_4_7_8 inhibits

Sources

The Role of LY 341495 in Glutamatergic Transmission Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complex Landscape of Glutamatergic Signaling

Glutamate, the principal excitatory neurotransmitter in the mammalian central nervous system, orchestrates a symphony of neuronal communication that underpins processes from synaptic plasticity to complex cognitive functions.[1] Its actions are mediated by a diverse family of receptors, broadly classified into ionotropic and metabotropic glutamate receptors (mGluRs). While ionotropic receptors mediate fast synaptic transmission, mGluRs, as G-protein coupled receptors, play a modulatory role, fine-tuning neuronal excitability and synaptic strength over longer timescales.[2] This guide focuses on a pivotal pharmacological tool, LY 341495, that has been instrumental in dissecting the contributions of specific mGluR subtypes to the intricate tapestry of glutamatergic signaling.

The mGluR family is comprised of eight subtypes (mGluR1-8), categorized into three groups based on sequence homology, pharmacology, and downstream signaling pathways.[3] Group I mGluRs (mGluR1 and mGluR5) are typically located postsynaptically and couple to Gq/G11 proteins to activate phospholipase C. In contrast, Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) receptors are generally found presynaptically, where they act as autoreceptors to inhibit glutamate release via their coupling to Gi/Go proteins, leading to the inhibition of adenylyl cyclase.[4] Given this complexity, subtype-selective pharmacological agents are indispensable for elucidating the precise roles of individual mGluR subtypes.

LY 341495: A Profile of a Potent and Selective Antagonist

LY 341495 has emerged as a cornerstone in mGluR research due to its high potency and selectivity as a competitive antagonist, particularly for Group II mGluRs.[4][5] Its utility is further enhanced by its ability to penetrate the brain, making it suitable for both in vitro and in vivo investigations.

Mechanism of Action: Competitive Antagonism at the Orthosteric Site

LY 341495 functions as a competitive antagonist, binding to the same site as the endogenous ligand, glutamate (the orthosteric site), on the Venus flytrap domain of the mGluR.[4][6] By occupying this site, LY 341495 prevents glutamate from binding and activating the receptor, thereby inhibiting its downstream signaling cascade. This competitive nature is a critical aspect of its utility, as its effects can be surmounted by increasing concentrations of an agonist, a key principle in pharmacological studies.

Subtype Selectivity: A Tool for Dissecting mGluR Function

The defining characteristic of LY 341495 is its distinct selectivity profile across the mGluR subtypes. It exhibits the highest affinity for Group II mGluRs, with nanomolar potency at mGluR2 and mGluR3.[6][7] While it is most potent at Group II receptors, at higher concentrations, it can also antagonize Group III and, to a lesser extent, Group I mGluRs.[7][8][9] This concentration-dependent activity allows researchers to dissect the contributions of different mGluR groups by carefully titrating the concentration of LY 341495.

mGluR SubtypeIC50 (nM)Ki (nM)
Group II
mGluR2212.3
mGluR3141.3
Group III
mGluR8170173
mGluR7990990
mGluR422000-
Group I
mGluR1a78006800
mGluR5a82008200

Data compiled from multiple sources.[4][6][7][10] Note that values can vary depending on the experimental system.

Dissecting Synaptic Plasticity: The Role of LY 341495 in LTP and LTD Research

Long-term potentiation (LTP) and long-term depression (LTD) are enduring forms of synaptic plasticity thought to be the cellular correlates of learning and memory.[9] The induction and expression of both LTP and LTD are complex processes involving the interplay of various neurotransmitter systems, with a prominent role for glutamate. LY 341495 has been instrumental in elucidating the specific contributions of mGluRs to these fundamental processes.

Investigating mGluR-Dependent LTD

Certain forms of LTD are known to be dependent on the activation of mGluRs. By applying LY 341495, researchers can selectively block mGluR activity and observe the impact on LTD induction. For example, if the application of a low-frequency stimulation protocol fails to induce LTD in the presence of LY 341495, it strongly suggests the involvement of the mGluR subtype targeted by the antagonist at the concentration used.

mGluR_LTD_Pathway Glutamate Glutamate mGluR Group I mGluR Glutamate->mGluR PLC Phospholipase C (PLC) mGluR->PLC Activates LY341495 LY 341495 (at high conc.) LY341495->mGluR Blocks IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release LTD LTD Induction Ca_release->LTD

Figure 1. Simplified signaling pathway of mGluR-dependent LTD and the inhibitory action of LY 341495.

Distinguishing Presynaptic vs. Postsynaptic Mechanisms

A key application of LY 341495 is in differentiating between presynaptic and postsynaptic sites of action. Group II and III mGluRs are predominantly located on presynaptic terminals, where they function as autoreceptors to reduce glutamate release.[4] By applying a low concentration of LY 341495, which selectively blocks these presynaptic receptors, researchers can investigate the consequences of enhanced glutamate release on synaptic transmission and plasticity. An increase in the amplitude of excitatory postsynaptic currents (EPSCs) following the application of LY 341495 is indicative of a presynaptic mechanism of action. Conversely, if a cellular effect is insensitive to low concentrations of LY 341495 but is blocked by higher concentrations that also antagonize postsynaptic Group I mGluRs, a postsynaptic mechanism is implicated.[11]

Presynaptic_Postsynaptic_Logic cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release mGluR2_3 mGluR2/3 mGluR2_3->Glutamate_Vesicle Inhibits Release LY341495_low LY 341495 (low conc.) LY341495_low->mGluR2_3 Blocks Glutamate->mGluR2_3 Binds to iGluR Ionotropic Receptors Glutamate->iGluR mGluR1_5 mGluR1/5 Glutamate->mGluR1_5 LY341495_high LY 341495 (high conc.) LY341495_high->mGluR1_5 Blocks

Figure 2. Differentiating presynaptic and postsynaptic actions of LY 341495.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for the application of LY 341495 in common experimental paradigms. It is imperative that all procedures are conducted in accordance with institutional animal care and use guidelines.

In Vivo Administration: Stereotaxic Injection

Stereotaxic injection allows for the targeted delivery of LY 341495 to specific brain regions, enabling the investigation of its effects on local circuits and behavior.

Materials:

  • LY 341495

  • Vehicle (e.g., sterile saline, artificial cerebrospinal fluid)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Microinjection pump and syringe (e.g., Hamilton syringe)

  • Drill and appropriate drill bits

  • Suturing materials

Protocol:

  • Preparation of LY 341495 Solution: Dissolve LY 341495 in the chosen vehicle to the desired final concentration. Ensure the solution is sterile-filtered. For intraperitoneal injections, a common vehicle is 10% DMSO and 90% corn oil.[10]

  • Animal Preparation: Anesthetize the animal and secure it in the stereotaxic frame. Shave and clean the surgical area.

  • Craniotomy: Using a stereotaxic atlas, determine the coordinates for the target brain region. Drill a small burr hole in the skull at the determined coordinates.

  • Injection: Lower the injection needle to the target depth. Infuse LY 341495 at a slow and steady rate (e.g., 0.1-0.2 µL/min) to minimize tissue damage.[12][13]

  • Post-Injection: Leave the needle in place for several minutes to allow for diffusion and prevent backflow upon retraction.[13] Slowly withdraw the needle.

  • Closure and Recovery: Suture the incision and provide appropriate post-operative care, including analgesics. Monitor the animal until it has fully recovered from anesthesia.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp in Brain Slices

Whole-cell patch-clamp recordings in acute brain slices are a powerful technique to study the effects of LY 341495 on synaptic transmission and neuronal excitability at the cellular level.[3]

Materials:

  • Vibratome

  • Acute brain slices (e.g., hippocampus, cortex)

  • Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2/5% CO2

  • Recording chamber

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes (3-6 MΩ) filled with internal solution

  • LY 341495 stock solution (e.g., in DMSO)

Protocol:

  • Slice Preparation: Anesthetize the animal and rapidly dissect the brain into ice-cold, oxygenated aCSF. Prepare 300-400 µm thick slices using a vibratome. Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.

  • Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

  • Whole-Cell Recording: Under visual guidance, establish a whole-cell patch-clamp recording from a neuron of interest.[1]

  • Baseline Recording: Record baseline synaptic activity (e.g., spontaneous or evoked EPSCs) for a stable period (e.g., 5-10 minutes).

  • LY 341495 Application: Bath-apply LY 341495 at the desired concentration by adding it to the perfusing aCSF.

  • Data Acquisition and Analysis: Record the changes in synaptic activity in the presence of LY 341495. Analyze parameters such as EPSC amplitude, frequency, and paired-pulse ratio to determine the effects of the antagonist.

Patch_Clamp_Workflow start Start slice_prep Brain Slice Preparation start->slice_prep recovery Slice Recovery (≥1 hr) slice_prep->recovery recording_setup Transfer to Recording Chamber recovery->recording_setup patch Establish Whole-Cell Patch Clamp recording_setup->patch baseline Record Baseline Activity (5-10 min) patch->baseline apply_ly Bath Apply LY 341495 baseline->apply_ly record_effect Record Changes in Synaptic Activity apply_ly->record_effect analysis Data Analysis record_effect->analysis end End analysis->end

Figure 3. Workflow for a whole-cell patch-clamp experiment using LY 341495.

Conclusion: A Versatile Tool for Advancing Glutamate Research

LY 341495 has proven to be an invaluable pharmacological tool for researchers in the field of glutamatergic transmission. Its high potency and well-characterized selectivity profile have enabled the dissection of the complex roles of mGluR subtypes in a myriad of physiological and pathophysiological processes. From elucidating the molecular mechanisms of synaptic plasticity to identifying potential therapeutic targets for neurological and psychiatric disorders, the judicious application of LY 341495 continues to advance our understanding of the brain's most abundant excitatory neurotransmitter. As with any pharmacological agent, a thorough understanding of its properties and careful experimental design are paramount to obtaining robust and interpretable data. This guide provides a foundation for researchers to confidently and effectively utilize LY 341495 in their quest to unravel the complexities of the glutamatergic system.

References

  • Wierońska, J. M., Stachowicz, K., Nowak, G., & Pilc, A. (2020). The metabotropic glutamate receptor 2/3 antagonist LY341495 improves working memory in adult mice following juvenile social isolation. Neuropharmacology, 177, 108231. [Link]

  • Kingston, A. E., Ornstein, P. L., Wright, R. A., Johnson, B. G., Mayne, N. G., Burnett, J. P., ... & Schoepp, D. D. (1998). Actions of LY341495 on metabotropic glutamate receptor-mediated responses in the neonatal rat spinal cord. Neuropharmacology, 37(1), 1-12. [Link]

  • JoVE. Whole-Cell Patch-Clamp Recordings: Brain Slices - Preview. [Link]

  • University of California, Berkeley. Stereotaxic Compound Administration in Rats. [Link]

  • Semadeni, M., Turecek, R., Floersheim, P., Scheufler, C., & Pin, J. P. (2014). THE METABOTROPIC GLUTAMATE 2/3 RECEPTOR ANTAGONIST LY341495 DIFFERENTIALLY AFFECTS RECOGNITION MEMORY IN RATS. Neurobiology of learning and memory, 114, 146–155. [Link]

  • Kingston, A. E., Ornstein, P. L., Wright, R. A., Johnson, B. G., Mayne, N. G., Burnett, J. P., ... & Schoepp, D. D. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors. Neuropharmacology, 37(1), 1-12. [Link]

  • Thomas, N. K., Wright, R. A., Howson, P. A., Kingston, A. E., Schoepp, D. D., & Jane, D. E. (2001). Actions of LY341495 on metabotropic glutamate receptor-mediated responses in the neonatal rat spinal cord. British journal of pharmacology, 133(7), 1043–1052. [Link]

  • Patsnap. What mGluRs antagonists are in clinical trials currently?. [Link]

  • Segev, A., Garcia-Oscos, F., & Kourrich, S. (2016). Whole-cell patch-clamp recordings in brain slices. Journal of visualized experiments : JoVE, (112), 54024. [Link]

  • Chapman, A. G. (2000). Agonists and Antagonists of Metabotropic Glutamate Receptors: Anticonvulsants and Antiepileptogenic Agents?. Current pharmaceutical design, 6(7), 749–770. [Link]

  • Vafabakhsh, R., Levitz, J., & Isacoff, E. Y. (2015). Conformational pathway provides unique sensitivity to a synaptic mGluR. eLife, 4, e12629. [Link]

  • Johnson, B. G., Wright, R. A., Arnold, M. B., Wheeler, W. J., Ornstein, P. L., & Schoepp, D. D. (1999). [3H]LY341495 binding to group II metabotropic glutamate receptors in rat brain. Neuropharmacology, 38(10), 1519–1529. [Link]

  • protocols.io. Stereotactic Injections in Mouse and Rat. [Link]

  • Fiole, D., Lecoq, J., & Tiret, P. (2022). Subsynaptic mobility of presynaptic mGluR types is differentially regulated by intra-and extracellular interactions. Molecular and Cellular Neuroscience, 121, 103738. [Link]

  • ResearchGate. (2016). Whole-Cell Patch-Clamp Recordings in Brain Slices. [Link]

  • Khezri, M. R., & Ghasemi, R. (2022). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International journal of molecular sciences, 23(23), 14747. [Link]

  • Gladding, C. M., Fitzjohn, S. M., & Molnár, E. (2009). Selective Recruitment of Presynaptic and Postsynaptic Forms of mGluR-LTD. Frontiers in synaptic neuroscience, 1, 4. [Link]

  • Axol Bioscience. Whole Cell Patch Clamp Protocol. [Link]

  • Seven, A. B., Barros-Alvarez, X., & G, Y. (2023). Step-wise activation of a metabotropic glutamate receptor. Nature, 622(7982), 418–425. [Link]

  • Gasparini, F., Kuhn, R., & Pin, J. P. (2008). mGluR5 antagonists: discovery, characterization and drug development. Current opinion in drug discovery & development, 11(5), 655–665. [Link]

  • Cetin, A., Komai, S., Eliava, M., Seeburg, P. H., & Osten, P. (2006). Stereotaxic gene delivery in the rodent brain. Nature protocols, 1(4), 1836–1842. [Link]

  • protocols.io. Protocols for stereotaxic injections into mouse brain and ex-vivo electrophysiology. [Link]

  • Ota, K., & Yamanaka, A. (2022). In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives. Cells, 11(16), 2580. [Link]

  • Cell Press. Structural Insights into Competitive Antagonism in NMDA Receptors. [Link]

Sources

An In-Depth Technical Guide to LY341495: A Potent and Selective mGluR2/3 Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of LY341495, a cornerstone pharmacological tool for researchers investigating the glutamatergic system. We will delve into its mechanism of action, selectivity profile, and critical methodologies for its application in both in vitro and in vivo settings. The focus is on providing not just protocols, but the scientific rationale and validation principles necessary for robust and reproducible research.

Introduction: The Significance of Targeting Group II Metabotropic Glutamate Receptors

The glutamatergic system, the primary excitatory network in the central nervous system, is finely modulated by a family of G-protein coupled receptors known as metabotropic glutamate receptors (mGluRs). These receptors are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling pathways.[1]

Group II, comprising mGluR2 and mGluR3, has garnered significant attention as a therapeutic target for neurological and psychiatric disorders.[2][3] These receptors are typically located presynaptically, where they act as autoreceptors to inhibit the release of glutamate.[4] By functioning as a brake on excessive excitatory neurotransmission, activation of mGluR2/3 is a key mechanism for maintaining synaptic homeostasis. Consequently, antagonists of these receptors are powerful tools for probing the physiological consequences of enhanced glutamatergic signaling.

LY341495 emerged as a landmark compound due to its high potency and selectivity for mGluR2 and mGluR3, providing researchers with an unprecedented ability to pharmacologically dissect the function of this receptor subgroup.[5]

Core Pharmacology of LY341495

Mechanism of Action: Competitive Orthosteric Antagonism

LY341495 functions as a competitive orthosteric antagonist.[6] This mechanism is defined by two key features:

  • Orthosteric Binding: It binds directly to the same recognition site as the endogenous agonist, glutamate. This site is located in the extracellular "Venus flytrap" domain of the receptor.[6]

  • Competitive Antagonism: It reversibly competes with glutamate. Its ability to block receptor activation is therefore dependent on its own concentration and the concentration of the agonist.

By binding to the glutamate site, LY341495 stabilizes the Venus flytrap domain in an open, inactive conformation.[6][7] This prevents the conformational change required for G-protein coupling and the initiation of downstream signaling, effectively silencing the receptor.[6][8]

cluster_0 mGluR2/3 Receptor Inactive State cluster_1 Agonist-Induced Active State Glutamate Glutamate (Agonist) Receptor_Inactive Orthosteric Site (Open/Inactive) Glutamate->Receptor_Inactive Binds to Receptor_Active Orthosteric Site (Closed/Active) Glutamate->Receptor_Active Binding Induces Conformational Change LY341495 LY341495 (Antagonist) LY341495->Receptor_Inactive Competitively Binds & Blocks Agonist LY341495->Receptor_Active Prevents Binding G_Protein_Coupled Gi/o Protein (Inactive) AC Adenylyl Cyclase (Active) cAMP ATP -> cAMP AC->cAMP Catalyzes G_Protein_Active Gi/o Protein (Active) Receptor_Active->G_Protein_Active Activates AC_Inhibited Adenylyl Cyclase (Inhibited) G_Protein_Active->AC_Inhibited Inhibits cAMP_Reduced cAMP Levels Reduced AC_Inhibited->cAMP_Reduced Leads to

Caption: Mechanism of LY341495 competitive antagonism at mGluR2/3.
Potency and Selectivity Profile

The utility of LY341495 is defined by its nanomolar potency at mGluR2/3 and significantly lower potency at other mGluR subtypes. This selectivity is crucial for designing experiments that specifically probe Group II receptor function. However, it is imperative for the researcher to be aware of its activity at other mGluRs, particularly at higher concentrations.[9]

Table 1: Comparative Potency of LY341495 Across Human mGluR Subtypes

Receptor Group Subtype Potency (IC₅₀ / Kᵢ in nM) Functional Assay Reference
Group II mGluR2 ~21 Inhibition of cAMP formation[5][10]
mGluR3 ~14 Inhibition of cAMP formation[5][10]
Group III mGluR8 ~170 Inhibition of L-AP4 response[5]
mGluR7 ~990 Inhibition of L-AP4 response[5]
mGluR4 ~22,000 Inhibition of L-AP4 response[5]
Group I mGluR1a ~7,800 Inhibition of PI hydrolysis[5][11]

| | mGluR5a | ~8,200 | Inhibition of PI hydrolysis[5][11] |

Data compiled from multiple sources.[5][10][11][12] Absolute values may vary slightly based on assay conditions.

Field Insight: The ~10-fold selectivity for mGluR2/3 over mGluR8 and >300-fold selectivity over Group I receptors is the key takeaway. For in vitro studies, concentrations between 10-100 nM are typically sufficient to achieve full and selective blockade of Group II receptors. For in vivo studies, dose selection is paramount; low doses (e.g., 0.1-1 mg/kg) are more likely to be selective, while higher doses (>3 mg/kg) may produce effects mediated by other mGluRs.[9][12]

In Vitro Characterization: A Self-Validating Workflow

The foundational step in working with LY341495 is to confirm its activity and potency in a controlled cellular system. This typically involves using cell lines (e.g., CHO, RGT, or HEK293) stably expressing the human or rodent mGluR2 or mGluR3 subtype.

Key Assay: Functional Antagonism via cAMP Measurement

Causality: Group II mGluRs couple to Gi/o G-proteins, which inhibit the enzyme adenylyl cyclase.[6][13] This reduces the conversion of ATP to cyclic AMP (cAMP). By stimulating cells with forskolin (a direct activator of adenylyl cyclase), a high baseline of cAMP is established. The addition of an mGluR2/3 agonist (e.g., ACPD or LY379268) will decrease this cAMP level. A successful antagonist like LY341495 will reverse the agonist's effect, restoring cAMP levels. This assay provides a direct functional readout of receptor blockade.[5][10]

Detailed Protocol:

  • Cell Plating: Plate mGluR2- or mGluR3-expressing cells in a 96-well plate and grow to ~90% confluency.

  • Pre-incubation: Wash cells with serum-free media. Add varying concentrations of LY341495 (e.g., 1 nM to 10 µM) or vehicle control. Incubate for 15-20 minutes at 37°C. This step allows the antagonist to reach equilibrium with the receptor.

  • Agonist Challenge: Add a fixed concentration of an agonist (e.g., 1 µM ACPD) along with a fixed concentration of forskolin (e.g., 1 µM) to all wells. The agonist concentration should be at its approximate EC₈₀ to ensure a robust but surmountable challenge.

  • Incubation: Incubate for an additional 15-30 minutes at 37°C to allow for cAMP production.

  • Cell Lysis & Detection: Terminate the reaction and lyse the cells. Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Controls (Self-Validation): Your plate must include:

      • Basal: Cells with no treatment.

      • Forskolin Only: 100% signal (maximum cAMP).

      • Forskolin + Agonist: ~20% signal (inhibited cAMP).

      • Forskolin + LY341495 (highest concentration): Should be near 100% signal, demonstrating no agonist activity.

    • Calculation: Normalize the data with the Forskolin Only wells as 100% and Forskolin + Agonist as 0%. Plot the normalized response against the log concentration of LY341495 and fit a four-parameter logistic curve to determine the IC₅₀ value.

cluster_workflow In Vitro Validation Workflow Start Start: mGluR2/3-expressing cells cAMP_Assay Functional Assay (cAMP Measurement) Start->cAMP_Assay Confirm Functional Antagonism Binding_Assay Binding Assay (Radioligand Displacement) Start->Binding_Assay Determine Direct Binding Affinity Data_Analysis Data Analysis (Calculate IC₅₀ and Kᵢ) cAMP_Assay->Data_Analysis Binding_Assay->Data_Analysis Selectivity_Panel Selectivity Screening (Other mGluR Subtypes) End Validated Tool for In Vivo / Complex Assays Selectivity_Panel->End Data_Analysis->Selectivity_Panel Compare Potency

Sources

Technical Guide: Biological Activity and Experimental Application of LY 341495 Disodium Salt in Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

LY 341495 disodium salt is a highly potent, selective, and systemically active antagonist of Group II metabotropic glutamate receptors (mGlu2 and mGlu3).[1] Unlike earlier generation antagonists, LY 341495 exhibits nanomolar affinity for mGlu2/3 and significant selectivity over Group I and III mGluRs, making it a critical tool for dissecting the physiological roles of glutamatergic autoreceptors.

This guide provides a technical synthesis of its pharmacological profile, mechanism of action, and validated experimental protocols for both in vitro electrophysiology and in vivo behavioral assays.

Pharmacological Profile & Selectivity

LY 341495 is defined by its ability to block the presynaptic negative feedback loop mediated by mGlu2/3 receptors. Its utility stems from its high affinity and specific selectivity window.

Binding Affinity and Potency

The compound displays nanomolar potency for Group II receptors, with a secondary, lower affinity for mGlu8 (Group III).[2] It is effectively inactive at Group I receptors at physiological concentrations.

Table 1: Inhibitory Potency (IC50/Ki) of LY 341495 at Human mGluR Subtypes

Receptor GroupSubtypeIC50 / Ki Value (nM)Selectivity Ratio (vs. mGlu2)
Group II mGlu3 1.3 – 14 0.6x (Most Potent)
Group II mGlu2 2.3 – 21 1.0x (Reference)
Group IIImGlu8~173~8x Lower
Group IIImGlu7~990~47x Lower
Group ImGlu1a~7,800>300x Lower
Group ImGlu5a~8,200>350x Lower
Group IIImGlu4~22,000>1000x Lower

Data aggregated from Kingston et al. (1998) and Ornstein et al. (1998).

Selectivity Visualization

The following diagram illustrates the selectivity hierarchy, guiding dose selection to avoid off-target effects (particularly at mGlu8).

SelectivityProfile cluster_GroupII Primary Targets (Nanomolar) cluster_GroupIII Secondary Targets (Sub-micromolar) cluster_OffTarget Off-Targets (Micromolar) LY LY 341495 (Disodium Salt) mGlu3 mGlu3 (Ki ~1.3 nM) LY->mGlu3 High Affinity mGlu2 mGlu2 (Ki ~2.3 nM) LY->mGlu2 High Affinity mGlu8 mGlu8 (Ki ~173 nM) LY->mGlu8 Moderate Affinity (Dose Dependent) mGlu7 mGlu7 (Ki ~990 nM) LY->mGlu7 Low Affinity mGlu1 mGlu1/5 (Ki >7000 nM) LY->mGlu1 Negligible

Figure 1: Selectivity profile of LY 341495. Note the narrow window between Group II blockade and mGlu8 interaction.

Mechanism of Action: Disinhibition of Glutamate Release

LY 341495 acts as an orthosteric antagonist at presynaptic mGlu2/3 autoreceptors. Under basal conditions or high-activity states, glutamate spills over the synaptic cleft and activates these receptors, which couple to G_i/o proteins to inhibit adenylyl cyclase and voltage-gated calcium channels (VGCCs), thereby reducing further glutamate release.

By blocking this negative feedback loop, LY 341495 potentiates synaptic transmission and increases extracellular glutamate levels, particularly in the prefrontal cortex (PFC) and hippocampus.

MechanismAction cluster_Presynaptic Presynaptic Terminal cluster_Cleft Synaptic Cleft Glu_Vesicle Glutamate Vesicles Release Exocytosis Glu_Vesicle->Release mGluR mGlu2/3 Autoreceptor Release->mGluR Activation (Feedback) Gi Gi/o Protein mGluR->Gi Coupling VGCC Ca2+ Channels (Inhibited) Gi->VGCC Inhibition LY LY 341495 LY->mGluR BLOCKS (Antagonism) Result Increased Glutamate Release LY->Result

Figure 2: Mechanism of Action. LY 341495 antagonizes the mGlu2/3 autoreceptor, preventing the G-protein mediated inhibition of Calcium channels, resulting in sustained glutamate release.

Experimental Protocols

Reconstitution and Handling

The disodium salt form of LY 341495 is preferred for its superior water solubility compared to the free acid.

  • Solubility: Soluble in water (up to ~50-100 mM) and 0.9% saline.

  • Stock Preparation: Prepare a 10 mM stock solution in sterile distilled water or PBS.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Stability: Solutions are stable for up to 1 month at -20°C.

In Vitro Slice Electrophysiology

To isolate mGlu2/3 effects without confounding mGlu8 blockade, concentration precision is vital.

Protocol:

  • Slice Preparation: Prepare acute hippocampal or PFC slices (300-400 µm) in ice-cold sucrose-based cutting solution.

  • Recovery: Incubate in ACSF at 32°C for 30 min, then room temperature for 1 hour.

  • Perfusion:

    • Selective Blockade: Peruse LY 341495 at 20 nM – 100 nM . This range fully occupies mGlu2/3 while sparing mGlu8.

    • Broad Group II/III Blockade: Peruse at 1 µM . Note that at this concentration, mGlu8 is also significantly antagonized.

  • Stimulation: Induce LTD (Long-Term Depression) or monitor EPSCs. LY 341495 typically prevents the induction of mGluR-dependent LTD (LTDm).

In Vivo Administration (Rodents)

LY 341495 is systemically active and crosses the blood-brain barrier.

Protocol for Antidepressant/Behavioral Assays:

  • Vehicle: Dissolve in 0.9% sterile saline. If pH is acidic, neutralize carefully with minute amounts of NaOH (pH 7.4), though the disodium salt usually yields a near-neutral solution.

  • Dose Range:

    • 0.3 – 1.0 mg/kg (i.p.): Selective mGlu2/3 antagonism.

    • 3.0 – 10.0 mg/kg (i.p.): Non-selective effects (recruiting mGlu8 and potentially other targets).

  • Timing: Administer 30–60 minutes prior to behavioral testing (e.g., Forced Swim Test, Elevated Plus Maze).

  • Observation: In models of depression (e.g., Chronic Unpredictable Stress), a single dose can produce rapid antidepressant-like effects dependent on mTOR signaling (Pałucha-Poniewiera et al., 2021).

Experimental Workflow Visualization

The following diagram outlines a validated workflow for assessing the antidepressant-like effects of LY 341495 using the Chronic Unpredictable Mild Stress (CUMS) model.

ExperimentalWorkflow cluster_Phase1 Phase 1: Induction (4 Weeks) cluster_Phase2 Phase 2: Treatment cluster_Phase3 Phase 3: Readout Step1 Subject: C57BL/6J Mice Step2 Chronic Unpredictable Mild Stress (CUMS) Step1->Step2 Step3 Drug Prep: LY 341495 (1 mg/kg) in 0.9% Saline Step2->Step3 Step4 Administration: Intraperitoneal (i.p.) Single or Sub-chronic Step3->Step4 Step5 Behavioral Test: Forced Swim Test (FST) Tail Suspension Test (TST) Step4->Step5 Step6 Molecular Analysis: Western Blot (Hippocampus) mTOR / p-S6 Levels Step5->Step6

Figure 3: Experimental workflow for evaluating LY 341495 in CUMS models, highlighting the integration of behavioral and molecular readouts.

Technical Considerations & Troubleshooting

  • mGlu8 Interference: When using LY 341495 to characterize "pure" mGlu2/3 functions, strictly limit concentrations to <100 nM in vitro or <1 mg/kg in vivo. At 1 µM, mGlu8 occupancy approaches 80%, confounding interpretation.

  • Biphasic Effects: In cognitive tasks, LY 341495 can exhibit biphasic effects where low doses improve memory (via disinhibition) while high doses may impair it or cause hyper-arousal/anxiety.

  • Control Agonists: Validate antagonism by attempting to block the effects of a selective mGlu2/3 agonist such as LY 379268 or LY 354740.

References

  • Kingston, A. E., et al. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors.[1] Neuropharmacology, 37(1), 1-12. Link

  • Ornstein, P. L., et al. (1998). 2-Substituted (2SR)-2-amino-2-((1SR,2SR)-2-carboxycycloprop-1-yl)glycines as potent and selective antagonists of group II metabotropic glutamate receptors.[1][3] Journal of Medicinal Chemistry, 41(3), 358-378. Link

  • Feinberg, I., et al. (2005). The metabotropic glutamate (mGLU)2/3 receptor antagonist LY341495 stimulates waking and fast electroencephalogram power and blocks the effects of the mGLU2/3 receptor agonist LY379268 in rats.[4] Journal of Pharmacology and Experimental Therapeutics, 312(2), 826-833.[4] Link

  • Pałucha-Poniewiera, A., et al. (2021). The group II mGlu receptor antagonist LY341495 induces a rapid antidepressant-like effect and enhances the effect of ketamine in the chronic unpredictable mild stress model of depression in C57BL/6J mice.[5] Progress in Neuro-Psychopharmacology and Biological Psychiatry, 109, 110239.[5] Link

  • Tocris Bioscience. LY 341495 Disodium Salt Product Information. Link

Sources

Methodological & Application

Application Note: Solubility & Handling of LY 341495 Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a definitive technical guide for researchers working with LY 341495 Disodium Salt . It prioritizes the specific physicochemical properties of the salt form to optimize experimental outcomes, contrasting them with the free acid form where necessary.

Executive Summary

The choice of solvent for LY 341495 is strictly dictated by its chemical form. While many small molecule inhibitors require Dimethyl Sulfoxide (DMSO) for solubilization, LY 341495 Disodium Salt is engineered specifically for aqueous solubility .

  • Critical Directive: For the Disodium Salt form, Water or Saline (0.9% NaCl) is the superior solvent system.

  • The DMSO Trap: Researchers often default to DMSO protocols intended for the Free Acid form. Using high concentrations of DMSO for the Disodium Salt is unnecessary, introduces solvent toxicity variables, and can lead to ionic solubility issues.

Chemical Profile & Solubility Matrix

Understanding the ionic nature of the compound is the causality behind the protocol choices below.

FeatureLY 341495 Disodium SaltLY 341495 Free Acid
CAS Number 201943-63-7 (Parent)201943-63-7
Molecular Weight ~397.33 g/mol ~353.37 g/mol
Primary Solvent Water / Saline / PBS DMSO or 1.2 eq NaOH
Solubility Limit ~100 mM (Water) ~17 mM (DMSO + Warm)
In Vivo Vehicle Saline (pH adjusted)DMSO/Corn Oil or NaOH/Saline
Primary Risk Hygroscopic (absorbs moisture)Precipitation upon aqueous dilution
Solubility Comparison Table
Solvent SystemSolubility (Disodium Salt)SuitabilityNotes
Water (Deionized) > 50 mM (High) Excellent Ideal for stock solutions. Stable at -20°C.
PBS / Saline (0.9%) > 25 mM Excellent Ideal for direct in vivo injection or in vitro working solutions.
100% DMSO Variable / LowerPoor Not recommended for the salt form. Unnecessary organic solvent load.
Ethanol LowPoor Avoid.

Experimental Protocols

Protocol A: Preparation of Aqueous Stock (Recommended)

Application: In vivo (i.p. / i.c.v. injection) and In vitro (Cell culture addition). Rationale: Eliminates DMSO toxicity (cytotoxicity in culture, neurotoxicity/irritation in animals).

  • Calculate Mass: Determine the mass required for a 10 mM or 50 mM stock.

    • Example: To make 1 mL of 10 mM stock, use 3.97 mg of LY 341495 Disodium Salt.

  • Solubilization:

    • Add sterile, deionized water or PBS (pH 7.4) directly to the vial.

    • Vortex gently for 30 seconds. The solution should become clear immediately.

    • Note: If using the Free Acid by mistake, this step will fail (cloudy suspension).

  • pH Verification (Critical Step):

    • The disodium salt can slightly alter the pH.

    • Test a small aliquot. If pH is outside 7.2–7.6, adjust carefully with 0.1 N HCl or NaOH.

    • Self-Validation: A clear, colorless solution at neutral pH confirms successful preparation.

  • Sterilization:

    • Pass through a 0.22 µm PES syringe filter.

  • Storage:

    • Aliquot into light-protective vials (amber).

    • Store at -20°C (stable for up to 6 months). Avoid repeated freeze-thaw cycles (max 3 cycles).

Protocol B: DMSO Stock (Conditional Use)

Application: Only if co-solubilizing with other DMSO-dependent compounds or if using the Free Acid form.

  • Solvent: Use anhydrous DMSO (Grade ≥ 99.9%).

  • Dissolution:

    • Add DMSO to the powder.

    • Note: If using the Free Acid, gentle warming (40°C) and sonication (5 mins) are often required to reach 10-15 mM.

  • Dilution for Use:

    • Dilute the DMSO stock at least 1:1000 into the aqueous assay buffer to keep final DMSO < 0.1%.

    • Risk:[1] Watch for "crashing out" (precipitation) when the hydrophobic Free Acid hits the aqueous buffer. This is not a risk with the Disodium Salt in Protocol A.

Biological Context & Mechanism

LY 341495 is a nanomolar-potent antagonist of Group II metabotropic glutamate receptors (mGlu2/3).[2][3] It blocks the Gi/o-coupled pathway, preventing the inhibition of cAMP production.

Pathway Diagram: mGluR2/3 Antagonism

The following diagram illustrates the blockade of the negative feedback loop on Adenylyl Cyclase.

mGluR_Pathway cluster_legend Mechanism of Action Glutamate Glutamate (Agonist) mGluR2_3 mGluR 2/3 (GPCR) Glutamate->mGluR2_3 Activates LY341495 LY 341495 (Antagonist) LY341495->mGluR2_3 Blocks G_Protein Gi/o Protein mGluR2_3->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes Signaling Downstream Signaling (PKA, MAPK) cAMP->Signaling Promotes Description LY 341495 prevents Glutamate-induced activation of Gi/o, thereby restoring cAMP levels and downstream signaling.

Caption: LY 341495 antagonizes mGluR2/3, preventing Gi/o-mediated inhibition of Adenylyl Cyclase.[1][2]

In Vivo Application Notes

When moving to animal models, the solubility advantage of the Disodium Salt significantly simplifies the workflow.

  • Dosing Range: Typically 0.3 – 3.0 mg/kg (i.p.).[4]

  • Vehicle Preparation:

    • Dissolve Disodium Salt directly in sterile 0.9% Saline.

    • No detergents (Tween/Cremophor) are needed.

    • No DMSO is needed.

  • Pharmacokinetics:

    • Rapid absorption.

    • Brain penetrant.[5]

    • Half-life (

      
      ) in rats is approximately 44 minutes .[6] Dosing should be timed 30-60 minutes prior to behavioral testing.
      

References

  • Tocris Bioscience. LY 341495 Disodium Salt Product Datasheet. Retrieved from

  • Kingston, A. E., et al. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors.[2] Neuropharmacology.[1][5]

  • R&D Systems. LY 341495 Disodium Salt Chemical Properties. Retrieved from

  • MedChemExpress. LY341495 Solubility and Handling.[4] Retrieved from

  • Lindemann, L., et al. (2012). The metabotropic glutamate 2/3 receptor antagonist LY341495 differentially affects recognition memory in rats.[7] Psychopharmacology.

Sources

preparing LY 341495 stock solution for in vivo injection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the preparation of LY 341495 , a highly potent and selective Group II metabotropic glutamate receptor (mGlu2/3) antagonist, for in vivo administration. Unlike simple salts, LY 341495 is a dicarboxylic acid derivative with poor aqueous solubility at neutral pH. Successful administration requires a precise alkaline dissolution followed by pH neutralization strategy. This protocol replaces generic "dissolve in DMSO" methods with a physiologically relevant, aqueous-based vehicle (NaOH/PBS) suitable for intraperitoneal (i.p.) and intracerebral injection, minimizing vehicle-induced artifacts.

Compound Profile & Chemical Constraints

Understanding the physicochemical properties is the first step in a self-validating protocol.

PropertySpecificationCritical Note
Compound Name LY 341495
Chemical Class Dicarboxylic acid derivativeContains two carboxylic acid groups (-COOH).[1]
Molecular Weight 353.37 g/mol Use batch-specific MW if hydrated.
Solubility (Water) InsolubleDo not attempt to dissolve directly in water or saline.
Solubility (NaOH) ~100 mM (max)Requires ~1.1–1.2 equivalents of base to ionize.
Solubility (DMSO) ~5–10 mMAvoid for in vivo if possible to prevent solvent toxicity.
Appearance White to off-white solidHygroscopic; store desicated.

Mechanism of Action

LY 341495 functions as an orthosteric antagonist at presynaptic mGlu2/3 autoreceptors. Under basal conditions, these receptors inhibit glutamate release via Gi/o protein coupling. By blocking this "brake," LY 341495 disinhibits glutamatergic transmission, leading to downstream activation of AMPA receptors and the mTOR pathway—a mechanism relevant to rapid-acting antidepressant research.

mGluR_Pathway cluster_presynaptic Presynaptic Terminal LY LY 341495 mGluR Presynaptic mGluR2/3 LY->mGluR Antagonizes (Blocks) GlutRelease Glutamate Release LY->GlutRelease Disinhibits (Increases) Gio Gi/o Protein mGluR->Gio Activates (Basal) AC Adenylyl Cyclase Gio->AC Inhibits Gio->GlutRelease Inhibits PostSyn Postsynaptic AMPA/mTOR GlutRelease->PostSyn Activates

Figure 1: Mechanism of Action. LY 341495 blocks the inhibitory mGluR2/3 autoreceptor, thereby disinhibiting glutamate release and driving postsynaptic signaling.

Preparation Protocol: The NaOH/PBS Method

Objective: Create a stock solution (typically 5–10 mg/mL) that is physically stable and physiologically compatible (pH 7.2–7.4).

Materials Required
  • LY 341495 (Solid)

  • 0.1 N NaOH (Sodium Hydroxide) - Freshly prepared

  • 1X PBS (Phosphate Buffered Saline), pH 7.4, sterile

  • 0.1 N HCl (for fine-tuning, if necessary)

  • pH micro-electrode or high-sensitivity pH strips

  • 0.22 µm syringe filter (PES or Nylon)

Step-by-Step Methodology

1. Molar Calculation (The 1.2 Equivalent Rule) LY 341495 requires deprotonation to dissolve. You must add sufficient base to neutralize the carboxylic acid groups.

  • Target: 1.2 molar equivalents of NaOH.

  • Formula:

    
    
    
  • Example: To dissolve 10 mg of LY 341495 using 0.1 N NaOH :

    
    
    
    
    
    
    

2. Solvation Workflow

Solvation_Protocol Start Weigh LY 341495 (e.g., 10 mg) Calc Calculate 1.2 eq NaOH (e.g., 340 µL of 0.1N NaOH) Start->Calc AddBase Add NaOH Dropwise Vortex immediately Calc->AddBase CheckClear Is solution clear? AddBase->CheckClear CheckClear->AddBase No (Add 10µL more) AddPBS Dilute with 1X PBS to ~90% final volume CheckClear->AddPBS Yes CheckPH Check pH Target: 7.2 - 7.6 AddPBS->CheckPH AdjustPH Adjust carefully: High? Add µL 0.1N HCl Low? Add µL 0.1N NaOH CheckPH->AdjustPH Out of range FinalVol Bring to Final Volume with PBS CheckPH->FinalVol In range AdjustPH->CheckPH Filter Sterile Filter (0.22 µm) FinalVol->Filter

Figure 2: Solvation Workflow. The critical step is the initial alkaline dissolution before introducing the buffer.

3. Critical Execution Notes

  • The "Crash" Risk: Do not add PBS until the compound is fully dissolved in the NaOH. Adding buffer too early to a suspension will lock the compound in a precipitated state.

  • pH Titration: When back-titrating with HCl to reach physiological pH (7.4), proceed slowly. If the pH drops below 6.0, LY 341495 may precipitate out of solution.

  • Vehicle Control: Your vehicle control group must receive the exact same mixture (e.g., 340 µL 0.1N NaOH + PBS) to control for the effects of the sodium load and pH.

Dosing Guidelines & In Vivo Design

Doses vary significantly by route of administration. The following ranges are established in rodent models (C57BL/6 mice and Sprague-Dawley rats).

RouteTypical Dose RangeInjection VolumeApplication
Intraperitoneal (i.p.) 0.3 – 3.0 mg/kg5 – 10 mL/kgAntidepressant effects, mGluR2/3 blockade.
Subcutaneous (s.c.) 1.0 – 10.0 mg/kg5 – 10 mL/kgSustained release; pharmacokinetics differ from i.p.
Intracerebroventricular (i.c.v.) 0.01 – 1.0 µ g/side 1 – 2 µLDirect CNS action; avoids BBB variability.
Intra-PFC (Local) 0.03 – 0.3 µ g/side 0.5 µLSite-specific mechanistic studies.

Self-Validation Check:

  • Did the animal show signs of irritation (writhing)? If yes, check the final pH of your solution. It is likely too basic.

  • Did the solution turn cloudy upon injection? The drug precipitated. Ensure the solution is at room temperature and pH > 7.0 before loading the syringe.

Storage and Stability

  • Powder: Store at RT (desiccated). Stable for years.

  • Stock Solution (in NaOH/PBS):

    • 4°C: Stable for < 24 hours.

    • -20°C: Stable for up to 1 month. Aliquot to avoid freeze-thaw cycles.

    • Note: Upon thawing, vortex vigorously. If precipitate is visible, warm to 37°C and sonicate. If it does not redissolve, discard.

References

  • Kingston, A. E., et al. (1998). "LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors." Neuropharmacology, 37(1), 1-12.

  • Tocris Bioscience. "LY 341495 Product Information & Solubility Data." Tocris.com.

  • Chaki, S., et al. (2004). "mGlu2/3 receptor antagonists as novel antidepressants." Current Opinion in Investigational Drugs, 5(7), 726-731.

  • Koike, H., et al. (2011). "Behavioral effects of the mGlu2/3 receptor antagonist LY341495 in animal models of anxiety and depression." Pharmacology Biochemistry and Behavior, 98(3), 331-337.

  • Hello Bio. "LY 341495: Technical Data and Solubility." Hellobio.com.

Sources

Application Notes & Protocols for LY 341495 in Murine Models of Depression

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Monoamines - Targeting Glutamate in Depression Research

For decades, depression research has been dominated by the monoamine hypothesis. However, a significant portion of patients show inadequate response to traditional monoaminergic antidepressants. This has catalyzed a paradigm shift towards investigating the role of the brain's primary excitatory neurotransmitter, glutamate, in the pathophysiology of depression. The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) and metabotropic glutamate (mGlu) receptors, offers novel targets for rapid-acting antidepressants[1][2].

LY 341495 is a potent and highly selective competitive antagonist for the group II metabotropic glutamate receptors, mGluR2 and mGluR3[3][4]. These receptors are primarily located on presynaptic terminals, where they act as autoreceptors to inhibit the release of glutamate. By blocking these receptors, LY 341495 effectively increases glutamatergic transmission in key brain regions, a mechanism that is believed to underpin its antidepressant-like effects observed in various animal models[3][5]. This document provides a comprehensive guide to utilizing LY 341495 in preclinical mouse models of depression, detailing its mechanism, dosage considerations, and validated experimental protocols.

Mechanism of Action: Disinhibition of Glutamate Release and Synaptic Plasticity

LY 341495 exerts its antidepressant effects by blocking the negative feedback loop on glutamate release controlled by mGluR2/3. This leads to a cascade of downstream events that parallel the effects of other rapid-acting antidepressants like ketamine.

  • Receptor Selectivity: LY 341495 displays high affinity for mGluR2 and mGluR3 in the low nanomolar range. While it can interact with other mGlu receptors at higher concentrations, its primary activity at typical in vivo doses is the antagonism of group II mGluRs[4][6]. Its selectivity profile is generally ordered as mGlu3 ≥ mGlu2 > mGlu8 > mGlu7 >> mGlu1a = mGlu5a > mGlu4[4].

  • Signaling Cascade: The blockade of presynaptic mGluR2/3 leads to an increase in synaptic glutamate levels. This enhanced glutamate release stimulates postsynaptic AMPA receptors, which is a critical step in initiating the antidepressant response. This activation triggers downstream signaling pathways, most notably the Brain-Derived Neurotrophic Factor (BDNF) and mechanistic Target of Rapamycin Complex 1 (mTORC1) pathways[5][7][8]. The activation of mTORC1 signaling is crucial for promoting synaptogenesis and reversing the synaptic deficits induced by chronic stress[7][9].

LY341495_MoA Simplified Signaling Pathway of LY 341495 cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Glutamate_Vesicle Glutamate mGluR2_3 mGluR2/3 (Autoreceptor) Glutamate_Vesicle->mGluR2_3 Activates AMPAR AMPA Receptor Glutamate_Vesicle->AMPAR Activates mGluR2_3->Glutamate_Vesicle Inhibits Release LY341495 LY 341495 LY341495->mGluR2_3 Blocks BDNF_TrkB BDNF-TrkB Signaling AMPAR->BDNF_TrkB Leads to mTORC1 mTORC1 Activation BDNF_TrkB->mTORC1 Activates Synaptogenesis Increased Synaptogenesis (Antidepressant Effect) mTORC1->Synaptogenesis Promotes

Caption: Mechanism of LY 341495 Antidepressant Action.

Experimental Design and Dosage Considerations

Drug Preparation and Administration

The integrity of any pharmacological study relies on the correct preparation and administration of the compound.

  • Solubility: LY 341495 is soluble in DMSO and aqueous solutions like 1.2eq. NaOH. For in vivo studies in mice, a common practice is to prepare a stock solution in DMSO and then dilute it to the final concentration using a vehicle such as sterile saline or corn oil[10][11].

  • Vehicle Selection: A frequently used vehicle is 0.9% saline[12][13]. Another option involves a mixture of 10% DMSO and 90% corn oil to ensure solubility and stability[11]. Crucially, a vehicle control group must be included in every experiment to account for any effects of the solvent or the injection procedure itself.

  • Route of Administration: The most common and effective route for LY 341495 in mice is intraperitoneal (i.p.) injection[11][14]. This route provides good systemic bioavailability and is technically straightforward.

Dosage Selection for Mouse Models

The optimal dose of LY 341495 depends on the experimental paradigm (acute vs. chronic) and the specific mouse model of depression being used. The following table summarizes dosages reported in peer-reviewed literature.

Mouse ModelDosing RegimenDose (mg/kg, i.p.)Observed Antidepressant-like EffectReference(s)
Forced Swim Test (FST)Acute0.3 - 3.0Reduced immobility time, indicating an antidepressant-like effect.[14]
Chronic Unpredictable Stress (CUS)Acute1.0 - 3.0Dose-dependent reversal of CUMS-induced behavioral deficits.[5]
Chronic Unpredictable Stress (CUS)Sub-chronic (3 days)1.0 - 3.0Reversal of CUMS-induced behavioral deficits.[5]
Chronic Unpredictable Stress (CUS)Chronic (4 weeks)1.0 (daily)Reversed CUS-induced immobility in the FST and restored mTORC1 signaling.[9][12]
Combination with Ketamine (CUMS)Acute0.3 (non-effective dose)Potentiated the antidepressant effect of a sub-threshold dose of ketamine.[5]

Causality Behind Dosage Choice:

  • Acute Dosing (0.3 - 3.0 mg/kg): These doses are effective in behavioral despair models like the FST and TST, which are sensitive to rapid-acting antidepressants[14][15]. A single injection is sufficient to observe an effect, typically within 24-48 hours[9].

  • Chronic Dosing (1.0 mg/kg): In models that rely on inducing a more robust depressive-like state, such as the Chronic Unpredictable Stress (CUS) model, a chronic dosing regimen may be necessary to observe lasting behavioral and molecular changes, such as the restoration of synaptic proteins[9][12][13].

Detailed Experimental Protocols

The following protocols are standardized procedures for inducing and assessing depressive-like behaviors in mice.

Overall Experimental Workflow

A typical experimental design involves an induction phase, a treatment phase, and a testing phase.

Experimental_Workflow General Experimental Workflow start Start: Animal Acclimation (1-2 weeks) stress Phase 1: Stress Induction (e.g., CUS for 4 weeks) start->stress treatment Phase 2: LY 341495 Administration (Acute or Chronic Regimen) stress->treatment testing Phase 3: Behavioral Testing (e.g., FST / TST) (24h post-final dose) treatment->testing analysis Phase 4: Data & Tissue Analysis (Scoring, Western Blot, etc.) testing->analysis end_node End analysis->end_node

Caption: A standard workflow for testing LY 341495.

Protocol 1: Chronic Unpredictable Stress (CUS) Model

The CUS model is considered to have high face and construct validity for depression, inducing anhedonia and behavioral despair.[16]

Objective: To induce a depressive-like state in mice through prolonged exposure to mild, unpredictable stressors.

Materials:

  • Mouse housing cages

  • Stroboscope

  • Tilted cages (30-45°)

  • Water bottles

  • Damp bedding

  • Empty cages (for social isolation)

Procedure:

  • Baseline Measurement: Before commencing the stress protocol, it is advisable to perform baseline tests (e.g., sucrose preference test for anhedonia) to establish pre-stress phenotypes.

  • Stress Regimen (4-6 Weeks): Expose mice to a series of mild stressors, with one stressor applied per day in a random order to ensure unpredictability.

    • Day 1: Cage tilt (45°) for 12 hours.

    • Day 2: Food and water deprivation for 12 hours.

    • Day 3: Damp bedding for 12 hours.

    • Day 4: Strobe light exposure (300 flashes/min) for 12 hours.

    • Day 5: Social isolation for 24 hours.

    • Day 6: Cage change (placing mice in a clean cage without familiar bedding).

    • Day 7: No stress.

    • This schedule should be varied weekly.

  • Treatment Administration: During the final 1-4 weeks of the CUS protocol, begin daily i.p. injections of LY 341495 (e.g., 1 mg/kg) or vehicle[9][12].

  • Behavioral Assessment: 24 hours after the final injection, proceed with behavioral tests like the FST or TST to assess the antidepressant efficacy of the treatment.

Protocol 2: Forced Swim Test (FST)

The FST is a widely used test to screen for antidepressant efficacy based on the concept of behavioral despair.[17][18][19]

Objective: To measure the duration of immobility when a mouse is placed in an inescapable cylinder of water.

Materials:

  • Clear glass or plastic cylinder (at least 20 cm wide and 50 cm tall for mice)[17].

  • Water maintained at 24 ± 1 °C[18].

  • Timer or video recording software (e.g., Ethovision)[17].

  • Fishnet and dry recovery cage with a heating pad.

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test begins[17][18].

  • Water Fill: Fill the cylinder with water to a depth where the mouse cannot touch the bottom with its tail or paws (approximately 2/3 full)[18].

  • Test Session: Gently place the mouse into the water. The test duration is typically 6 minutes[20].

  • Scoring: The key behavior to score is immobility , defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water. Scoring is typically performed during the final 4 minutes of the 6-minute test, as the initial 2 minutes are considered an escape-oriented phase[18].

  • Post-Test Care: After the test, remove the mouse with a net, dry it thoroughly with a paper towel, and place it in a clean, dry cage on a heating pad to prevent hypothermia.

  • Data Interpretation: A significant decrease in immobility time in the LY 341495-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.

Protocol 3: Tail Suspension Test (TST)

Similar to the FST, the TST measures behavioral despair and is sensitive to antidepressant compounds.[21][22][23]

Objective: To measure the duration of immobility when a mouse is suspended by its tail.

Materials:

  • Suspension box or bar.

  • Adhesive tape.

  • Timer or video recording software.

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 30 minutes.

  • Suspension: Securely attach a piece of adhesive tape approximately 1 cm from the tip of the mouse's tail. Suspend the mouse from the bar or ledge so that it cannot reach any surfaces.

  • Test Session: The test duration is 6 minutes[24].

  • Scoring: Record the total time the mouse remains immobile during the test. Immobility is defined as the absence of any limb or body movement, except for respiration[22]. Scoring is often focused on the final 4 minutes of the test[24].

  • Troubleshooting - Tail Climbing: C57BL/6 mice are known to climb their tails, which invalidates the data. This can be prevented by passing the tail through a small plastic cylinder that makes climbing impossible[21]. Trials where mice climb their tails for a significant portion of the time (>20%) should be excluded from analysis[24].

  • Data Interpretation: A decrease in immobility time in the treated group compared to the vehicle group indicates an antidepressant-like effect.

References

  • Wikipedia. (n.d.). LY-341495.
  • Choi, M., et al. (2022). Effects of Chronic LY341495 on Hippocampal mTORC1 Signaling in Mice with Chronic Unpredictable Stress-Induced Depression. PMC - NIH.
  • TargetMol. (n.d.). LY341495.
  • Pałucha-Poniewiera, A., et al. (2021). The group II mGlu receptor antagonist LY341495 induces a rapid antidepressant-like effect and enhances the effect of ketamine in the chronic unpredictable mild stress model of depression in C57BL/6J mice. PubMed.
  • Podkowa, K., et al. (n.d.). Combined Administration of (R)-Ketamine and the mGlu2/3 Receptor Antagonist LY341495 Induces Rapid and Sustained Effects in the CUMS Model of Depression via a TrkB/BDNF-Dependent Mechanism. PMC - NIH.
  • Tatarczynska, E., et al. (2008). Behavioral Characterization of the mGlu Group II/III Receptor Antagonist, LY-341495, in Animal Models of Anxiety and Depression. PubMed.
  • MedchemExpress.com. (n.d.). LY341495 | mGluR Antagonist.
  • Choi, M., et al. (2022). Effects of Chronic LY341495 on Hippocampal mTORC1 Signaling in Mice with Chronic Unpredictable Stress-Induced Depression. MDPI.
  • Tocris Bioscience. (n.d.). LY 341495 | Glutamate (Metabotropic) Group II Receptors.
  • Callahan, P. M., et al. (n.d.).
  • Kingston, A. E., et al. (n.d.).
  • Jane, D. E., et al. (n.d.).
  • Fitzjohn, S. M., et al. (n.d.). The potent mGlu receptor antagonist LY341495 identifies roles for both cloned and novel mGlu receptors in hippocampal synaptic plasticity. PubMed.
  • Pałucha-Poniewiera, A., et al. (n.d.). Modulation of Metabotropic Glutamate Receptors as a Strategy to Improve the Efficacy and Safety of Ketamine as an Antidepressant. MDPI.
  • Choi, M., et al. (2022). Effects of Chronic LY341495 on Hippocampal mTORC1 Signaling in Mice with Chronic Unpredictable Stress-Induced Depression.
  • Shen, H., et al. (2020).
  • Castagné, V., et al. (n.d.). The Tail Suspension Test. PMC.
  • Chaki, S., & Hikichi, H. (n.d.). Targeting of Metabotropic Glutamate Receptors for the Development of Novel Antidepressants. PMC - PubMed Central.
  • protocols.io. (2025). Forced Swim Test Protocol.
  • UCSF IACUC. (n.d.). Tail Suspension Test.
  • Choi, M., et al. (n.d.). Antidepressant-like effects of chronic LY341495 administration in...
  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from NSW Department of Primary Industries.
  • Li, Y., et al. (2022). Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms.
  • protocols.io. (2023). Tail suspension test to assess depression/anxiety behavior in parkinsonian mice.
  • Choi, M., et al. (2022). Effects of Chronic LY341495 on Hippocampal mTORC1 Signaling in Mice with Chronic Unpredictable Stress-Induced Depression. MDPI.
  • Onaolapo, A. Y., & Onaolapo, O. J. (2021). Glutamate and depression: Reflecting a deepening knowledge of the gut and brain effects of a ubiquitous molecule. PMC.
  • UCSF IACUC. (n.d.). Forced Swim Test in Mice.
  • Wikipedia. (n.d.). DiPT.
  • Steru, L., et al. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology.
  • Pałucha-Poniewiera, A., et al. (n.d.). Depression-like effects induced by chronic unpredictable mild stress in mice are rapidly reversed by a partial negative allosteric modulator of mGlu5 receptor, M-5MPEP. PMC - NIH.
  • ResearchGate. (2022). Glutamatergic System in Depression and Its Role in Neuromodulatory Techniques Optimization.
  • JoVE. (2022). Mouse Forced Swim Test l Protocol Preview.
  • UCSF IACUC. (n.d.). Forced Swim Test v.3.

Sources

intraperitoneal injection protocol for LY 341495 in rats

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the intraperitoneal administration of the mGluR2/3 antagonist, LY 341495, in rat models, designed for neuroscience researchers and drug development professionals. This document provides a detailed scientific background, validated protocols for solution preparation, and a step-by-step guide to the injection procedure, ensuring experimental reproducibility and adherence to animal welfare standards.

Scientific Background: Understanding LY 341495

LY 341495 is a potent and highly selective competitive antagonist of group II metabotropic glutamate receptors (mGluR2 and mGluR3).[1] Its utility in neuroscience research stems from its ability to transiently block the function of these receptors, which are crucial modulators of glutamatergic neurotransmission. A thorough understanding of its mechanism, selectivity, and pharmacokinetic profile is essential for designing and interpreting in vivo studies.

Mechanism of Action

Group II mGluRs, including mGluR2 and mGluR3, are G-protein coupled receptors (GPCRs) that couple to the Gαi/o signaling pathway. Primarily located on presynaptic terminals, their activation by glutamate leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in neurotransmitter release.[2] By antagonizing these receptors, LY 341495 prevents this negative feedback, thereby increasing synaptic glutamate levels. This mechanism underlies its observed effects in various animal models, including potential antidepressant and cognitive-modulating properties.[1]

cluster_presynaptic Presynaptic Terminal Glutamate_release Glutamate Release mGluR2_3 mGluR2/3 Glutamate_release->mGluR2_3 Activates G_protein Gαi/o mGluR2_3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC cAMP->Glutamate_release Reduces LY341495 LY 341495 LY341495->mGluR2_3 Blocks

Figure 1: Simplified signaling pathway of mGluR2/3 and the antagonistic action of LY 341495.
Receptor Selectivity and Pharmacokinetics

LY 341495 exhibits high nanomolar potency for mGluR2 and mGluR3, with significantly lower affinity for other mGlu receptor subtypes.[2] This selectivity is crucial for attributing observed physiological effects specifically to the blockade of group II mGluRs. However, it's important to note that at higher concentrations, LY 341495 can also antagonize other mGlu receptors, such as mGluR8.[3]

Following intraperitoneal (IP) administration in rats, LY 341495 is readily brain-penetrant and has a relatively short half-life of approximately 44 minutes.[3] This pharmacokinetic profile means the compound's direct effects are most pronounced within the first 1-2 hours post-injection, a critical consideration for timing behavioral paradigms.

Reagent Properties and Solution Preparation

Accurate and consistent preparation of LY 341495 is the foundation of a reproducible experimental protocol. The compound's poor aqueous solubility requires specific formulation methods.

Physicochemical and Receptor Binding Properties
PropertyValueSource
Molecular Weight 353.37 g/mol
Formula C₂₀H₁₉NO₅
Appearance White to off-white solidTocris
Storage (Solid) Room Temperature (Short-term), -20°C (Long-term)[4]
Receptor SubtypeKᵢ / IC₅₀ (nM)Source
human mGluR2 2.3
human mGluR3 1.3
human mGluR8 173
human mGluR7a 990
human mGluR1a 6800
human mGluR5a 8200
human mGluR4a 22000
Required Materials
  • LY 341495 powder (e.g., Tocris Bioscience, Cat. No. 1209)

  • Sterile 0.9% saline solution

  • 0.1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (23-25 gauge for rats)[5]

  • pH meter or pH strips

  • Vortex mixer

  • Sterile filters (0.22 µm), if required

Vehicle Selection and Solution Preparation

The choice of vehicle is critical and depends on the experimental requirements. A saline-based solution is common for acute studies.

Protocol 2.3.1: Saline-Based Vehicle Formulation

This protocol is adapted from established in vivo studies and is suitable for achieving concentrations typically used for IP injections in rats.[3]

  • Weighing: Accurately weigh the required amount of LY 341495 powder. For a 1 mg/mL stock solution, weigh 1 mg of the compound.

  • Initial Dissolution: Add a small volume of 0.1 M NaOH to the powder. For 1 mg of LY 341495, start with approximately 200-300 µL. Vortex thoroughly until the solid is completely dissolved. The solution will be basic at this stage.

  • Volume Adjustment: Add sterile 0.9% saline to bring the solution to near the final desired volume (e.g., ~900 µL for a final volume of 1 mL).

  • pH Neutralization (Critical Step): Carefully adjust the pH of the solution to a physiological range of 7.4-7.8.[3] Add 1 M HCl dropwise while continuously monitoring the pH. This step is crucial to prevent irritation and ensure the stability of the compound.

  • Final Volume: Once the pH is stabilized, add sterile 0.9% saline to reach the final desired concentration (e.g., 1 mL for a 1 mg/mL solution).

  • Sterilization (Optional): If needed, filter the final solution through a 0.22 µm sterile syringe filter.

Note on Stability: Aqueous solutions should be prepared fresh on the day of the experiment. While stock solutions in DMSO can be stored at -20°C for up to a year, repeated freeze-thaw cycles should be avoided.[4]

Intraperitoneal Injection Protocol in Rats

This section outlines the procedure for administering the prepared LY 341495 solution to rats. All procedures must be in accordance with an approved animal care and use protocol.

Dosage and Volume Considerations
  • Dosage: The effective dose of LY 341495 in rats is highly dependent on the experimental question. Doses ranging from 0.05 mg/kg to 3 mg/kg have been shown to have varying effects on recognition memory.[3][6] Lower doses (0.05-0.1 mg/kg) may enhance memory, while higher doses (0.3-3 mg/kg) can impair it.[3] It is imperative to perform a dose-response study to determine the optimal concentration for a specific experimental paradigm.

  • Injection Volume: The volume administered should not exceed 10 mL/kg.[5] For a typical 250g rat, the maximum injection volume would be 2.5 mL.[5] A common practice is to administer the drug in a volume of 1 mL/kg.[3]

Experimental Workflow

A 1. Calculate Dose (mg/kg) & Volume (mL) B 2. Prepare LY 341495 Solution (Protocol 2.3.1) A->B C 3. Weigh Rat & Record Weight B->C D 4. Restrain Rat (Two-person technique preferred) C->D E 5. Perform IP Injection (Lower right abdominal quadrant) D->E F 6. Return Rat to Home Cage E->F G 7. Post-Injection Monitoring (Observe for ~15 min) F->G H 8. Proceed with Experimental Paradigm G->H

Figure 2: Standard workflow for the intraperitoneal administration of LY 341495 in rats.
Step-by-Step IP Injection Procedure

The two-person technique is highly recommended to ensure animal welfare and accurate administration.[5]

StepActionRationale / Key Insight
1 Prepare the Syringe Draw up the calculated volume of the LY 341495 solution into a sterile syringe fitted with a 23-25 gauge needle. Remove all air bubbles.
2 Animal Restraint The first person restrains the rat. The preferred "V" hold involves placing the index and middle fingers around the rat's head without compressing the trachea, while the remaining fingers support the thoracic cavity. The other hand secures the rear feet and tail.[5] The rat should be tilted slightly head-down.
3 Locate Injection Site The second person identifies the injection site in the lower right quadrant of the abdomen. This location avoids vital organs such as the bladder and cecum.
4 Insert the Needle Insert the needle at a 15-30 degree angle, bevel up. A slight "pop" may be felt as the needle penetrates the abdominal wall.
5 Aspirate Gently pull back on the plunger. If blood (indicating entry into a vessel) or a yellowish fluid (indicating entry into the bladder) appears, withdraw the needle and reinject at a new site with a fresh needle and syringe.
6 Inject the Solution If aspiration is clear, inject the solution smoothly and steadily.
7 Withdraw and Monitor Withdraw the needle and immediately return the rat to its home cage.
Post-Injection Monitoring

Following the injection, the animal should be monitored for at least 15 minutes for any signs of distress, such as abnormal posture, labored breathing, or excessive grooming of the injection site. The vehicle control group should be monitored with equal diligence to distinguish compound effects from procedural stress.

Conclusion

This guide provides a comprehensive framework for the intraperitoneal administration of LY 341495 in rats. By adhering to the principles of accurate solution preparation, appropriate dosage selection, and humane handling techniques, researchers can generate reliable and reproducible data. The short pharmacokinetic half-life and dose-dependent effects of LY 341495 are critical variables that must be carefully considered in the design of any in vivo study investigating the role of group II metabotropic glutamate receptors.

References

  • Wikipedia. LY-341495. [Link]

  • Kingston, A. E., Ornstein, P. L., Wright, R. A., Johnson, B. G., Mayne, N. G., Burnett, J. P., Belagaje, R., Wu, S., & Schoepp, D. D. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors. Neuropharmacology, 37(1), 1–12. [Link]

  • Jane, D. E., Thomas, N. K., Tse, H. W., & Watkins, J. C. (2000). Actions of LY341495 on metabotropic glutamate receptor-mediated responses in the neonatal rat spinal cord. British Journal of Pharmacology, 131(7), 1381–1386. [Link]

  • Thomas, N. K., Tse, H. W., Watkins, J. C., & Jane, D. E. (2000). Actions of LY341495 on metabotropic glutamate receptor-mediated responses in the neonatal rat spinal cord. British Journal of Pharmacology, 131(7), 1381–1386. [Link]

  • Pitsikas, N., Zisopoulou, S., Gravanis, A., & Sakellaridis, N. (2012). The metabotropic glutamate 2/3 receptor antagonist LY341495 differentially affects recognition memory in rats. Behavioural Brain Research, 232(1), 163–169. [Link]

  • Olofsson, L., Feifel, D., Shilling, P. D., & Koch, M. (2004). The effects of the mGluR5 antagonist MPEP and the mGluR2/3 antagonist LY341495 on rats' performance in the 5-choice serial reaction time task. Psychopharmacology, 173(1-2), 122–131. [Link]

  • Karimi-Haghighi, S., & Sarkaki, A. (2020). Effects of post-training administration of LY341495, as an mGluR2/3 antagonist on spatial memory deficit in rats fed with high-fat diet. Galen Medical Journal, 9, e1796. [Link]

  • Elvevåg, B., & Goldberg, T. E. (2000). Cognitive impairment in schizophrenia is the core of the disorder. Critical reviews in neurobiology, 14(1), 1-21. [Link]

  • University of British Columbia Animal Care Services. Intraperitoneal (IP) Injection in Rats and Mice SOP. [Link]

  • Seven, A. B., Vafabakhsh, R., & Levitz, J. (2020). Step-wise activation of a metabotropic glutamate receptor. bioRxiv. [Link]

  • Neugebauer, V., & Carlton, S. M. (2002). A role for the locus coeruleus in the analgesic efficacy of N-acetylaspartylglutamate peptidase (GCPII) inhibitors ZJ43 and 2-PMPA. Neuroscience letters, 326(2), 119-122. [Link]

  • Scholler, P., Moreno-Delgado, D., Toudic, C., Doumazane, E., Rovira, X., Goudet, C., & Pin, J. P. (2017). Pharmacological evidence for a metabotropic glutamate receptor heterodimer in neuronal cells. eLife, 6, e25233. [Link]

  • Pitsikas, N. (2012). The metabotropic glutamate 2/3 receptor antagonist LY341495 differentially affects recognition memory in rats. Behavioural Brain Research, 232(1), 163-169. [Link]

Sources

Application Notes and Protocols for LY 341495 in Hippocampal Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing the Power of a Selective mGluR Antagonist

In the intricate landscape of glutamatergic signaling, metabotropic glutamate receptors (mGluRs) play a pivotal role in modulating synaptic transmission and plasticity. These G-protein coupled receptors are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and downstream signaling pathways. Group II mGluRs, comprising mGluR2 and mGluR3, are predominantly found on presynaptic terminals where they act as autoreceptors to inhibit glutamate release.[1][2][3][4] Their activation is a key mechanism for maintaining synaptic homeostasis and preventing excitotoxicity.

LY 341495 has emerged as an indispensable pharmacological tool for researchers investigating the physiological functions of group II mGluRs. It is a highly potent and selective competitive antagonist for mGluR2 and mGluR3, exhibiting nanomolar affinity for these receptors.[5][6] This selectivity allows for the precise dissection of group II mGluR-mediated effects from those of other mGluR subtypes and ionotropic glutamate receptors. These application notes provide a comprehensive guide for the effective use of LY 341495 in hippocampal slice electrophysiology, covering its mechanism of action, practical protocols for its application, and expected outcomes in studies of synaptic plasticity.

Mechanism of Action: A Closer Look at Group II mGluR Antagonism

Group II mGluRs are coupled to Gαi/o proteins. Upon activation by glutamate, these receptors initiate a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can, through various downstream effectors, modulate ion channel activity and components of the neurotransmitter release machinery, ultimately suppressing synaptic transmission.

LY 341495 exerts its effect by binding to the orthosteric site on mGluR2 and mGluR3, the same site where glutamate binds, thereby preventing receptor activation. This competitive antagonism effectively blocks the downstream signaling cascade, leading to a disinhibition of glutamate release. The consequences of this action are profound, particularly in the context of synaptic plasticity, where the precise regulation of glutamate levels is critical for the induction of both long-term potentiation (LTP) and long-term depression (LTD).

Selectivity Profile of LY 341495

While highly selective for group II mGluRs, it is crucial for the researcher to be aware of the concentration-dependent activity of LY 341495 across all mGluR subtypes. At higher concentrations, it can antagonize group I and group III mGluRs.

Receptor SubtypeIC50 (nM)
mGluR31.3
mGluR22.3
mGluR8173
mGluR7a990
mGluR1a6800
mGluR5a8200
mGluR4a22000
Table 1: Approximate IC50 values of LY 341495 for various human mGluR subtypes. Data compiled from various sources.[5][6][7]

This selectivity profile underscores the importance of using the lowest effective concentration to ensure specific targeting of group II mGluRs.

Experimental Protocols

Preparation of LY 341495 Stock Solutions

The proper preparation and storage of LY 341495 are critical for experimental success. The free acid form of LY 341495 is poorly soluble in aqueous solutions.

Step-by-Step Protocol for Stock Solution Preparation:

  • Reconstitution: To prepare a 10 mM stock solution, dissolve LY 341495 in 0.1 M NaOH.[8] For example, to make 1 ml of a 10 mM stock from LY 341495 with a molecular weight of 353.37 g/mol , weigh out 3.53 mg of the compound.

  • Solubilization: Add the appropriate volume of 0.1 M NaOH to the powdered LY 341495. Vortex thoroughly until the compound is completely dissolved.

  • Neutralization: Adjust the pH of the stock solution to a physiological range (7.3-7.4) using 1 M HCl.[8] This step is crucial to avoid altering the pH of your artificial cerebrospinal fluid (aCSF).

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[7]

Acute Hippocampal Slice Preparation

Healthy hippocampal slices are the foundation of reliable electrophysiological recordings.[9][10][11][12][13]

Materials:

  • Rodent (mouse or rat)

  • Dissection tools (scissors, forceps)

  • Vibratome

  • Ice-cold cutting solution (e.g., NMDG-based or sucrose-based aCSF)

  • Standard aCSF for recovery and recording

  • Carbogen gas (95% O2 / 5% CO2)

Protocol Overview:

  • Anesthesia and Decapitation: Anesthetize the animal according to your institution's approved protocols. Swiftly decapitate the animal and submerge the head in ice-cold cutting solution.

  • Brain Extraction: Rapidly dissect the brain and place it in the ice-cold, carbogenated cutting solution.

  • Slicing: Mount the brain on the vibratome stage and cut transverse hippocampal slices (typically 300-400 µm thick).

  • Recovery: Transfer the slices to a recovery chamber containing standard aCSF heated to 32-34°C and continuously bubbled with carbogen. Allow the slices to recover for at least 1 hour before commencing recordings.[13]

Caption: Workflow for preparing acute hippocampal slices.

Field Potential Recording

Field excitatory postsynaptic potentials (fEPSPs) are a robust measure of synaptic strength in a population of neurons.[14][15][16]

Protocol for Investigating mGluR-LTD:

  • Electrode Placement: Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Baseline Recording: After obtaining a stable fEPSP, record a stable baseline for at least 20-30 minutes at a low stimulation frequency (e.g., 0.033 Hz).

  • Drug Application: To investigate the role of group II mGluRs in a specific form of LTD, pre-incubate the slice with LY 341495 (e.g., 100 nM for selective group II antagonism) for at least 20 minutes prior to LTD induction.

  • LTD Induction: Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).

  • Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTD.

Whole-Cell Patch-Clamp Recording

Whole-cell patch-clamp allows for the detailed investigation of synaptic currents and intrinsic properties of individual neurons.[17][18][19][20][21]

Protocol for Assessing Presynaptic Effects:

  • Cell Targeting: Target pyramidal neurons in the CA1 region for whole-cell voltage-clamp recording.

  • Recording Synaptic Currents: Record spontaneous or evoked excitatory postsynaptic currents (EPSCs).

  • Application of LY 341495: After establishing a stable baseline of EPSCs, perfuse the slice with LY 341495. An increase in the frequency of spontaneous EPSCs or the amplitude of evoked EPSCs would be consistent with a presynaptic disinhibition of glutamate release.

  • Paired-Pulse Facilitation (PPF): To further probe for a presynaptic mechanism, assess the paired-pulse ratio before and after the application of LY 341495. A decrease in PPF is indicative of an increased probability of neurotransmitter release.

Data Interpretation and Expected Results

The primary application of LY 341495 in hippocampal slice electrophysiology is to dissect the contribution of group II mGluRs to synaptic transmission and plasticity.

Investigating mGluR-Dependent LTD

A common form of LTD in the hippocampus is dependent on the activation of mGluRs. Application of LY 341495 is expected to block or significantly reduce this form of LTD.

ConditionExpected fEPSP slope (% of baseline) 60 min post-LFS
Control (LFS alone)~70-80%
LY 341495 (100 nM) + LFS~90-100%
Table 2: Expected effects of LY 341495 on mGluR-dependent LTD in the CA1 region of the hippocampus.
Probing Presynaptic mGluR Function

By antagonizing presynaptic group II mGluRs, which tonically inhibit glutamate release, LY 341495 can lead to an increase in basal synaptic transmission. This is often observed as an increase in the frequency of spontaneous EPSCs or an increase in the amplitude of evoked fEPSPs.

Group II mGluR Signaling and Antagonism by LY 341495 cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Density Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release mGluR2_3 mGluR2/3 G_protein Gαi/o mGluR2_3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Release_Machinery ↓ Glutamate Release cAMP->Release_Machinery Release_Machinery->Glutamate_Vesicle Negative Feedback Glutamate->mGluR2_3 Binds & Activates AMPA_R AMPA Receptor Glutamate->AMPA_R NMDA_R NMDA Receptor Glutamate->NMDA_R Postsynaptic_Response EPSP / EPSC AMPA_R->Postsynaptic_Response NMDA_R->Postsynaptic_Response LY341495 LY 341495 LY341495->mGluR2_3 Blocks

Caption: Signaling pathway of group II mGluRs and antagonism by LY 341495.

Self-Validating Systems and Experimental Controls

To ensure the trustworthiness of your data, it is essential to incorporate appropriate controls into your experimental design.

  • Vehicle Control: Always run a parallel experiment with the vehicle used to dissolve LY 341495 (e.g., saline adjusted to the same pH) to control for any effects of the solvent itself.

  • Time Control: For plasticity experiments, include a control group that receives the LFS protocol without the application of LY 341495 to confirm the induction of LTD under your experimental conditions.

  • Agonist Co-application: To confirm that LY 341495 is acting as an antagonist, you can first apply a group II mGluR agonist (e.g., DCG-IV) to induce a depression of synaptic transmission, and then co-apply LY 341495 to demonstrate a reversal of this effect.

  • Concentration-Response Curve: If feasible, performing a concentration-response curve for LY 341495 can help determine the optimal concentration for your specific preparation and experimental question.

Conclusion: A Versatile Tool for Glutamatergic Research

LY 341495 is a powerful and selective antagonist that has significantly advanced our understanding of the role of group II mGluRs in hippocampal function. By carefully considering its mechanism of action, adhering to rigorous experimental protocols, and incorporating appropriate controls, researchers can confidently employ LY 341495 to elucidate the intricate mechanisms of synaptic transmission and plasticity. These application notes provide a solid foundation for both novice and experienced electrophysiologists to successfully integrate this valuable pharmacological tool into their research endeavors.

References

  • THE METABOTROPIC GLUTAMATE 2/3 RECEPTOR ANTAGONIST LY341495 DIFFERENTIALLY AFFECTS RECOGNITION MEMORY IN RATS. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Kingston, A. E., Ornstein, P. L., Wright, R. A., Johnson, B. G., Mayne, N. G., Burnett, J. P., Belagaje, R., Wu, S., & Schoepp, D. D. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors. Neuropharmacology, 37(1), 1–12. [Link]

  • Villarreal, A., & Tejeda, G. S. (2021). Preparation of Acute Slices from Dorsal Hippocampus for Whole-Cell Recording and Neuronal Reconstruction in the Dentate Gyrus of Adult Mice. JoVE (Journal of Visualized Experiments), (170), e62402. [Link]

  • Brain slice electrophysiology video protocol. (2019, February 8). YouTube. Retrieved February 3, 2026, from [Link]

  • Pauli, Q., & Bonin, R. (2025, January 23). Hippocampal slice preparation for electrophysiology. Protocols.io. [Link]

  • Thomas, N. K., Jane, D. E., & Watkins, J. C. (2003). Actions of LY341495 on metabotropic glutamate receptor-mediated responses in the neonatal rat spinal cord. British Journal of Pharmacology, 140(4), 711–718. [Link]

  • Pałucha-Poniewiera, A., Podkowa, K., & Rafało-Ulińska, A. (2021). The group II mGlu receptor antagonist LY341495 induces a rapid antidepressant-like effect and enhances the effect of ketamine in the chronic unpredictable mild stress model of depression in C57BL/6J mice. Progress in Neuro-psychopharmacology & Biological Psychiatry, 109, 110239. [Link]

  • Kumar, A. (2017). Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices. Bio-protocol, 7(3), e2124. [Link]

  • D'Angelo, C., & Rissman, R. A. (2014). Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures. In Neuromethods (pp. 15–28). Humana Press.
  • Hermes, M. L., & Renaud, L. P. (2011). Postsynaptic and presynaptic group II metabotropic glutamate receptor activation reduces neuronal excitability in rat midline paraventricular thalamic nucleus. The Journal of Pharmacology and Experimental Therapeutics, 336(2), 466–475. [Link]

  • Seo, M. K., Lee, C. H., & Cho, H. Y. (2022). Effects of Chronic LY341495 on Hippocampal mTORC1 Signaling in Mice with Chronic Unpredictable Stress-Induced Depression. International Journal of Molecular Sciences, 23(12), 6432. [Link]

  • Recording Neuronal Field Excitatory Postsynaptic Potentials in Acute Hippocampal Slices. (2025, July 8). JoVE. Retrieved February 3, 2026, from [Link]

  • Malinowska, M., & Szwed, M. (2020). Group II Metabotropic Glutamate Receptors Modulate Sound Evoked and Spontaneous Activity in the Mouse Inferior Colliculus. ENeuro, 7(6), ENEURO.0360-20.2020. [Link]

  • Villers, A., & Ris, L. (2013). The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions. PloS One, 8(11), e78883. [Link]

  • Booker, S. A., Harada, H., & Vida, I. (2021). Repeated whole-cell patch-clamp recording from CA1 pyramidal cells in rodent hippocampal slices followed by axon initial segment labeling. STAR Protocols, 2(1), 100293. [Link]

  • Hashimotodani, Y., & Ohno-Shosaku, T. (2024). Distinct release properties of glutamate/GABA co-transmission serve as a frequency-dependent filtering of supramammillary inputs. ELife, 12, RP88091. [Link]

  • Ex Vivo Electrophysiology. (2025, March 17). Protocols.io. Retrieved February 3, 2026, from [Link]

  • Isolation and Whole-Cell Patch-Clamp Recording of Hippocampal Microglia from Adult Mice. (2024, September 27). JoVE. Retrieved February 3, 2026, from [Link]

  • Alexander, G. M., & Godwin, D. W. (2006). Unique presynaptic and postsynaptic roles of Group II metabotropic glutamate receptors in the modulation of thalamic network activity. Neuroscience, 140(2), 613–630. [Link]

  • LY341495 Chemical structure. Potent and selective group II metabotropic glutamate receptors (mGluR2/3) antagonist. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Hippocampal field EPSP recordings? (2012, August 9). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Gardner, L. A., & Trussell, L. O. (2019). Target validation: Weak selectivity of LY341495 for mGluR2 over mGluR4 makes glutamate a less selective agonist. Pharmacology Research & Perspectives, 7(3), e00479. [Link]

  • Recording Synaptic Plasticity in Acute Hippocampal Slices Maintained in a Small-volume Recycling-, Perfusion-, and Submersion-type Chamber System. (2018, January 1). JoVE. Retrieved February 3, 2026, from [Link]

  • How to prepare internal solution for patch clamp? (2016, January 21). ResearchGate. Retrieved February 3, 2026, from [Link]

  • In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Sanderson, T. M., Ralph, L. T., Amici, M., Ng, A. N., Kaang, B.-K., Zhuo, M., Kim, S. J., & Georgiou, J. (2022). Selective Recruitment of Presynaptic and Postsynaptic Forms of mGluR-LTD. Frontiers in Synaptic Neuroscience, 14, 869689. [Link]

  • Ting, J. T., Daigle, T. L., Chen, Y., & Feng, G. (2018). Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine-based Protective Recovery Method. JoVE (Journal of Visualized Experiments), (132), e56781. [Link]

  • Booker, S. A., & Vida, I. (2014). Whole-cell Patch-clamp Recordings from Morphologically- and Neurochemically-identified Hippocampal Interneurons. JoVE (Journal of Visualized Experiments), (91), e51999. [Link]

  • Hippocampal slice preparation for electrophysiology v1. (2025, January 23). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Nagai, T., Takamura, N., & Nakagawa, S. (2020). The metabotropic glutamate receptor 2/3 antagonist LY341495 improves working memory in adult mice following juvenile social isolation. Neuropharmacology, 177, 108231. [Link]

  • Szegedi, V., Schlett, K., & Hájos, N. (2012). Group II Metabotropic Glutamate Receptors Mediate Presynaptic Inhibition of Excitatory Transmission in Pyramidal Neurons of the Human Cerebral Cortex. The Journal of Neuroscience, 32(41), 14242–14247. [Link]

  • Whole cell patch clamp recordings from morphologically - Digitimer DS2A. (2016, July 27). YouTube. Retrieved February 3, 2026, from [Link]

  • Shankar, G. M., & Li, S. (2011). Preparation of Acute Hippocampal Slices from Rats and Transgenic Mice for the Study of Synaptic Alterations during Aging and Amyloid Pathology. JoVE (Journal of Visualized Experiments), (49), e2330. [Link]

Sources

Application Notes and Protocols for LY 341495 in In Vitro cAMP Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling Gi-Coupled Signaling with LY 341495

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system.[1] These receptors are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.[1][2] Group II mGluRs, which include the subtypes mGluR2 and mGluR3, are of particular interest in neuroscience research and drug development due to their involvement in various neurological and psychiatric disorders.[3]

LY 341495 has emerged as a cornerstone pharmacological tool for studying group II mGluRs. It is a highly potent and selective competitive antagonist with nanomolar affinity for mGluR2 and mGluR3.[4][5] Group II mGluRs are canonically coupled to the Gαi subunit of heterotrimeric G proteins.[2][6] Activation of these receptors by an agonist, such as glutamate or a synthetic agonist like (1S,3R)-ACPD, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6]

This application note provides a comprehensive guide for utilizing LY 341495 in in vitro cAMP inhibition assays to characterize the activity of group II mGluRs. We will delve into the underlying principles, provide a detailed experimental protocol, and offer insights into data analysis and interpretation, empowering researchers to robustly probe this critical signaling pathway.

Scientific Principle: The Antagonistic Action of LY 341495 on cAMP Inhibition

The core principle of this assay is to measure the ability of LY 341495 to block the agonist-induced inhibition of cAMP production in a cellular system expressing the target group II mGluR. To quantify this inhibition, intracellular cAMP levels are first artificially elevated using forskolin, a direct activator of adenylyl cyclase.[6][7] In the presence of a group II mGluR agonist, the Gαi signaling cascade is initiated, leading to a measurable decrease in the forskolin-stimulated cAMP levels.

LY 341495, as a competitive antagonist, will bind to the mGluR2/3 receptor and prevent the agonist from binding and initiating the inhibitory signal.[1] This results in a dose-dependent reversal of the agonist-induced decrease in cAMP. By measuring the extent of this reversal across a range of LY 341495 concentrations, a dose-response curve can be generated to determine the antagonist's potency, typically expressed as an IC₅₀ value.

G cluster_membrane Cell Membrane mGluR Group II mGluR (mGluR2/3) G_protein Gαi/βγ mGluR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Agonist Agonist (e.g., Glutamate) Agonist->mGluR Activates LY341495 LY 341495 (Antagonist) LY341495->mGluR Blocks Forskolin Forskolin Forskolin->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response

Figure 1: Signaling pathway of Group II mGluR-mediated cAMP inhibition and the antagonistic effect of LY 341495.

Potency Profile of LY 341495

LY 341495 exhibits a distinct selectivity profile across the different mGluR subtypes. Its high potency at group II receptors makes it an excellent tool for isolating their function. The following table summarizes the reported IC₅₀ values for LY 341495 against various human mGluRs, providing a crucial reference for experimental design and concentration selection.

mGluR SubtypeGroupCouplingIC₅₀ (nM)Reference
mGluR2 II Gαi 21 [4][5][8]
mGluR3 II Gαi 14 [4][5][8]
mGluR8IIIGαi170[5][8]
mGluR7IIIGαi990[8]
mGluR1aIGαq7,800[5][8]
mGluR5aIGαq8,200[5][8]
mGluR4IIIGαi22,000[8]

Note: IC₅₀ values can vary depending on the specific assay conditions, cell line, and agonist used.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a typical cAMP inhibition assay in a 384-well plate format using a homogenous time-resolved fluorescence (HTRF)-based detection method. The principles can be adapted for other detection technologies like LANCE or ELISA.[9][10][11]

Materials and Reagents
  • Cell Line: A recombinant cell line stably expressing the human mGluR2 or mGluR3 receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and selection antibiotics.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA, pH 7.4.[10]

  • LY 341495: Prepare a stock solution (e.g., 10 mM in DMSO) and create a serial dilution series in assay buffer.

  • Group II mGluR Agonist: e.g., (1S,3R)-ACPD or Glutamate. Prepare a stock solution and dilute to the desired working concentration (typically the EC₈₀, predetermined in a separate agonist dose-response experiment).

  • Forskolin: Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to the desired working concentration (typically the EC₈₀, predetermined in a separate dose-response experiment).[9]

  • cAMP Detection Kit: A commercial kit based on HTRF, LANCE, or ELISA. Follow the manufacturer's instructions for reagent preparation.[12][13]

  • Plate: 384-well, white, opaque microplate suitable for fluorescence-based assays.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis A 1. Cell Seeding Seed cells in a 384-well plate and incubate overnight. C 3. Antagonist Pre-incubation Add LY 341495 dilutions to the cells and incubate. A->C B 2. Reagent Preparation Prepare serial dilutions of LY 341495 and working solutions of agonist and forskolin. B->C D 4. Agonist & Forskolin Stimulation Add a mixture of agonist and forskolin to stimulate the cells. C->D E 5. Incubation Incubate for the recommended time (e.g., 30 minutes) at 37°C. D->E F 6. Cell Lysis & Detection Add lysis buffer and cAMP detection reagents (e.g., HTRF). E->F G 7. Signal Reading Incubate as per kit instructions and read the plate. F->G H 8. Data Analysis Plot dose-response curve and calculate IC₅₀. G->H

Figure 2: A generalized workflow for the LY 341495 cAMP inhibition assay.

Detailed Procedure
  • Cell Seeding:

    • Harvest and count the cells.[9]

    • Resuspend the cells in culture medium to the desired density (determined through optimization, typically 1,000-10,000 cells/well).

    • Dispense the cell suspension into a 384-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Assay Preparation:

    • On the day of the assay, prepare fresh serial dilutions of LY 341495 in assay buffer. It is recommended to perform a 10-point, 1:3 or 1:5 serial dilution, starting from a high concentration (e.g., 10 µM).

    • Prepare the agonist solution at 2X the final desired concentration (e.g., 2X EC₈₀).

    • Prepare the forskolin solution at 2X the final desired concentration (e.g., 2X EC₈₀).

    • Prepare a mixture of the 2X agonist and 2X forskolin solutions.

  • Antagonist Pre-incubation:

    • Carefully remove the culture medium from the cell plate.

    • Add the LY 341495 serial dilutions to the respective wells. Include wells for controls:

      • Basal control: Assay buffer only.

      • Forskolin control (100% signal): Assay buffer only.

      • Agonist control (0% inhibition): Assay buffer only.

    • Pre-incubate the plate for 15-30 minutes at 37°C. This allows the antagonist to bind to the receptors.

  • Stimulation:

    • To the appropriate wells, add the agonist/forskolin mixture.

    • To the forskolin control wells, add the 2X forskolin solution diluted 1:1 with assay buffer.

    • To the basal control wells, add assay buffer.

    • The final volume in each well should be uniform.

  • Incubation:

    • Incubate the plate for 30 minutes at 37°C.[14] This duration should be optimized for the specific cell line and receptor.

  • cAMP Detection:

    • Following the stimulation, proceed immediately with the cAMP detection according to the manufacturer's protocol of your chosen kit.[14] This typically involves adding a lysis buffer followed by the detection reagents (e.g., anti-cAMP antibody and a labeled cAMP tracer).[12][15]

  • Signal Reading:

    • Incubate the plate for the time specified in the kit's protocol (usually 1 hour at room temperature).

    • Read the plate using a plate reader compatible with your detection technology (e.g., a TR-FRET reader for HTRF or LANCE assays).

Data Analysis
  • Calculate the Ratio: For HTRF and LANCE assays, calculate the emission ratio (e.g., 665 nm / 620 nm) for each well.[13]

  • Normalize the Data: Normalize the data by setting the signal from the forskolin-only control as 100% and the signal from the agonist + forskolin control as 0%.

    • % Inhibition Reversal = [(Signal_Sample - Signal_Agonist) / (Signal_Forskolin - Signal_Agonist)] * 100

  • Generate Dose-Response Curve: Plot the "% Inhibition Reversal" against the logarithm of the LY 341495 concentration.

  • Calculate IC₅₀: Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value, which is the concentration of LY 341495 that produces 50% of the maximal response.

Trustworthiness: A Self-Validating System

To ensure the integrity and reliability of your results, the following controls are essential for every experiment:

  • Basal cAMP Level: Cells treated with assay buffer only. This establishes the baseline cAMP level without any stimulation.

  • Maximum Stimulation (Forskolin Control): Cells treated with forskolin alone. This defines the upper limit of the assay window and represents 0% inhibition.

  • Minimum Stimulation (Agonist + Forskolin Control): Cells treated with the EC₈₀ of the agonist and forskolin. This defines the lower limit of the assay window and represents 100% agonist-induced inhibition.

  • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used in the LY 341495 dilutions to ensure it has no effect on the assay.

  • Agonist Dose-Response: Periodically run a full dose-response curve for your agonist to ensure its potency has not changed.

  • Z'-factor Calculation: For high-throughput screening, calculate the Z'-factor using the maximum and minimum stimulation controls to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent.

Expert Insights and Troubleshooting

  • Choice of Agonist: While glutamate is the endogenous ligand, synthetic agonists like (1S,3R)-ACPD may provide a more stable and reproducible response.

  • Cell Density: Optimizing cell number is critical. Too few cells will yield a low signal-to-noise ratio, while too many can lead to receptor desensitization or depletion of assay reagents.[6]

  • Forskolin Concentration: The concentration of forskolin should be carefully optimized to produce a robust signal that is still sensitive to inhibition by the Gαi pathway. An EC₅₀ to EC₈₀ concentration is a good starting point.[9]

  • Phosphodiesterase (PDE) Inhibitors: The inclusion of a PDE inhibitor like IBMX is crucial to prevent the degradation of cAMP, thereby increasing the assay window and sensitivity.[10]

  • "Window" Issues: If the difference between the forskolin-stimulated and agonist-inhibited signals is small, consider increasing the forskolin concentration, optimizing the cell number, or checking the expression level of the receptor in your cell line.

  • Solubility of LY 341495: While generally soluble in DMSO, ensure complete dissolution in your aqueous assay buffer, especially at higher concentrations. The disodium salt form of LY 341495 can offer improved solubility.

By adhering to this detailed guide and incorporating robust controls, researchers can confidently employ LY 341495 to dissect the pharmacology of group II metabotropic glutamate receptors and their role in cellular signaling.

References

  • Grokipedia. (n.d.). LY-341495. Retrieved from [Link]

  • Kingston, A. E., O'Neill, M. F., Bond, A., Monn, J. A., & Schoepp, D. D. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors. Neuropharmacology, 37(1), 1–12. Retrieved from [Link]

  • Walker, K. M., Davis, S. P., & Kuenzi, F. M. (2019). Target validation: Weak selectivity of LY341495 for mGluR2 over mGluR4 makes glutamate a less selective agonist. Pharmacology Research & Perspectives, 7(3), e00479. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are mGluRs antagonists and how do they work? Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Goudet, C., & Pin, J. P. (2019). Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+. International Journal of Molecular Sciences, 20(15), 3762. Retrieved from [Link]

  • Fitzjohn, S. M., Bortolotto, Z. A., Palmer, M. J., Doherty, A. J., Ornstein, P. L., Schoepp, D. D., Kingston, A. E., Lodge, D., & Collingridge, G. L. (1998). The potent mGlu receptor antagonist LY341495 identifies roles for both cloned and novel mGlu receptors in hippocampal synaptic plasticity. Neuropharmacology, 37(12), 1445–1458. Retrieved from [Link]

  • Imre, G. (2007). The effects of the mGluR5 antagonist MPEP and the mGluR2/3 antagonist LY341495 on rats' performance in the 5-choice serial reaction time task. Behavioural Brain Research, 179(1), 105–114. Retrieved from [Link]

  • Thomas, N. K., Jane, D. E., & Watkins, J. C. (2002). Actions of LY341495 on metabotropic glutamate receptor-mediated responses in the neonatal rat spinal cord. British Journal of Pharmacology, 135(5), 1224–1232. Retrieved from [Link]

  • Greasley, P. J., & Jansen, F. P. (2005). In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors. Google Patents.
  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). cAMP ELISA Kit (Colorimetric). Retrieved from [Link]

  • ELK Biotechnology. (n.d.). cAMP(Cyclic Adenosine Monophosphate) ELISA Kit. Retrieved from [Link]

  • Challiss, R. A. J., & Mistry, R. (2005). Increasing the flexibility of the LANCE cAMP detection kit. BMC Biotechnology, 5, 19. Retrieved from [Link]

  • Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Schematic illustration of the assay principle of the HTRF cAMP assay. Retrieved from [Link]

  • Cisbio Bioassays. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube. Retrieved from [Link]

Sources

Application Note: LY 341495 Pretreatment & Co-administration Protocols for Ketamine Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This application note details the experimental protocols for using LY 341495 , a highly selective Group II metabotropic glutamate receptor (mGlu2/3) antagonist, in conjunction with ketamine.

The scientific utility of LY 341495 in ketamine research rests on the "Glutamate Disinhibition Hypothesis." Ketamine blocks NMDA receptors on GABAergic interneurons, causing a disinhibition of pyramidal neurons and a subsequent surge in glutamate release. This glutamate activates synaptic AMPA receptors, triggering the BDNF/mTOR signaling cascade required for antidepressant effects.[1][2]

Why use LY 341495? mGlu2/3 receptors function primarily as presynaptic autoreceptors that inhibit glutamate release.

  • Synergy/Potentiation: Pretreatment with sub-threshold doses of LY 341495 prevents the negative feedback loop on glutamate release, theoretically allowing lower (safer) doses of ketamine to achieve therapeutic thresholds.

  • Mechanistic Mimicry: At higher doses, LY 341495 alone mimics ketamine’s rapid antidepressant effects, serving as a positive control to validate AMPA-dependent mTOR activation without direct NMDA blockade.

Mechanistic Pathway Visualization

The following diagram illustrates the convergence of Ketamine (NMDA blockade) and LY 341495 (mGlu2/3 blockade) on the mTORC1 signaling pathway.

G Ketamine Ketamine GABA_Interneuron GABAergic Interneuron (NMDA Receptors) Ketamine->GABA_Interneuron Blocks LY341495 LY 341495 mGlu23 Presynaptic mGlu2/3 (Autoreceptors) LY341495->mGlu23 Antagonizes Glutamate_Surge Extracellular Glutamate Surge GABA_Interneuron->Glutamate_Surge Disinhibition mGlu23->Glutamate_Surge Prevents Negative Feedback AMPA Postsynaptic AMPA Receptors Glutamate_Surge->AMPA Activates VDCC L-Type VDCCs AMPA->VDCC Depolarization BDNF BDNF Release VDCC->BDNF Ca2+ Influx TrkB TrkB Receptor BDNF->TrkB Binding mTOR mTORC1 Activation (Synaptogenesis) TrkB->mTOR Signaling Cascade

Caption: Convergence of NMDA and mGlu2/3 antagonism on the AMPA-BDNF-mTOR pathway.

Compound Preparation Protocol

LY 341495 is a dicarboxylic acid and is notoriously difficult to dissolve in neutral saline. Improper preparation leads to precipitation and inconsistent in vivo data.

Safety: LY 341495 is a potent bioactive compound. Wear PPE. Storage: Store solid at -20°C. Desiccate before opening.

The "Equimolar Base" Method (Preferred for IP Injection)

This method avoids high concentrations of DMSO, which can confound behavioral tests (e.g., FST).

  • Calculate Molarity: LY 341495 MW ≈ 274.23 g/mol .

  • Initial Dissolution:

    • Weigh the target amount of LY 341495.

    • Add 2 equivalents of 0.1 N NaOH. (The molecule has two carboxylic acid groups).

    • Example: For 10 mg of LY 341495, add approx. 730 µL of 0.1 N NaOH.

    • Vortex or sonicate briefly until clear.

  • Dilution & pH Adjustment:

    • Add sterile 0.9% Saline (PBS is also acceptable but watch for precipitation) to reach 90% of final volume.

    • Check pH. It will likely be basic.

    • Carefully titrate with 0.1 N HCl to pH 7.4 – 7.6 . Caution: If pH drops below 6.0, the compound will precipitate immediately.

    • Adjust to final volume with saline.

  • Filtration: Syringe filter (0.22 µm) for sterility. Use immediately or store aliquots at -20°C.

Experimental Protocols

Protocol A: Synergistic Interaction Study (Sub-threshold)

Objective: To determine if mGlu2/3 blockade potentiates the antidepressant effects of sub-effective ketamine, thereby reducing the required ketamine dose.

Subjects: C57BL/6J Mice (Male, 8-10 weeks). Route: Intraperitoneal (i.p.).[3]

Dosing Regimen Table
GroupPretreatment (T = -30 min)Treatment (T = 0)Rationale
1. Control Vehicle (Saline)Vehicle (Saline)Baseline behavior
2. LY Only LY 341495 (0.3 mg/kg )VehicleSub-threshold control
3. Ket Only VehicleKetamine (3.0 mg/kg )Sub-threshold control
4. Synergy LY 341495 (0.3 mg/kg )Ketamine (3.0 mg/kg )Experimental Group
5. Pos. Control VehicleKetamine (10-30 mg/kg)Standard antidepressant dose

Note: Doses are based on standard mouse models (e.g., Koike et al., 2011; Pałucha-Poniewiera et al., 2021).

Workflow Diagram

ProtocolA Start Acclimation (1 hr) Pretreat Pretreatment (LY) Time: -30 min Start->Pretreat Treat Treatment (Ketamine) Time: 0 min Pretreat->Treat Wait Absorption Period 40 min Treat->Wait Test Behavioral Test (FST / TST) Wait->Test Sacrifice Sacrifice & Tissue Collection Test->Sacrifice

Caption: Timeline for acute synergistic interaction study.

Step-by-Step Procedure:

  • Habituation: Move animals to the testing room 1 hour prior to dosing.

  • Pretreatment: Administer LY 341495 (0.3 mg/kg, i.p.) or Vehicle.

  • Interval: Wait 30 minutes. This allows LY 341495 to occupy mGlu2/3 receptors.

  • Treatment: Administer Ketamine (3 mg/kg, i.p.) or Vehicle.

  • Post-Dose Interval: Wait 40 minutes (peak antidepressant effect window).

  • Testing: Perform Forced Swim Test (FST) or Tail Suspension Test (TST) for 6 minutes. Record immobility during the last 4 minutes.

  • Tissue Harvest: Immediately after testing (approx. 1h post-ketamine), sacrifice for Western Blot (PFC/Hippocampus).

Protocol B: Mechanistic Validation (Occlusion/Mimicry)

Objective: To confirm that mGlu2/3 antagonism alone activates the same mTOR pathway as ketamine.

Dosing:

  • LY 341495 High Dose: 1.0 – 3.0 mg/kg (i.p.).[3]

  • Comparison: Ketamine 10 mg/kg (i.p.).

Molecular Readouts (Western Blot): To validate the mechanism, probe for the following phosphorylation states in the Prefrontal Cortex (PFC):

  • p-mTOR (Ser2448): Expect increase ~1hr post-dose.

  • p-p70S6K (Thr389): Downstream effector of mTOR.

  • BDNF: Mature BDNF levels.

  • PSD-95: Synaptic density marker (elevated at 24h post-dose).

Self-Validating Check: If LY 341495 (High Dose) fails to increase p-mTOR, the compound preparation may be faulty (precipitation) or the tissue collection window was missed (mTOR phosphorylation is transient).

References

  • Koike, H., Iijima, M., & Chaki, S. (2011). Involvement of AMPA receptor in both the rapid and sustained antidepressant-like effects of ketamine in animal models of depression. Behavioural Brain Research, 224(1), 107-111. Link

  • Pałucha-Poniewiera, A., Podkowa, K., & Rafało-Ulińska, A. (2021). The group II mGlu receptor antagonist LY341495 induces a rapid antidepressant-like effect and enhances the effect of ketamine in the chronic unpredictable mild stress model of depression in C57BL/6J mice.[4] Progress in Neuro-Psychopharmacology and Biological Psychiatry, 109, 110239.[4] Link

  • Dwyer, J. M., et al. (2012). mTOR activation is required for the antidepressant effects of mGluR2/3 blockade.[1] International Journal of Neuropsychopharmacology, 15(4), 429-434.[1] Link

  • Li, N., et al. (2010). mTOR-dependent synapse formation underlies the rapid antidepressant effects of NMDA antagonists. Science, 329(5994), 959-964. Link

  • Chaki, S. (2017). Group II Metabotropic Glutamate Receptor Antagonists as a Potential Treatment for Depression. Frontiers in Pharmacology, 8, 138. Link

Sources

Application Note: Protocols for Acute vs. Chronic Administration of LY 341495

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Neuropharmacologists, Behavioral Scientists, and Drug Discovery Teams. Compound Class: Selective Group II Metabotropic Glutamate Receptor (mGlu2/3) Antagonist.[1][2]

Introduction & Mechanistic Rationale

LY 341495 is a nanomolar-potent, highly selective antagonist of Group II metabotropic glutamate receptors (mGlu2 and mGlu3).[2] Unlike traditional monoaminergic antidepressants, LY 341495 functions via the glutamatergic disinhibition hypothesis .

By blocking presynaptic autoreceptors (mGlu2/3), LY 341495 prevents the negative feedback loop that normally limits glutamate release. This results in a transient "burst" of extracellular glutamate in key limbic regions (prefrontal cortex, hippocampus). This burst stimulates postsynaptic AMPA receptors, triggering rapid neuroplasticity pathways (mTORC1/BDNF) similar to the mechanism of ketamine, but without direct NMDA receptor blockade.

Researchers must choose between Acute and Chronic protocols based on the experimental goal:

  • Acute Administration: Targets rapid-onset antidepressant-like effects and immediate molecular signaling (mTOR activation, phosphorylation of p70S6K).[1]

  • Chronic Administration: Targets the restoration of synaptic deficits caused by chronic stress (e.g., reversing dendritic atrophy, normalizing PSD-95/GluA1 expression).

Critical Pre-Protocol: Compound Preparation

Solubility Warning: LY 341495 is a dicarboxylic acid derivative. The free acid form is practically insoluble in water or saline at neutral pH. Improper preparation leads to precipitation, variable dosing, and peritonitis in rodents.

Validated Dissolution Protocol (1 mg/mL stock)

This system ensures complete solubilization without using toxic organic solvents like DMSO, which can confound behavioral data.

  • Weighing: Weigh the required amount of LY 341495 (Free Acid).

  • Alkaline Dissolution: Add 0.1 N NaOH to the powder. Use approximately 10% of the final intended volume.

    • Example: For 10 mg drug, add 1.0 mL of 0.1 N NaOH.

    • Action: Vortex/sonicate until the solution is perfectly clear. The carboxyl groups must be deprotonated to dissolve.

  • Neutralization: Slowly add 0.1 N HCl to adjust the pH.

    • Target: pH 7.4 – 7.6.

    • Caution: Adding acid too quickly will cause the drug to crash out of solution as a white precipitate. If this happens, add a drop of NaOH to re-dissolve and try again more slowly.

  • Dilution: Bring to final volume with sterile 0.9% Saline (PBS) .

  • Vehicle Control: You must prepare a "dummy" vehicle containing the exact ratio of NaOH, HCl, and Saline used in the drug solution to control for ionic strength and pH effects.

Protocol A: Acute Administration (Rapid-Acting Focus)

Objective: To assess rapid behavioral despair reversal (antidepressant effect) and immediate molecular signaling.[1][3]

Experimental Design
  • Subjects: C57BL/6 Mice (8-10 weeks) or Sprague-Dawley Rats.

  • Dose Range: 0.3 – 3.0 mg/kg (i.p.).

    • Note: Doses >3.0 mg/kg lose selectivity and may antagonize mGlu8 or Group I mGluRs. 1.0 mg/kg is the standard efficacious dose [1].

  • Route: Intraperitoneal (i.p.) injection.[4][5]

Workflow
  • Acclimatization: Handle animals for 3 days prior to injection to reduce non-specific stress.

  • Administration: Inject LY 341495 or Vehicle (t=0).

  • Behavioral Testing Window:

    • 30-45 mins post-injection: Optimal for Forced Swim Test (FST) or Tail Suspension Test (TST). The glutamate burst is maximal during this window.

  • Molecular Harvest Window:

    • 1 hour post-injection: Peak phosphorylation of mTOR, p70S6K, and 4E-BP1 [2].[1]

    • 24 hours post-injection: Peak expression of synaptic proteins (PSD-95, GluA1) and BDNF synthesis.

Protocol B: Chronic Administration (Restorative Focus)

Objective: To study the maintenance of synaptic homeostasis and reversal of chronic stress-induced anhedonia.

Experimental Design
  • Model: Often paired with Chronic Unpredictable Stress (CUS) or Chronic Social Defeat Stress (CSDS).

  • Dose: 1.0 mg/kg (i.p.).[4]

  • Frequency: Once daily (QD) for 14 to 28 days.

Workflow
  • Stress Induction: Initiate CUS/CSDS protocol.

  • Concurrent Dosing: Administer LY 341495 (1 mg/kg) daily, typically 30 minutes prior to the stressor or at the onset of the dark phase.

  • Washout Period (Critical):

    • Wait 24 hours after the final injection before behavioral testing.[6]

    • Reasoning: You want to measure the adaptive structural change (synaptic restoration), not the acute pharmacological presence of the drug [3].

  • Analysis:

    • Behavior: Sucrose Preference Test (anhedonia), Novelty Suppressed Feeding.

    • Histology: Golgi staining for dendritic spine density in the Hippocampus (CA1/CA3) and Prefrontal Cortex.

Mechanistic Visualization

The following diagram illustrates the signal transduction pathway triggered by LY 341495. The blockade of presynaptic mGlu2/3 leads to a glutamate surge, which acts on postsynaptic AMPA receptors to drive mTORC1 signaling and protein synthesis.

LY341495_Mechanism LY LY 341495 mGluR Presynaptic mGlu2/3 (Auto-receptors) LY->mGluR GluRel Glutamate Release (Disinhibition) mGluR->GluRel  Prevents inhibition   AMPA Postsynaptic AMPA Receptors GluRel->AMPA  Activates   VDCC L-Type VDCCs (Ca2+ Influx) AMPA->VDCC BDNF_Rel BDNF Release VDCC->BDNF_Rel  Trigger   TrkB TrkB Receptor BDNF_Rel->TrkB  Binds   mTOR mTORC1 Activation TrkB->mTOR  Signaling Cascade   Synapse Synaptogenesis (PSD-95, GluA1) mTOR->Synapse  Protein Synthesis  

Figure 1: Signal transduction cascade.[3] LY 341495 blocks inhibitory autoreceptors, driving AMPA-dependent BDNF synthesis and mTORC1-mediated synaptogenesis.

Data Summary & Troubleshooting

Dosing Comparison Table
ParameterAcute ProtocolChronic Protocol
Primary Goal Rapid behavioral response; Signal transduction snapshot.Reversal of stress-induced atrophy; Maintenance of efficacy.
Dose 0.3 – 1.0 mg/kg (i.p.)1.0 mg/kg (i.p.)
Frequency Single bolusDaily (QD) x 14-28 days
Behavioral Test 30-60 mins post-dose (FST/TST)24 hrs post-last dose (Sucrose Preference)
Key Biomarker Phospho-mTOR, Phospho-p70S6K (1 hr)Total PSD-95, GluA1, Spine Density
Reference Dwyer et al. (2012) [2]Seo et al. (2022) [3]
Common Pitfalls
  • pH Shock: If the vehicle is not pH-adjusted (7.4), animals may exhibit "writhing" behavior immediately post-injection due to peritoneal irritation. This is a false positive for nociception/distress and invalidates behavioral scoring.

  • Precipitation: If the solution turns cloudy upon adding saline, the pH dropped too fast. You must re-alkalinize and neutralize more slowly.

  • Selectivity Loss: Avoid doses >5 mg/kg. At high concentrations, LY 341495 begins to block mGlu8 and eventually Group I mGluRs, confounding the "clean" mGlu2/3 mechanism.

Experimental Workflow Timeline

Experimental_Timeline cluster_prep Preparation cluster_acute Acute Branch cluster_chronic Chronic Branch Prep Dissolve in NaOH Neutralize w/ HCl Inj_A Single Inj (1 mg/kg) Prep->Inj_A Inj_C Daily Inj x 21d (1 mg/kg) Prep->Inj_C Wait_A Wait 45 min Inj_A->Wait_A Test_A Test: FST/TST Harvest: p-mTOR Wait_A->Test_A Wait_C Wait 24h (Washout) Inj_C->Wait_C Test_C Test: Sucrose Pref Harvest: PSD-95 Wait_C->Test_C

Figure 2: Workflow comparison. Note the critical washout period in the chronic protocol to isolate adaptive effects from acute pharmacology.

References

  • Chaki, S., et al. (2001). "mGlu2/3 receptor antagonists as novel antidepressants."[1][5][6] European Journal of Pharmacology, 433(2-3), 203-214.

  • Dwyer, J. M., et al. (2012). "mTOR activation is required for the antidepressant effects of mGluR2/3 blockade."[1] International Journal of Neuropsychopharmacology, 15(4), 429-434.

  • Seo, M. K., et al. (2022).[3][6] "Effects of Chronic LY341495 on Hippocampal mTORC1 Signaling in Mice with Chronic Unpredictable Stress-Induced Depression." International Journal of Molecular Sciences, 23(11), 6062.

  • Koike, H., et al. (2011). "Behavioral effects of the mGlu2/3 receptor antagonist LY341495 in animal models of anxiety and depression." Pharmacology Biochemistry and Behavior, 98(3), 331-337.

Sources

Application Notes & Protocols: Vehicle Selection for LY 341495 Disodium Salt Administration

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the rational selection of appropriate vehicles for the administration of LY 341495 disodium salt, a potent and selective antagonist of group II metabotropic glutamate receptors (mGluR2/3). Addressed to researchers, scientists, and drug development professionals, this guide moves beyond simple protocols to explain the causal relationships between the compound's physicochemical properties, the chosen vehicle, and the experimental outcomes for both in vitro and in vivo applications. Adherence to these principles and protocols is intended to ensure maximal compound stability, bioavailability, and experimental reproducibility.

Part 1: Foundational Knowledge: Physicochemical Profile of LY 341495 Disodium Salt

Understanding the inherent properties of a compound is the cornerstone of effective formulation. LY 341495 disodium salt is the salt form of LY 341495, a modification that significantly enhances its aqueous solubility and simplifies handling for research applications.[1] The key physicochemical characteristics are summarized below.

Table 1: Physicochemical Properties of LY 341495 Disodium Salt

PropertyValueSignificance for Formulation
Molecular Weight 397.33 g/mol Essential for accurate calculation of molar concentrations for stock and working solutions.
Chemical Formula C₂₀H₁₇NNa₂O₅[1]Defines the elemental composition of the molecule.
Purity ≥97% (HPLC)High purity ensures that the observed biological effects are attributable to the compound, minimizing confounding variables from impurities.
Solubility Soluble to 100 mM in water (approx. 39.73 mg/mL)[1]Critical Property : This high aqueous solubility dictates that simple, buffered aqueous solutions are the preferred and most effective vehicles.
Storage (Solid) Store tightly sealed at -20°C[1]Ensures long-term stability of the solid compound, preventing degradation.
Storage (Solution) Aliquot and store at -20°C (up to 1 month) or -80°C (up to 2 years)[2]Proper storage of stock solutions prevents degradation from repeated freeze-thaw cycles and maintains potency over time.

The most critical attribute for vehicle selection is the compound's high solubility in water. This property obviates the need for organic solvents (like DMSO) or complex solubilizing agents, which can introduce artifacts in sensitive biological assays or cause toxicity in animal models.

Part 2: The Scientific Context: Mechanism of Action

LY 341495 is a potent and selective competitive antagonist at group II metabotropic glutamate receptors, mGluR2 and mGluR3.[3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by glutamate, couple to Gαi/o proteins. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] Presynaptically, this cascade results in the inhibition of neurotransmitter release.

By acting as an antagonist, LY 341495 binds to the orthosteric glutamate binding site but does not activate the receptor.[3] Instead, it prevents glutamate from binding and initiating the downstream signaling, thereby "disinhibiting" the presynaptic terminal and modulating neuronal excitability.[5][6] This mechanism is central to its use in research investigating anxiety, depression, and other neurological disorders.[3]

mGluR2_Signaling cluster_pre Presynaptic Terminal Glutamate Glutamate mGluR2 mGluR2/3 Glutamate->mGluR2 Activates LY341495 LY 341495 (Antagonist) LY341495->mGluR2 Blocks G_protein Gαi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Vesicle Neurotransmitter Vesicle G_protein->Vesicle Inhibits Release cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC cAMP->Vesicle Permits Release (when not inhibited) Release Release Inhibition

Caption: Antagonistic action of LY 341495 on the mGluR2/3 signaling pathway.

Part 3: Protocols for In Vitro Applications

For cell-based assays, neuronal cultures, or electrophysiology, the vehicle must be non-toxic and inert, ensuring that any observed effects are due solely to LY 341495.

Recommended Vehicle: Aqueous Buffers

Given its high water solubility, the ideal vehicles are simple aqueous solutions.

  • Primary Choice: Sterile, nuclease-free water for initial stock solution preparation.

  • Working Solutions: Standard, sterile biological buffers such as Phosphate-Buffered Saline (PBS) or Artificial Cerebrospinal Fluid (aCSF) for final dilutions.

Causality: Using aqueous buffers leverages the disodium salt's inherent solubility, avoiding the confounding effects of solvents like DMSO, which can affect cell membrane integrity and the activity of various enzymes and receptors even at low concentrations.

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

This protocol details the preparation of a high-concentration stock solution, which serves as a foundation for subsequent dilutions.

Materials:

  • LY 341495 disodium salt (MW: 397.33)

  • Sterile, nuclease-free water

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Sterile pipette tips

Procedure:

  • Pre-use Equilibration: Before opening, allow the vial of solid LY 341495 disodium salt to equilibrate to room temperature for at least 60 minutes to prevent condensation.

  • Mass Calculation: To prepare 1 mL of a 100 mM stock solution, calculate the required mass:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.1 mol/L × 0.001 L × 397.33 g/mol × 1000 mg/g = 39.73 mg

  • Weighing: Accurately weigh 39.73 mg of the compound and transfer it to a sterile vial.

  • Solubilization: Add 1 mL of sterile water to the vial.

  • Mixing: Vortex gently until the solid is completely dissolved. The solution should be clear and colorless.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store immediately at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to two years).[2] This is a critical self-validating step to prevent compound degradation from multiple freeze-thaw cycles.

Table 2: Quick Reference for Stock Solution Preparation (in Water)

Desired ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM 2.52 mL12.58 mL25.17 mL
5 mM 0.50 mL2.52 mL5.03 mL
10 mM 0.25 mL1.26 mL2.52 mL
50 mM 0.05 mL0.25 mL0.50 mL
Data adapted from supplier information.

Part 4: Protocols for In Vivo Administration

For animal studies, the vehicle must be sterile, isotonic, and biocompatible to minimize stress and inflammation at the injection site. The administration route is a key determinant of the final formulation. While oral administration is common in preclinical studies, parenteral routes like intraperitoneal (IP), intravenous (IV), or subcutaneous (SC) are often used for compounds like LY 341495 to ensure precise dosing and high bioavailability.[2][7]

Recommended Vehicle: Sterile Isotonic Solutions
  • Primary Choice: Sterile 0.9% Sodium Chloride (Saline).

  • Alternative: Sterile Phosphate-Buffered Saline (PBS), pH 7.4.

Causality: These vehicles match the physiological osmotic pressure and pH of biological fluids, ensuring that the administration is well-tolerated by the animal. The high water solubility of LY 341495 disodium salt makes it perfectly suited for these simple, safe, and universally accepted in vivo vehicles.

Vehicle_Selection_Workflow start Start: Select Vehicle for LY 341495 Disodium Salt exp_type Type of Experiment? start->exp_type invitro In Vitro (e.g., Cell Culture) exp_type->invitro invivo In Vivo (Animal Model) exp_type->invivo vehicle_invitro Vehicle: Sterile Aqueous Buffer (PBS, aCSF) invitro->vehicle_invitro roa Route of Administration (RoA)? invivo->roa end End: Prepare Dosing Solution vehicle_invitro->end parenteral Parenteral (IP, IV, SC) roa->parenteral vehicle_invivo Vehicle: Sterile 0.9% Saline or PBS (pH 7.4) parenteral->vehicle_invivo vehicle_invivo->end

Caption: Decision workflow for selecting an appropriate vehicle.

Protocol 2: Preparation of a 1 mg/mL Dosing Solution for IP Injection

This protocol describes the preparation of a typical dosing solution from a concentrated stock.

Materials:

  • Aliquoted 100 mM stock solution of LY 341495 disodium salt in water

  • Sterile 0.9% saline

  • Sterile conical tubes

  • Sterile pipette tips

Procedure:

  • Thaw Stock: Remove one aliquot of the 100 mM stock solution from the -80°C freezer and thaw it at room temperature.

  • Calculate Dilution: The concentration of the 100 mM stock is ~39.73 mg/mL. To prepare a final dosing solution of 1 mg/mL, a dilution is required.

    • Using the formula C₁V₁ = C₂V₂:

    • (39.73 mg/mL) × V₁ = (1 mg/mL) × V₂

    • This is approximately a 1:39.73 dilution.

    • Example for 10 mL final volume:

      • Volume of Stock (V₁): (1 mg/mL × 10 mL) / 39.73 mg/mL = 0.252 mL (or 252 µL)

      • Volume of Saline: 10 mL - 0.252 mL = 9.748 mL

  • Preparation: In a sterile conical tube, add 9.748 mL of sterile 0.9% saline.

  • Addition of Compound: Add 252 µL of the thawed 100 mM stock solution to the saline.

  • Mixing: Cap the tube and mix gently by inversion. Do not vortex vigorously to avoid introducing bubbles.

  • Final Check: The final solution should be clear and free of any visible particulates. This solution is now ready for administration. Use the solution on the same day it is prepared.

Part 5: Trustworthiness: Validation and Best Practices

To ensure the integrity and reproducibility of your experiments, the following practices are essential.

  • pH Measurement: While the disodium salt will create a slightly alkaline solution in pure water, dilution into a buffered vehicle like PBS will bring the pH closer to the physiological range of 7.2-7.4. For sensitive applications, especially direct CNS administration, it is prudent to measure and, if necessary, adjust the pH of the final dosing solution.

  • Visual Inspection: Always visually inspect the final solution for any signs of precipitation or cloudiness before administration. A clear solution is indicative of complete solubilization.

  • Aseptic Technique: All preparations for both in vitro and in vivo use must be performed under sterile conditions (e.g., in a laminar flow hood) to prevent microbial contamination.

  • Fresh Dilutions: Working solutions for daily experiments should be freshly prepared from the frozen stock solution. Do not store dilute aqueous solutions for extended periods, even at 4°C, as stability is not guaranteed.

By integrating these validation steps, the protocol becomes a self-correcting system, ensuring that the compound administered is in its most stable and active state, leading to trustworthy and reproducible results.

References

  • Doumazane, E., et al. (2011). Illuminating the activation mechanisms and allosteric properties of metabotropic glutamate receptors. PNAS. Available at: [Link]

  • Seven, A. B., et al. (2021). Structural basis of positive allosteric modulation of metabotropic glutamate receptor activation and internalization. PubMed Central. Available at: [Link]

  • Kingston, A. E., et al. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors. Neuropharmacology. Available at: [Link]

  • O'Leary, D. M., et al. (2004). Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors. PubMed Central. Available at: [Link]

  • bioRxiv. Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxam. Available at: [Link]

  • PubMed Central. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. Available at: [Link]

  • MDPI. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Available at: [Link]

  • Patsnap Synapse. What mGluRs antagonists are in clinical trials currently?. Available at: [Link]

  • Wikipedia. LY-341495. Available at: [Link]

  • YouTube. Receptor Pharmacology. Available at: [Link]

  • PubMed Central. Engineering of a novel optimized platform for sublingual delivery with novel characterization tools: in vitro evaluation and in vivo pharmacokinetics study in human. Available at: [Link]

  • Bio-Techne. LY 341495 disodium salt | Glutamate Group II Receptors. Available at: [Link]

Sources

Troubleshooting & Optimization

LY 341495 disodium salt precipitation in physiological saline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing issues with the precipitation of LY 341495 disodium salt in physiological saline. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to proactively avoid these issues in your future experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've observed precipitation after dissolving LY 341495 disodium salt in physiological saline. What are the likely causes?

Precipitation of LY 341495 disodium salt in physiological saline is a common issue that can often be traced back to a few key factors. Understanding these can help in diagnosing the problem:

  • pH of the Saline Solution: The disodium salt form of LY 341495 is highly water-soluble, with a reported solubility of up to 100 mM in water. However, this solubility is pH-dependent. If the pH of your physiological saline is too low (acidic), the disodium salt can be protonated to its less soluble free acid form, causing it to precipitate out of solution. Physiological saline should be buffered to a pH of approximately 7.4.

  • Concentration Exceeding Solubility Limit: While highly soluble, it's still possible to exceed the solubility limit, especially if there are other components in your saline solution that might affect solubility. It's crucial to calculate your desired concentration carefully.

  • Temperature Effects: Most substances, including LY 341495 disodium salt, have increased solubility at higher temperatures.[1] If you are preparing your solution at room temperature and then storing it at a lower temperature (e.g., 4°C), the compound may precipitate out as the solubility decreases.

  • Improper Dissolution Technique: Simply adding the solid to the saline and vortexing may not be sufficient for complete dissolution, especially at higher concentrations. This can lead to the formation of micro-precipitates that can aggregate over time.

  • Contamination: Contamination of your saline or the compound itself with other substances can alter the properties of the solution and lead to precipitation.

Q2: What is the recommended protocol for preparing a stable solution of LY 341495 disodium salt in physiological saline?

Following a systematic protocol is the best way to ensure a stable, precipitate-free solution.

Experimental Protocol: Preparation of LY 341495 Disodium Salt in Physiological Saline

  • Ensure Quality of Reagents:

    • Use sterile, high-purity physiological saline (0.9% NaCl) buffered to a pH of ~7.4.

    • Use high-quality LY 341495 disodium salt from a reputable supplier.

  • Pre-warming of Solvent:

    • Gently warm the physiological saline to room temperature if it has been stored at a lower temperature.

  • Accurate Weighing and Calculation:

    • Accurately weigh the required amount of LY 341495 disodium salt. The molecular weight is approximately 397.33 g/mol .

    • Calculate the volume of saline needed to achieve your target concentration.

  • Stepwise Dissolution:

    • Add the saline to the solid compound in a stepwise manner. Start by adding a small volume of saline to create a slurry.

    • Gently triturate the slurry with a pipette tip to break up any clumps.

    • Gradually add the remaining saline while continuously mixing.

  • Aiding Dissolution (If Necessary):

    • If the compound does not readily dissolve, gentle warming (to no more than 37°C) and/or brief sonication can be used to aid dissolution.[2] Be cautious with warming to avoid any potential degradation of the compound.

  • Final pH Check:

    • After the compound is fully dissolved, it is good practice to check the pH of the final solution to ensure it is within the desired physiological range.

  • Sterile Filtration:

    • If the solution is intended for in vivo use, sterile filter it through a 0.22 µm filter.

Data Presentation: Solubility of LY 341495 Forms

Compound FormSolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
LY 341495 disodium saltWater39.73100Highly soluble
LY 341495DMSO1.775Requires gentle warming
LY 3414951.2eq. NaOH35.34100Soluble in basic solutions

Data sourced from Bio-Techne and Tocris Bioscience.[3]

Q3: My solution of LY 341495 disodium salt has already precipitated. Can it be salvaged?

In many cases, a precipitated solution can be salvaged, but it requires careful handling.

Troubleshooting Workflow for Precipitated Solutions

start Precipitate Observed in Solution check_pH Check pH of the Solution start->check_pH adjust_pH Adjust pH to ~7.4 with dilute NaOH check_pH->adjust_pH pH is low gentle_warming Gentle Warming (≤ 37°C) & Sonication check_pH->gentle_warming pH is normal adjust_pH->gentle_warming re_dissolved Precipitate Re-dissolves gentle_warming->re_dissolved Success not_re_dissolved Precipitate Does Not Re-dissolve gentle_warming->not_re_dissolved Failure discard Discard Solution and Prepare Fresh not_re_dissolved->discard

Caption: Troubleshooting workflow for precipitated LY 341495 solutions.

  • Check the pH: Use a calibrated pH meter to check the pH of the solution. If it is below 7.0, this is a likely cause of the precipitation.

  • Adjust the pH: If the pH is low, you can try to re-dissolve the precipitate by adding a very small volume of dilute NaOH (e.g., 0.1 M) dropwise while stirring until the pH returns to ~7.4.

  • Gentle Warming and Sonication: As mentioned in the preparation protocol, gentle warming and sonication can help to get the compound back into solution.[2]

  • When to Discard: If the precipitate does not re-dissolve after pH adjustment and gentle warming/sonication, it is best to discard the solution and prepare a fresh batch. The precipitate may be a degraded form of the compound that is no longer soluble.

Q4: How should I properly store LY 341495 disodium salt and its solutions to maintain stability and prevent future precipitation?

Proper storage is critical for the longevity and efficacy of your compound.

  • Solid Compound: LY 341495 disodium salt should be stored as a solid at -20°C. Keep the vial tightly sealed to prevent moisture absorption.

  • Stock Solutions:

    • It is recommended to prepare stock solutions and aliquot them into smaller, single-use volumes.

    • Store these aliquots in tightly sealed vials at -20°C for up to one month, or at -80°C for up to two years.[2]

    • Avoid repeated freeze-thaw cycles.

  • Before Use: When you need to use a frozen aliquot, allow it to come to room temperature for at least 60 minutes before opening the vial. This prevents condensation from forming inside the vial, which can alter the concentration.

Underlying Scientific Principles

The Henderson-Hasselbalch Equation and pH-Dependent Solubility

The precipitation of LY 341495 in acidic conditions is a direct application of the principles of acid-base chemistry, which can be described by the Henderson-Hasselbalch equation. As a disodium salt, LY 341495 is the conjugate base of a weak acid. In a solution with a pH below its pKa, the equilibrium will shift towards the protonated, less soluble free acid form, leading to precipitation. Maintaining a physiological pH ensures that the compound remains in its deprotonated, highly soluble salt form.[1]

Logical Relationship of Solubility Factors

Solubility Optimal Solubility pH Correct pH (~7.4) pH->Solubility Concentration Concentration < Limit Concentration->Solubility Temperature Appropriate Temperature Temperature->Solubility Technique Proper Technique Technique->Solubility

Caption: Key factors influencing the solubility of LY 341495 disodium salt.

References

  • Bio-Techne. (n.d.). LY 341495 disodium salt | Glutamate Group II Receptors. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Kingston, E. E., et al. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors. Neuropharmacology, 37(1), 1-12.
  • Patsnap Synapse. (2025, March 11). What mGluRs antagonists are in clinical trials currently? Retrieved from [Link]

  • Scholler, P., et al. (2017). Pharmacological evidence for a metabotropic glutamate receptor heterodimer in neuronal cells. eLife, 6, e25233.
  • Wang, X., et al. (2012). Metabotropic Glutamate Receptor 1 (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis. The Journal of Neuroscience, 32(43), 15034-15045.
  • O'Leary, D. M., et al. (2000). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. British Journal of Pharmacology, 131(7), 1429-1437.
  • Ossowska, K., et al. (2002). Chronic But Not Acute Treatment with a Metabotropic Glutamate 5 Receptor Antagonist Reverses the Akinetic Deficits in a Rat Model of Parkinsonism. The Journal of Neuroscience, 22(13), 5467-5474.
  • Pharmacy - Physical Pharmaceutics –I. (2020, December 7). Factors Influencing Solubility of Drugs: Lecture-05. YouTube. Retrieved from [Link]

  • Grass, M. (2017, October 20). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Xtalks. Retrieved from [Link]

  • Studzińska, S., et al. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Molecules, 26(16), 4945.
  • Patsnap Synapse. (2024, June 21). What are mGluR1 antagonists and how do they work? Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. Retrieved from [Link]

  • Baxendale, I. R., et al. (2018).

Sources

Technical Support Center: Optimizing LY 341495 Solubilization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Adjusting pH for LY 341495 Parent Compound Dissolution Ticket ID: CHEM-SUP-8821 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary & Chemical Context

The Challenge: You are working with the parent compound of LY 341495 (CAS: 201943-63-7), not the disodium salt. This molecule is a dicarboxylic acid analog of glutamate. In its free acid form, it exhibits poor water solubility (< 1 mg/mL) at neutral or acidic pH because the carboxylic acid groups are protonated and uncharged.

The Solution: To solubilize the parent compound, you must convert it in situ to its sodium salt form by adding a stoichiometric amount of base (Sodium Hydroxide, NaOH). This deprotonates the carboxylic acid groups, creating a highly soluble anionic species.

Critical Warning:

  • Do not attempt to dissolve the parent compound directly in PBS or Saline. The buffering capacity will fight the pH shift required for dissolution, resulting in a suspension.

  • Distinction: If you purchased the Disodium Salt form (e.g., Tocris Cat.[1] No. 4062), it is already soluble in water. This guide is specifically for the Parent Compound (Free Acid).

The Chemistry of Dissolution (Mechanism)

To achieve the reported solubility of 100 mM , we utilize the Molar Equivalent (eq.) Method .

  • Target: Deprotonate the carboxylic acid moieties.

  • Stoichiometry: The literature recommends 1.1 to 1.2 molar equivalents of NaOH.

    • 1.0 eq theoretically neutralizes the acid.

    • 0.1–0.2 eq excess ensures the equilibrium shifts entirely to the soluble salt form and maintains a basic pH (~pH 8–9) to prevent precipitation.

Visualization: The Solubilization Pathway

G Parent LY 341495 (Parent) Hydrophobic / Insoluble (Protonated -COOH) Reaction Deprotonation Reaction Parent->Reaction Suspension NaOH Add 1.2 eq. NaOH (Base) NaOH->Reaction Salt LY 341495 (Anion) Hydrophilic / Soluble (Deprotonated -COO⁻) Reaction->Salt Clear Solution Buffer Dilute with PBS/Water (Maintain pH > 7.2) Salt->Buffer Final Prep

Figure 1: The chemical transition from insoluble parent acid to soluble anion via stoichiometric base addition.

Standard Operating Procedure (SOP)

Protocol: Preparing a 100 mM Stock Solution

Reagents:

  • LY 341495 Parent Compound (MW: 353.37 g/mol )[2]

  • 1.0 M NaOH (Standardized Stock)

  • Sterile Water (Milli-Q or WFI)

Step-by-Step Workflow:

  • Weighing: Weigh 10 mg of LY 341495 parent compound.

  • Molar Calculation:

    • Moles of Compound = Mass / MW

    • 
       (
      
      
      
      )
  • Base Calculation (1.2 eq):

    • Moles NaOH needed =

      
      
      
    • Volume of 1.0 M NaOH =

      
      
      
  • Dissolution:

    • Add the 34 µL of 1.0 M NaOH directly to the powder.

    • Note: The volume is small. You may add a portion of your water (e.g., 100 µL) to help wet the powder, but the base is critical.

    • Vortex vigorously. The solution should turn clear.

  • Dilution:

    • Add sterile water to reach the final volume for 100 mM.

    • Target Volume =

      
       (
      
      
      
      ).
    • Since we already added 34 µL NaOH + 100 µL water, add remaining water to reach 283 µL.

Data Summary: Solubility Limits
SolventMax SolubilityConditionApplication
1.1 - 1.2 eq. NaOH 100 mM Recommended Primary Stock
Water (No pH adjust)< 1 mMInsolubleAvoid
DMSO~5 - 100 mMWarming requiredIn vitro only
Ethanol< 5 mMPoorAvoid

In Vivo Vehicle Preparation (The "Crash" Risk)

When moving from the high-pH stock to a physiological injection vehicle, you risk "crashing out" (precipitation) if the pH drops too low.

The "Back-Titration" Protocol:

  • Start with your NaOH-solubilized stock (e.g., 100 mM).[3]

  • Dilute slowly into PBS (pH 7.4) .

  • Visual Check: If cloudiness appears, the pH has dropped below the compound's pKa.

    • Corrective Action: Add minute amounts of 0.1 N NaOH to clarify.

  • Final pH: Aim for pH 7.2 – 7.6.

    • Note: LY 341495 is stable in solution at this range for immediate use.

Troubleshooting & FAQs

Q1: I added PBS directly to the powder and it won't dissolve. Can I fix it?

A: Yes. The compound is currently a suspension. You can "rescue" it by adding 1.0 M NaOH dropwise while vortexing. Monitor the solution until it turns clear. Once clear, check the pH; it is likely basic. You may need to dilute further to buffer it back to physiological range.

Q2: Can I just use DMSO instead of NaOH?

A: Yes, LY 341495 is soluble in DMSO (often requiring gentle warming to 45°C).

  • Pros: Easier to prepare.

  • Cons: DMSO can cause biological artifacts in slice recordings or toxicity in vivo. For in vivo injections, the NaOH/Saline method is preferred to avoid solvent effects.

Q3: Why 1.2 equivalents? Why not just saturate it?

A: "Saturating" with excess base (e.g., dissolving in straight 1M NaOH) creates a hyper-alkaline solution (pH > 12). Injecting this causes tissue necrosis. Using exactly 1.1–1.2 equivalents keeps the pH closer to 8–9, which is much easier to buffer down to 7.4 with PBS.

Decision Tree: Choosing Your Method

DecisionTree Start Start: LY 341495 Parent Compound App Intended Application? Start->App InVitro In Vitro / Slice App->InVitro Patch Clamp / Cell Culture InVivo In Vivo Injection App->InVivo Animal Studies DMSORoute DMSO Solubilization (Max 100mM) InVitro->DMSORoute Easiest NaOHRoute 1.2 eq. NaOH Method (Max 100mM) InVitro->NaOHRoute If DMSO sensitive InVivo->NaOHRoute Required DiluteMedia Dilute in ACSF/Media (Keep DMSO < 0.1%) DMSORoute->DiluteMedia DilutePBS Dilute in PBS (Watch for precip!) NaOHRoute->DilutePBS

Figure 2: Decision matrix for selecting the optimal solubilization vehicle based on experimental constraints.

References

  • Tocris Bioscience. LY 341495 Product Datasheet. (Accessed 2024).[4] Recommended solubility protocol using 1.2eq NaOH.

  • Hello Bio. LY 341495 Solubility Data. (Accessed 2024).[4] Confirms stability and NaOH requirements.

  • Ornstein, P. L., et al. (1998).[2] 2-Substituted (2SR)-2-amino-2-((1SR,2SR)-2-carboxycycloprop-1-yl)glycines as potent and selective antagonists of group II metabotropic glutamate receptors.[1][2] Journal of Medicinal Chemistry, 41(3), 358–378. (Primary discovery paper detailing chemical structure and properties).

  • Kingston, A. E., et al. (1998). Pharmacological analysis of 4-carboxyphenylglycine derivatives: Comparison of effects on mGluR1alpha and mGluR5a subtypes. Neuropharmacology, 37(1), 1-12. (Methodology for handling mGluR antagonists).

Sources

Technical Support Center: LY 341495 Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, preparation, and handling of LY 341495 stock solutions, specifically focusing on storage at -20°C. It is designed for researchers requiring high-fidelity experimental standards.

Executive Summary & Core Stability Logic

LY 341495 is a highly potent, selective Group II metabotropic glutamate receptor (mGlu2/3) antagonist.[1] Its chemical structure—a dicarboxylic acid analog of glutamate containing a bulky xanthene moiety—presents specific solubility and stability challenges.[2]

While the solid compound is stable for years, stock solutions in DMSO stored at -20°C are stable for approximately 6–12 months only if specific protocols regarding moisture exclusion and freeze-thaw avoidance are followed. Aqueous solutions are inherently unstable and must be prepared fresh.

Quick Reference Stability Data
StateSolventTemperatureShelf LifeCondition
Solid N/A-20°C2–3 YearsDesiccated, dark
Stock Solution DMSO (Anhydrous)-20°C6–12 MonthsAliquoted, sealed
Stock Solution DMSO (Anhydrous)-80°C1–2 YearsAliquoted, sealed
Working Solution Aqueous Buffer4°C / RT< 24 HoursPrepare Fresh

Critical Preparation Protocols

The longevity of your stock solution at -20°C is determined at the moment of preparation. Poor solubility or moisture introduction leads to "silent precipitation" during freezing.

Q: What is the optimal solvent for creating a stable LY 341495 stock solution?

A: Anhydrous DMSO (Dimethyl Sulfoxide) is the required solvent for long-term storage.

  • Target Concentration: 10 mM to 100 mM.

  • Why DMSO? LY 341495 (Free Acid) has poor water solubility.[2] While it can be dissolved in NaOH, alkaline aqueous solutions are more prone to hydrolysis and oxidative degradation over months than DMSO solutions.

  • Protocol:

    • Weigh the solid LY 341495.

    • Add high-grade anhydrous DMSO.

    • Vortex vigorously. If the solution remains cloudy, warm the vial to 45°C in a water bath for 2–5 minutes or sonicate briefly. The solution must be perfectly clear before freezing.

Q: I have the LY 341495 Disodium Salt. Can I dissolve this in water and freeze it?

A: Technically yes, but it is not recommended for long-term storage. While the disodium salt is water-soluble, aqueous solutions—even at -20°C—are subject to pH fluctuations during the freezing process (eutectic crystallization) which can accelerate degradation.

  • Recommendation: Even for the salt form, prepare the primary stock in DMSO or water, aliquot immediately, and store at -80°C if possible. For -20°C storage, DMSO is still safer due to its cryoprotective nature and lack of pH shift.

Storage & Troubleshooting (The -20°C Environment)

Q: Does LY 341495 degrade if subjected to freeze-thaw cycles?

A: Yes. This is the #1 cause of experimental failure. Repeated freeze-thaw cycles introduce atmospheric moisture (condensation) into the hygroscopic DMSO.

  • The Mechanism: Water accumulation shifts the solubility profile. Upon re-freezing at -20°C, the LY 341495 may precipitate out of solution ("crashing out"). When you next thaw it, you may be aspirating a lower concentration than calculated.

  • The Fix: Aliquot the stock immediately after preparation into single-use volumes (e.g., 50 µL). Use amber vials to protect from light.

Q: My stock solution at -20°C has turned slightly yellow or cloudy. Is it still usable?

A: Discard it.

  • Cloudiness: Indicates precipitation. Even if you re-dissolve it by heating, the compound has likely formed crystal aggregates that may not fully solubilize in your aqueous buffer later, leading to erratic IC50 data.

  • Yellowing: Indicates oxidative degradation of the xanthene moiety or contaminants in the DMSO.

Q: How do I safely bring the stock from -20°C to room temperature?

A:

  • Remove the aliquot from the freezer.

  • Allow it to sit at room temperature for 10–15 minutes. Do not open the cap until it reaches room temperature.

  • Reasoning: Opening a cold vial causes condensation to form inside the tube, contaminating the anhydrous DMSO with water.

  • Vortex briefly before pipetting.

Experimental Workflow Visualization

The following diagram illustrates the critical decision pathways for handling LY 341495 to ensure data integrity.

LY341495_Workflow Start Solid LY 341495 (Store at -20°C, Desiccated) Solvent_Choice Select Solvent Start->Solvent_Choice DMSO_Prep Dissolve in Anhydrous DMSO (Recommended for Stock) Solvent_Choice->DMSO_Prep Standard Water_Prep Dissolve in Water/NaOH (Only for Salt Form/Immediate Use) Solvent_Choice->Water_Prep Alternative QC_Check Visual QC: Is it Clear? DMSO_Prep->QC_Check Water_Prep->QC_Check Sonicate Sonicate / Warm (45°C) QC_Check->Sonicate Cloudy Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) QC_Check->Aliquot Clear Discard Discard Solution QC_Check->Discard Precipitate Persists Sonicate->QC_Check Storage Store at -20°C (6-12 Months) or -80°C (>1 Year) Aliquot->Storage Usage Thaw to RT (Closed Cap) Dilute into Assay Buffer Storage->Usage Experiment Day

Caption: Logical workflow for the preparation, quality control, and storage of LY 341495 to prevent degradation.

Frequently Asked Questions (Troubleshooting)

Q: I need to dilute the DMSO stock into my cell culture media. Will the DMSO kill my cells?

A: It depends on the final concentration.

  • Guideline: Keep the final DMSO concentration below 0.1% (v/v) .

  • Calculation: If you have a 10 mM stock and need a 10 µM final concentration (1:1000 dilution), the final DMSO content will be 0.1%. This is generally safe for most neuronal cultures.

  • Control: Always run a "Vehicle Control" (media + 0.1% DMSO without drug) to ensure any observed effects are due to LY 341495, not the solvent.

Q: Can I store the diluted working solution (e.g., 10 µM in PBS) at 4°C for next week?

A: No. Dilute solutions of LY 341495 in aqueous buffers (PBS, aCSF, media) are susceptible to:

  • Adsorption: The hydrophobic xanthene ring may stick to plastics (tubing, reservoirs) over time.

  • Hydrolysis: Gradual degradation of the dicarboxylic acid pharmacophore. Rule: Prepare working solutions immediately before the experiment and discard the excess.

Q: What is the "Self-Validating" check for this compound?

A: To ensure your stock is active:

  • Functional Assay: Use a known mGlu2/3 agonist (e.g., LY 379268 or DCG-IV). LY 341495 should fully reverse the agonist-induced depression of synaptic transmission (e.g., in hippocampal slices) or cAMP inhibition.

  • Chemical Check: If you have access to HPLC, a single peak should be observed. If multiple peaks appear after storage, the stock has degraded.

References

  • Kingston, A. E., et al. (1998). "LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors."[1] Neuropharmacology, 37(1), 1-12. Available at: [Link]

Sources

Technical Support Center: Troubleshooting LY 341495 Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: LY 341495 is a highly potent and selective antagonist for group II metabotropic glutamate receptors (mGluR2/3), making it an invaluable tool in neuroscience research.[1][2] However, its complex chemical structure presents significant solubility challenges in aqueous buffers, a common source of experimental variability. This guide provides in-depth, practical solutions to overcome these issues, ensuring reproducible and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my LY 341495 not dissolving in my aqueous buffer (e.g., PBS, aCSF)?

Answer: The poor aqueous solubility of LY 341495 at neutral pH is due to its chemical structure. It is an amino acid derivative with two carboxylic acid groups and one amino group.[1] In a neutral pH environment (around 7.0), the molecule exists predominantly as a zwitterion—a neutral molecule with a positive and a negative charge at different locations. This zwitterionic state minimizes its interaction with water molecules, leading to very low solubility. To achieve dissolution in aqueous media, the pH must be adjusted to shift the molecule into a more soluble, charged (ionic) state.[3][4][5][6]

Q2: What is the recommended solvent for preparing a high-concentration stock solution of LY 341495?

Answer: The recommended solvent for an initial high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[7][8] LY 341495 is soluble in DMSO up to approximately 5 mM (1.77 mg/mL), which may be facilitated by gentle warming.[8] It is crucial to use anhydrous (newly opened) DMSO, as it is highly hygroscopic; absorbed water can significantly reduce the compound's solubility.[7]

Alternatively, for direct aqueous preparation, a basic solution such as 1.2 equivalents of Sodium Hydroxide (NaOH) can be used to dissolve LY 341495 at concentrations up to 100 mM (35.34 mg/mL).[8] This method deprotonates the carboxylic acid groups, forming a highly water-soluble salt.

Q3: I made a stock solution in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. What's happening and how can I fix it?

Answer: This is a common issue known as "crashing out" or precipitation. It occurs because while LY 341495 is soluble in the organic DMSO stock, its solubility limit in the final aqueous buffer is much lower. When the DMSO stock is diluted, the compound is suddenly exposed to an environment where it is not soluble, causing it to precipitate.

Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of LY 341495 in your aqueous buffer.

  • Increase the Final DMSO Concentration: While not always possible depending on the experiment's tolerance for DMSO, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help keep the compound in solution. Always verify the DMSO tolerance of your specific assay or cell type.

  • Use a pH-Adjusted Buffer: Instead of relying on a DMSO stock, prepare your working solution using the pH adjustment method described in Q4 and Protocol 2. This is often the most reliable method for aqueous experiments.

  • Use the Disodium Salt Version: If available, using the disodium salt of LY 341495 is a much simpler alternative, as it is readily soluble in water up to 100 mM.

Q4: Can I dissolve LY 341495 directly in an aqueous buffer? If so, how?

Answer: Yes, direct dissolution in aqueous buffers is possible and often preferred to avoid solvent effects from DMSO. The key is to control the pH.[6] Since LY 341495 has acidic carboxylic acid groups, increasing the pH of the solution will deprotonate these groups, forming a soluble salt.

A reliable method is to use a dilute base like NaOH.[8] By adding a molar equivalent of NaOH, you can significantly increase the solubility to prepare a concentrated aqueous stock solution, which can then be diluted into your final experimental buffer. See Protocol 2 for a step-by-step guide.

Data & Protocols

Data Presentation

Table 1: Solubility of LY 341495 in Various Solvents

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)NotesSource
DMSO~5 mM~1.77 mg/mLGentle warming may be required.[8]
1.2 eq. NaOH100 mM35.34 mg/mLForms a soluble salt.[8]
Water (Disodium Salt form)100 mM39.73 mg/mLThe salt form is highly soluble.
Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is suitable for experiments where a small final concentration of DMSO is tolerable.

Materials:

  • LY 341495 powder (M.W. 353.37 g/mol )

  • Anhydrous, high-purity DMSO[7]

  • Sterile microcentrifuge tubes or vials

  • Vortexer and/or sonicator

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of LY 341495 powder in a suitable tube.

  • Add DMSO: Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 5 mM stock, add 566 µL of DMSO to 1 mg of LY 341495).

  • Dissolve: Vortex the solution vigorously. If powder remains, sonicate the tube in a water bath for 5-10 minutes or warm gently (to no more than 40°C) until the solid is fully dissolved.[7][8]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 year or -80°C for up to 2 years.[7]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer via pH Adjustment

This protocol is ideal for preparing aqueous solutions directly, avoiding organic solvents.[9]

Materials:

  • LY 341495 powder

  • Your desired aqueous buffer (e.g., PBS, HEPES, aCSF)

  • 0.1 M NaOH solution

  • Calibrated pH meter

  • Sterile tubes and stir plate

Procedure:

  • Weigh Compound: Weigh the desired amount of LY 341495 and place it in a sterile tube.

  • Add Buffer: Add approximately 80% of the final desired volume of your aqueous buffer. The compound will likely not dissolve at this stage.

  • Adjust pH: While stirring, slowly add the 0.1 M NaOH solution dropwise. Monitor the pH continuously with a calibrated meter. As the pH increases, the LY 341495 will begin to dissolve. Continue adding NaOH until all the solid has dissolved and the pH is stable (typically pH > 8.0).

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining buffer to reach the final target volume.

  • Verify and Re-adjust pH: Check the final pH of the solution. If your experiment requires a specific physiological pH (e.g., 7.4), you can now carefully back-titrate with a dilute acid (e.g., 0.1 M HCl). Important: Do this slowly and watch for any signs of precipitation as you approach the zwitterionic pH range. If precipitation occurs, you have exceeded the solubility limit at that pH, and you will need to remake the solution at a lower concentration.

  • Sterilization & Storage: Sterilize the final solution by passing it through a 0.22 µm syringe filter. Store at 4°C for short-term use or in aliquots at -20°C.

Visual Guides

// Node Definitions start [label="Start: LY 341495 powder\nwill not dissolve in neutral buffer", fillcolor="#FBBC05", fontcolor="#202124"]; q_solvent [label="Is an organic solvent (DMSO)\nacceptable for your experiment?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_dmso [label="Prepare a concentrated\nstock in anhydrous DMSO\n(See Protocol 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dilution [label="Dilute stock into\nfinal aqueous buffer", fillcolor="#FFFFFF", fontcolor="#202124"]; q_precipitate [label="Does it precipitate\nupon dilution?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Success!\nSolution is ready for use.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; troubleshoot [label="Troubleshoot:\n- Lower final concentration\n- Increase final % DMSO\n- Use pH adjustment method instead", fillcolor="#EA4335", fontcolor="#FFFFFF"]; prep_ph [label="Use direct aqueous method\nwith pH adjustment\n(See Protocol 2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve_base [label="Dissolve powder in buffer\nby adding dilute NaOH\nto raise pH > 8.0", fillcolor="#FFFFFF", fontcolor="#202124"]; q_ph_adjust [label="Is final pH critical\nfor the experiment?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; back_titrate [label="Carefully back-titrate\nwith dilute HCl to target pH.\nWatch for precipitation.", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> q_solvent; q_solvent -> prep_dmso [label="Yes"]; q_solvent -> prep_ph [label="No"]; prep_dmso -> dilution; dilution -> q_precipitate; q_precipitate -> success [label="No"]; q_precipitate -> troubleshoot [label="Yes"]; prep_ph -> dissolve_base; dissolve_base -> q_ph_adjust; q_ph_adjust -> success [label="No"]; q_ph_adjust -> back_titrate [label="Yes"]; back_titrate -> success; } endsnippet Diagram 1: Troubleshooting workflow for LY 341495 solubility.

// Edges low_ph -> neutral_ph [label="Increase pH"]; neutral_ph -> high_ph [label="Increase pH"]; high_ph -> neutral_ph [style=dashed, label="Decrease pH"]; neutral_ph -> low_ph [style=dashed, label="Decrease pH"]; } endsnippet Diagram 2: Effect of pH on the ionization state and solubility of LY 341495.

References

  • MedchemExpress. (n.d.). LY341495 | mGluR Antagonist.
  • GoldBio. (2020, December 24). How To Make Stock Solutions For Plant Growth Regulators [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (2023, April 29). LY-341495. Retrieved from [Link]

  • Kingston, A. E., et al. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors. British Journal of Pharmacology, 124(3), 529-537.
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Covalt, D. (2022, October 29). The Effect of pH on Solubility [Video]. YouTube. Retrieved from [Link]

  • Al-Adl, M., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(5), 173.
  • Gaylord Chemical Company. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Al Kabbani, H. (2017, November 19). preparing a stock solution of high concentration [Video]. YouTube. Retrieved from [Link]

  • Big Bend Community College. (2020, April 22). Impact of pH on Solubility [Video]. YouTube. Retrieved from [Link]

  • University of Medicine and Pharmacy of Craiova. (n.d.). Exp. 11 The influence of pH on solubility in water. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide. PubChem Compound Database. Retrieved from [Link]

  • Bio-Techne. (n.d.). LY 341495 disodium salt. Retrieved from [Link]

Sources

Navigating Selectivity: A Technical Guide to Optimizing LY341495 Concentration and Avoiding mGluR8 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers utilizing the metabotropic glutamate receptor (mGluR) antagonist, LY341495. This guide is designed to provide you with the in-depth knowledge and practical protocols necessary to harness the potent and selective capabilities of LY341495 for your research, with a specific focus on maintaining selectivity for mGluR2 and mGluR3 while avoiding off-target inhibition of mGluR8. Here, we will delve into the nuances of its pharmacological profile, offer troubleshooting solutions for common experimental hurdles, and provide validated protocols to ensure the integrity and reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of LY341495?

A1: LY341495 is a potent and highly selective competitive antagonist of Group II metabotropic glutamate receptors, specifically mGluR2 and mGluR3[1][2]. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by glutamate, typically couple to Gαi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[3]. By competitively binding to the glutamate binding site on mGluR2 and mGluR3, LY341495 prevents this downstream signaling cascade.

Q2: How selective is LY341495 for mGluR2/3 over mGluR8?

A2: LY341495 exhibits a significant selectivity window for mGluR2 and mGluR3 over mGluR8. While it is a nanomolar potent antagonist at mGluR2 and mGluR3, its affinity for mGluR8 is in the sub-micromolar range[1][4][5]. This separation in potency is the foundation for achieving experimental selectivity.

Q3: What are the risks of using too high a concentration of LY341495?

A3: Exceeding the optimal concentration range for mGluR2/3 selectivity can lead to the blockade of other mGluR subtypes, including mGluR8[6][7]. This loss of selectivity can confound experimental results, making it difficult to attribute observed effects solely to the inhibition of mGluR2/3. At higher concentrations, LY341495 can also interact with other mGluRs, such as mGluR1a, mGluR4, mGluR5a, and mGluR7[1][4][5].

Understanding the Pharmacological Profile of LY341495

A critical aspect of designing experiments with LY341495 is a clear understanding of its potency across different mGluR subtypes. The following table summarizes the reported IC50 values for LY341495 at various human and rat mGluRs, providing a quantitative basis for concentration selection.

mGluR SubtypeReported IC50/Ki (nM)Selectivity over mGluR8 (approx. fold)
mGluR2 (human) 2.3 - 21~74x - 75x
mGluR3 (human) 1.3 - 14~123x - 131x
mGluR8 (human) 170 - 1731x
mGluR1a (human) 6800 - 7800~0.02x
mGluR4a (human) 22000~0.008x
mGluR5a (human) 8200~0.02x
mGluR7a (human) 990~0.17x

Data compiled from multiple sources[1][4][5]. Note that exact values can vary depending on the experimental system (e.g., cell line, radioligand used).

This data clearly illustrates that LY341495 is substantially more potent at mGluR2 and mGluR3 than at mGluR8. This selectivity is the key to designing experiments that specifically probe the function of Group II mGluRs.

Troubleshooting Guide: Optimizing LY341495 Concentration

Issue: I am observing unexpected or inconsistent results in my experiments with LY341495.

This common issue often stems from using a concentration of LY341495 that is not optimal for the specific experimental system, potentially leading to off-target effects.

Troubleshooting Steps:

  • Consult the Selectivity Profile: Re-examine the IC50 values for LY341495 at the mGluR subtypes relevant to your system. The goal is to use a concentration that fully antagonizes mGluR2/3 while having minimal impact on mGluR8 and other subtypes.

  • Perform a Dose-Response Curve: The most rigorous approach to determining the optimal concentration is to perform a dose-response experiment in your specific assay. This will allow you to empirically determine the concentration of LY341495 that produces the desired effect (presumably mediated by mGluR2/3) without engaging off-target receptors.

  • Consider the Agonist Concentration: The effective concentration of a competitive antagonist like LY341495 is dependent on the concentration of the agonist (glutamate or a synthetic agonist) present in your system. If the agonist concentration is high, a higher concentration of LY341495 may be required to achieve effective antagonism.

  • Validate with a Selective mGluR8 Antagonist (if available): In some cases, it may be beneficial to use a selective mGluR8 antagonist as a control to confirm that the observed effects at higher LY341495 concentrations are indeed due to mGluR8 inhibition.

  • Review Literature for Similar Experimental Systems: Examine published studies that have used LY341495 in a similar model system (e.g., cell type, brain region) to get a starting point for your concentration range.

Experimental Protocol: Determining the Optimal Concentration of LY341495 for mGluR2/3 Selectivity

This protocol outlines a general workflow for establishing a selective concentration of LY341495 in a cell-based assay measuring a downstream signaling event (e.g., cAMP accumulation, calcium mobilization).

Materials:

  • Cells expressing the mGluR subtypes of interest (mGluR2, mGluR3, and mGluR8).

  • LY341495 stock solution.

  • A suitable agonist for the mGluRs being studied (e.g., glutamate, DCG-IV).

  • Assay reagents for measuring the desired signaling outcome.

Procedure:

  • Cell Preparation: Plate cells expressing mGluR2, mGluR3, or mGluR8 at an appropriate density for your assay.

  • Agonist Dose-Response: First, determine the EC50 of your chosen agonist at each of the mGluR subtypes. This is crucial for selecting an appropriate agonist concentration for the antagonist dose-response experiment.

  • LY341495 Dose-Response: a. Pre-incubate the cells with a range of LY341495 concentrations (e.g., 1 nM to 10 µM) for a sufficient time to allow for receptor binding (typically 15-30 minutes). b. Add the agonist at a concentration close to its EC80 (to ensure a robust signal). c. Measure the downstream signaling response.

  • Data Analysis: a. Plot the antagonist dose-response curves for each mGluR subtype. b. Determine the IC50 of LY341495 for mGluR2, mGluR3, and mGluR8 in your system.

  • Selection of Optimal Concentration: Based on the IC50 values, select a concentration of LY341495 that provides maximal or near-maximal inhibition of mGluR2 and mGluR3, while having minimal or no effect on mGluR8. This concentration will reside in the "selectivity window."

Visualizing Key Concepts

To further aid in the understanding and application of LY341495, the following diagrams illustrate its selectivity profile, the experimental workflow for concentration optimization, and the downstream signaling pathway of Group II mGluRs.

cluster_selectivity LY341495 Selectivity Profile mGluR2/3 mGluR2/3 mGluR8 mGluR8 Other mGluRs Other mGluRs LY341495 LY341495 LY341495->mGluR2/3 High Potency (nM) LY341495->mGluR8 Lower Potency (sub-µM) LY341495->Other mGluRs Low Potency (µM)

Caption: Potency of LY341495 at mGluR subtypes.

cluster_workflow Workflow for Optimizing LY341495 Concentration A 1. Determine Agonist EC50 B 2. Perform LY341495 Dose-Response A->B C 3. Analyze IC50 for mGluR2/3 and mGluR8 B->C D 4. Identify Selectivity Window C->D E 5. Select Optimal Concentration D->E cluster_pathway Group II mGluR Signaling Pathway Glutamate Glutamate mGluR2_3 mGluR2/3 Glutamate->mGluR2_3 G_protein Gαi/o mGluR2_3->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Effects PKA->Downstream LY341495 LY341495 LY341495->mGluR2_3 Antagonism

Caption: Simplified Group II mGluR signaling pathway.

By carefully considering the pharmacological data and empirically validating the optimal concentration in your specific experimental system, you can confidently utilize LY341495 to selectively probe the roles of mGluR2 and mGluR3, thereby ensuring the accuracy and impact of your research.

References

  • Linden, A. M., et al. (2009). Use of MGLUR2 and MGLUR3 knockout mice to explore in vivo receptor specificity of the MGLUR2/3 selective antagonist LY341495. Neuropharmacology, 57(2), 172-82. [Link]

  • Fell, M. J., et al. (2012). THE METABOTROPIC GLUTAMATE 2/3 RECEPTOR ANTAGONIST LY341495 DIFFERENTIALLY AFFECTS RECOGNITION MEMORY IN RATS. Neuroscience, 205, 90-97. [Link]

  • Vafabakhsh, R., et al. (2021). Differences in interactions between transmembrane domains tune the activation of metabotropic glutamate receptors. eLife, 10, e65234. [Link]

  • ResearchGate. (n.d.). LY341495 Chemical structure. Potent and selective group II metabotropic glutamate receptors (mGluR2/3) antagonist. Retrieved from [Link]

  • Shen, H., et al. (2020). The metabotropic glutamate receptor 2/3 antagonist LY341495 improves working memory in adult mice following juvenile social isolation. Neuropharmacology, 177, 108231. [Link]

  • Patsnap Synapse. (2025). What mGluRs antagonists are in clinical trials currently? Retrieved from [Link]

  • Duvoisin, R. M., et al. (2019). Target validation: Weak selectivity of LY341495 for mGluR2 over mGluR4 makes glutamate a less selective agonist. Pharmacology Research & Perspectives, 7(3), e00473. [Link]

  • Duvoisin, R. M., et al. (2019). Target validation: Weak selectivity of LY341495 for mGluR2 over mGluR4 makes glutamate a less selective agonist. Pharmacology Research & Perspectives, 7(3), e00473. [Link]

  • O'Leary, D. M., et al. (2000). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. British Journal of Pharmacology, 131(7), 1429–1437. [Link]

  • Doumazane, E., et al. (2020). Signaling specificity and kinetics of the human metabotropic glutamate receptors. bioRxiv. [Link]

  • Wieronska, J. M., et al. (2021). The group II mGlu receptor antagonist LY341495 induces a rapid antidepressant-like effect and enhances the effect of ketamine in the chronic unpredictable mild stress model of depression in C57BL/6J mice. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 109, 110239. [Link]

  • Kingston, A. E., et al. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors. Neuropharmacology, 37(1), 1-12. [Link]

  • Wikipedia. (n.d.). LY-341495. Retrieved from [Link]

  • Mao, L. M., et al. (2015). Metabotropic Glutamate Receptor 1 (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis. Neuropsychopharmacology, 40(6), 1483–1494. [Link]

  • Lea, P. M. 4th, & Faden, A. I. (2004). Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors. British Journal of Pharmacology, 142(4), 683–690. [Link]

  • Sharma, A., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 24(17), 13398. [Link]

  • Hutsell, B. A., et al. (2019). Group I metabotropic glutamate receptor antagonists impair discriminability of reinforcer magnitude, but not risky choice, in a probability-discounting task. Behavioural Brain Research, 359, 78-85. [Link]

  • Cell Press. (2014, January 22). Structural Insights into Competitive Antagonism in NMDA Receptors [Video]. YouTube. [Link]

Sources

LY 341495 Technical Support Center: A Guide to Navigating Batch Variability and Hydration Effects

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for LY 341495. As a potent and selective antagonist for group II metabotropic glutamate receptors (mGluRs), LY 341495 is a critical tool for neuroscience research.[1][2] However, its utility can be compromised by inconsistencies between batches and the often-overlooked impact of hydration on its effective molecular weight.

This guide, developed from field-proven insights, provides a series of troubleshooting steps and frequently asked questions to help you ensure the accuracy and reproducibility of your experiments. We will delve into the causality behind these issues and provide self-validating protocols to maintain experimental integrity.

Section 1: Troubleshooting LY 341495 Batch-to-Batch Variability

Inconsistent experimental outcomes when switching to a new lot of a compound are a common source of frustration. This section addresses how to identify, validate, and control for this variability.

Q1: I'm seeing a significant shift in the potency of LY 341495 with my new batch. What could be the cause?

A1: A change in potency between batches of LY 341495 is a valid concern and can stem from several factors. While reputable suppliers provide a Certificate of Analysis (CofA) with purity data (typically ≥98% by HPLC), minor variations in the impurity profile or the presence of different salt forms or hydrates can lead to altered biological activity.[2][3]

The core issue is that even small, structurally related impurities could possess agonist, antagonist, or allosteric modulator activity at your target receptor or at off-target sites. LY 341495 has a complex selectivity profile, with nanomolar potency at mGlu2 and mGlu3 receptors, but also activity at other mGluRs like mGlu8 and mGlu7 at higher concentrations.[1] A slight shift in the impurity profile could subtly alter this selectivity and manifest as a change in potency in your specific assay.

Q2: How can I experimentally validate a new batch of LY 341495 to ensure it's consistent with my previous lot?

A2: The most robust method for validating a new batch is to perform a side-by-side comparison with a small, retained sample of your previous, trusted batch. This direct comparison normalizes for any changes in your experimental system (e.g., cell line passage number, reagent stability) and isolates the compound batch as the primary variable.

A functional assay that generates a dose-response curve is the gold standard for this validation. This allows you to compare not just the potency (IC50) but also the maximal efficacy of the antagonist.

Below is a generalized workflow for this validation process.

Batch_Validation_Workflow cluster_prep Preparation cluster_assay Functional Assay cluster_analysis Analysis cluster_outcome Outcome Receive Receive New Batch (Batch B) Prep_B Prepare Fresh Stock of Batch B Receive->Prep_B Retain Retain Sample of Old Batch (Batch A) Prep_A Prepare Fresh Stock of Batch A Retain->Prep_A Assay Run Parallel Dose-Response Assay (e.g., cAMP, PI hydrolysis) Prep_A->Assay Prep_B->Assay Generate Generate IC50 Curves for Both Batches Assay->Generate Agonist Use Fixed Concentration of mGluR Agonist Agonist->Assay Compare Compare IC50 and Maximal Inhibition Generate->Compare Decision IC50 within +/- 0.5 log unit? Compare->Decision Accept Accept Batch B Proceed with Experiments Decision->Accept Yes Reject Contact Supplier Troubleshoot Further Decision->Reject No

Workflow for validating a new compound batch.
Protocol: Comparative Potency Assay
  • Stock Preparation: Prepare fresh stock solutions of both the old batch (A) and the new batch (B) using the exact same protocol. Crucially, use the batch-specific molecular weight from each CofA for calculations (see Section 2).

  • Assay Setup: In your chosen assay system (e.g., CHO cells expressing the target mGluR), prepare plates to measure the inhibition of an agonist-induced response.

  • Agonist Concentration: Add a concentration of a suitable mGluR agonist (e.g., glutamate, DCG-IV) that produces approximately 80% of the maximal response (the EC80). This ensures you are on a sensitive part of the agonist's dose-response curve, making antagonist effects clear.

  • Antagonist Titration: Add a range of concentrations of LY 341495 from Batch A to one set of wells and the same concentration range of Batch B to a parallel set. Include a vehicle control.

  • Data Analysis: Measure the response (e.g., cAMP levels). Normalize the data with 0% inhibition being the agonist-only response and 100% inhibition being the basal response. Plot the normalized response against the log of the antagonist concentration and fit a four-parameter logistic curve to determine the IC50 for each batch.

  • Acceptance Criteria: A new batch is generally considered acceptable if its IC50 is within a half-log unit of the previous batch and it achieves the same maximal inhibition.

Section 2: The Critical Impact of Hydration on Molecular Weight

One of the most common, yet easily correctable, sources of error in pharmacology is failing to account for the water content of a powdered compound. This directly impacts the accuracy of your stock solution concentrations.

Q3: The vendor lists a molecular weight of 353.37 g/mol for LY 341495, but the Certificate of Analysis for my batch says 371.38 g/mol . Why are they different, and which one should I use?

A3: This discrepancy is almost always due to hydration. The theoretical molecular weight (353.37 g/mol ) is for the anhydrous (water-free) form of LY 341495.[2] However, many organic molecules are hygroscopic, meaning they readily absorb moisture from the atmosphere. This results in a hydrated solid, where a certain number of water molecules are associated with each molecule of the compound.

The batch-specific molecular weight provided on the CofA is the one you must always use .[2] This value has been determined for your specific lot and accounts for the mass of the associated water molecules. Using the theoretical anhydrous weight for a hydrated compound will result in you weighing out less active compound than intended, leading to a stock solution with a lower-than-calculated concentration.

Hydration_Effect cluster_left Incorrect Method (Using Anhydrous MW) cluster_right Correct Method (Using Batch-Specific MW) MW_Anhydrous Anhydrous MW (e.g., 353.37 g/mol) Weigh_Incorrect Weigh 3.53 mg for 10 mM in 1 mL Actual_Content Actual Vial Content: LY341495 + Water Weigh_Incorrect->Actual_Content contains hidden mass (water) Result_Low Result: Concentration is < 10 mM Actual_Content->Result_Low leads to dilution MW_Batch Batch-Specific MW (e.g., 371.38 g/mol) Weigh_Correct Weigh 3.71 mg for 10 mM in 1 mL Result_Correct Result: Concentration is Accurately 10 mM Weigh_Correct->Result_Correct accounts for water mass

Impact of using the correct molecular weight.
Q4: How do I properly prepare a 10 mM stock solution of LY 341495 while accounting for hydration?

A4: The procedure is straightforward but requires careful attention to the batch-specific molecular weight from your CofA. The fundamental principle is to use the correct molecular weight in the standard formula for calculating mass.[4]

Calculation Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Batch Molecular Weight ( g/mol )

Let's illustrate with an example comparing the theoretical and a hypothetical batch-specific molecular weight.

ParameterScenario A: Using Anhydrous MW (Incorrect)Scenario B: Using Batch-Specific MW (Correct)
Desired Concentration 10 mM10 mM
Desired Volume 1 mL1 mL
Molecular Weight Used 353.37 g/mol [2]371.38 g/mol (example hydrated value)
Calculated Mass 10 × 1 × 353.37 / 1000 = 3.53 mg 10 × 1 × 371.38 / 1000 = 3.71 mg
Outcome Weighing 3.53 mg of hydrated powder results in a final concentration of ~9.5 mM .Weighing 3.71 mg of hydrated powder results in a final concentration of 10.0 mM .
Protocol: Accurate Stock Solution Preparation
  • Identify MW: Locate the batch-specific molecular weight on the Certificate of Analysis provided with your vial of LY 341495.

  • Calculate Mass: Use the formula above to calculate the exact mass of powder needed for your desired concentration and volume.

  • Weighing: Carefully weigh the calculated mass of the compound. Do not leave the powder exposed to air for extended periods, as it may absorb additional moisture.[5][6]

  • Solubilization: Add a portion of the recommended solvent (e.g., DMSO or 1.2 eq. NaOH for the free acid, water for the disodium salt) to the powder.[2] Do not add the full volume at once.[7]

  • Dissolution: Ensure the compound is fully dissolved. Gentle warming or vortexing may be required.

  • Final Volume: Once dissolved, transfer the solution to a volumetric flask and add solvent to reach the final desired volume. This ensures accuracy.

  • Storage: Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C as recommended by the supplier for long-term stability.[8]

By adhering to these protocols, researchers can mitigate two of the most significant sources of experimental variability, leading to more robust, reproducible, and trustworthy data in the study of mGluR pharmacology.

References

  • Kingston, A. E., Ornstein, P. L., Wright, R. A., Johnson, B. G., Mayne, N. G., Burnett, J. P., Belagaje, R., Wu, S., & Schoepp, D. D. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors . Neuropharmacology, 37(1), 1–12. [Link]

  • The effect of water on the solid state characteristics of pharmaceutical excipients: Molecular mechanisms, measurement techniques, and quality aspects of final dosage form . (2014). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • The Effect of Moisture on the Flowability of Pharmaceutical Excipients . (2014). Pharmaceutical Development and Technology. [Link]

  • Preparing Solutions . (2022). Chemistry LibreTexts. [Link]

  • Stock up on stock solutions . (2021). The Bumbling Biochemist. [Link]

Sources

Technical Support Center: Ensuring the Integrity of LY341495 in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for LY341495. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the use of LY341495 in long-term cell culture experiments. As a potent and selective antagonist of group II metabotropic glutamate receptors (mGluR2/3), maintaining the stability and activity of LY341495 is paramount for reproducible and reliable experimental outcomes.[1] This resource provides a series of frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter.

Section 1: Understanding LY341495 Stability - Core Concepts

Before delving into specific troubleshooting, it is crucial to understand the chemical nature of LY341495 and the factors that can influence its stability in an aqueous environment like cell culture media.

The Chemical Profile of LY341495

LY341495 is a complex small molecule with several functional groups that can be susceptible to degradation.[2] Key structural features include:

  • Carboxylic Acid Groups: These can undergo esterification or other reactions, particularly in the presence of certain media components.

  • Amine Group: This group can be susceptible to oxidation and other modifications.

  • Xanthine Moiety: The xanthine structure can be a target for oxidative degradation.[3][4]

Understanding these features allows us to anticipate potential degradation pathways and take preventative measures.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of LY341495.

Q1: What are the recommended storage conditions for LY341495 stock solutions?

For optimal long-term stability, LY341495 stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q2: How long can I expect my LY341495 working solution to be stable in cell culture medium at 37°C?

The stability of LY341495 in cell culture medium at 37°C has not been extensively reported in the literature. The actual stability will depend on several factors, including the specific media formulation, the presence and concentration of serum, and exposure to light. It is a prudent practice to prepare fresh working solutions for each experiment or, at a minimum, for each media change in a long-term culture. The in vivo half-life in rats has been reported to be approximately 44 minutes, which, while not directly translatable to in vitro conditions, suggests that the molecule may be susceptible to metabolic degradation.[5]

Q3: I'm observing a decrease in the efficacy of LY341495 over the course of my multi-day experiment. What could be the cause?

A decline in the compound's effect over time is a classic indicator of degradation in the culture medium. Several factors could be at play:

  • Hydrolysis: The carboxylic acid or other functional groups may be undergoing hydrolysis in the aqueous environment of the cell culture medium.[6][7][8][9][10]

  • Oxidation: Components in the media, or cellular metabolic processes, could be leading to oxidative degradation of the xanthine moiety or other susceptible parts of the molecule.[3][4]

  • Adsorption to Plasticware: Small molecules can non-specifically bind to the surface of cell culture plates and flasks, reducing the effective concentration in the medium.[11]

  • Photodegradation: If the cell culture plates are exposed to light for extended periods, photodegradation could occur.[12][13]

Q4: Can I do anything to improve the stability of LY341495 in my long-term cultures?

Yes, several practical steps can be taken:

  • Frequent Media Changes: For experiments lasting several days or weeks, changing the media containing freshly diluted LY341495 every 24-48 hours is the most effective strategy to maintain a consistent, active concentration.

  • Minimize Light Exposure: Protect your cell cultures from direct light by keeping them in the incubator and minimizing the time they are on the benchtop. If your experiments require microscopy, use a filtered light source if possible.

  • Use of Antioxidants: While not a standard practice for all cell cultures, the inclusion of a mild, cell-compatible antioxidant could potentially mitigate oxidative degradation. This should be carefully validated for its effects on your specific cell type and experimental endpoints.

  • Serum Considerations: Serum proteins can sometimes bind to small molecules, affecting their availability and stability. If you suspect this is an issue, you could consider reducing the serum concentration, if your cells can tolerate it, or using a serum-free medium. However, you would need to validate the impact on your experiment.

Section 3: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to LY341495 stability.

Problem: Inconsistent or weaker-than-expected results in long-term experiments.

Step 1: Verify Stock Solution Integrity
  • Action: Prepare a fresh stock solution of LY341495 from a new vial of powder.

  • Rationale: To rule out the possibility that the original stock solution has degraded due to improper storage or handling.

Step 2: Assess Working Solution Stability
  • Action: Design a simple experiment to test the stability of LY341495 in your specific cell culture medium over time. A detailed protocol is provided in Section 4.

  • Rationale: This will provide empirical data on the half-life of the compound under your experimental conditions.

Step 3: Evaluate Adsorption to Plasticware
  • Action: In a cell-free setup, incubate your working solution of LY341495 in your standard culture plates for the duration of your experiment. At various time points, collect the medium and analyze the concentration of LY341495.

  • Rationale: This will help determine if a significant amount of the compound is being lost due to adsorption to the plastic. If adsorption is significant, consider using low-adsorption plates.[14]

Step 4: Control for Photodegradation
  • Action: Run a parallel experiment where one set of plates is completely protected from light (e.g., wrapped in aluminum foil) and compare the results to a set of plates handled under your normal lighting conditions.

  • Rationale: This will help determine if light exposure is a significant factor in the degradation of LY341495 in your setup.

Section 4: Experimental Protocols

This section provides a detailed, step-by-step methodology for a key experiment to validate the stability of LY341495 in your cell culture medium.

Protocol: Assessing the Stability of LY341495 in Cell Culture Medium using HPLC-UV

Objective: To determine the concentration of LY341495 in cell culture medium over time to assess its stability.

Materials:

  • LY341495 powder

  • DMSO (cell culture grade)

  • Your specific cell culture medium (with and without serum)

  • Sterile, transparent, and amber microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Acetonitrile (HPLC grade)

  • Formic acid or trifluoroacetic acid (HPLC grade)

  • Water (HPLC grade)

Methodology:

  • Prepare a Standard Curve:

    • Prepare a 10 mM stock solution of LY341495 in DMSO.

    • Create a series of standards by diluting the stock solution in your cell culture medium to final concentrations ranging from, for example, 0.1 µM to 10 µM.

    • Analyze these standards immediately by HPLC-UV to generate a standard curve of peak area versus concentration.

  • Prepare Stability Samples:

    • Prepare a working solution of LY341495 in your cell culture medium at the final concentration you use in your experiments.

    • Aliquot this solution into two sets of sterile microcentrifuge tubes: one set of transparent tubes and one set of amber (or foil-wrapped) tubes.

    • Prepare a parallel set of samples in medium containing serum if your experimental conditions require it.

    • Incubate all tubes at 37°C in a cell culture incubator.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube from each set.

    • Immediately freeze the samples at -80°C to halt any further degradation.

  • Sample Preparation for HPLC:

    • Thaw the samples.

    • If your medium contains serum, you will need to precipitate the proteins. A common method is to add 3 volumes of ice-cold acetonitrile, vortex, and centrifuge at high speed to pellet the proteins.

    • Transfer the supernatant to a clean tube and evaporate the solvent (e.g., using a vacuum centrifuge).

    • Reconstitute the sample in the HPLC mobile phase.

  • HPLC-UV Analysis:

    • Analyze the samples by HPLC-UV, using the same method as for the standard curve.[15][16][17][18]

    • Quantify the concentration of LY341495 in each sample by comparing the peak area to the standard curve.

  • Data Analysis:

    • Plot the concentration of LY341495 as a function of time for each condition (with/without light, with/without serum).

    • From this data, you can calculate the half-life of LY341495 under your specific experimental conditions.

Section 5: Visualizations

Diagram: Potential Degradation Pathways of LY341495

LY341495 LY341495 (Active Compound) Hydrolysis Hydrolysis (Aqueous Environment) LY341495->Hydrolysis Oxidation Oxidation (Media Components, Cellular Metabolism) LY341495->Oxidation Photodegradation Photodegradation (Light Exposure) LY341495->Photodegradation Inactive_Metabolites Inactive Metabolites Hydrolysis->Inactive_Metabolites Oxidation->Inactive_Metabolites Photodegradation->Inactive_Metabolites

Caption: Potential degradation pathways for LY341495 in cell culture.

Diagram: Troubleshooting Workflow for LY341495 Instability

Start Inconsistent/Weak Results Check_Stock Verify Stock Solution Integrity (Prepare Fresh Stock) Start->Check_Stock Test_Working Assess Working Solution Stability (HPLC Time Course) Check_Stock->Test_Working Stock OK Test_Adsorption Evaluate Adsorption to Plasticware Test_Working->Test_Adsorption Degradation Observed Test_Photo Control for Photodegradation (Light vs. Dark) Test_Adsorption->Test_Photo Adsorption Not Significant Implement_Changes Implement Corrective Actions: - Frequent Media Changes - Minimize Light Exposure - Use Low-Adsorption Plates Test_Photo->Implement_Changes Photodegradation a Factor Success Consistent & Reliable Results Implement_Changes->Success

Caption: A logical workflow for troubleshooting LY341495 instability.

Section 6: Summary of Recommendations

ParameterRecommendationRationale
Stock Solution Storage Aliquot and store at -20°C or -80°C.To prevent degradation from repeated freeze-thaw cycles.
Working Solution Preparation Prepare fresh for each experiment or media change.To ensure consistent potency, as stability in media is not well-characterized.
Light Exposure Minimize exposure of cultures to light.To prevent potential photodegradation.
Long-Term Cultures Implement a schedule of frequent media changes.To replenish active LY341495 and remove potential degradation products.
Troubleshooting Empirically test stability in your specific media and conditions.To obtain reliable data for your experimental system.

By following these guidelines and proactively addressing potential stability issues, researchers can enhance the reliability and reproducibility of their long-term cell culture experiments involving LY341495.

References

  • Kingston, A. E., Ornstein, P. L., Wright, R. A., Johnson, B. G., Mayne, N. G., Burnett, J. P., Belagaje, R., Wu, S., & Schoepp, D. D. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors. Neuropharmacology, 37(1), 1–12.
  • Pitsikas, N., Bolognesi, M. L., & Chiamulera, C. (2012). The metabotropic glutamate 2/3 receptor antagonist LY341495 differentially affects recognition memory in rats. Behavioural Brain Research, 231(1), 196–200.
  • Doumaz, A., & Obre, E. (2019). Illuminating the activation mechanisms and allosteric properties of metabotropic glutamate receptors. Proceedings of the National Academy of Sciences, 116(44), 22374-22383.
  • ResearchGate. (n.d.). LY341495 Chemical structure. Retrieved from [Link]

  • Jane, D. E., Thomas, N. K., & Headley, P. M. (2000). Actions of LY341495 on metabotropic glutamate receptor-mediated responses in the neonatal rat spinal cord. British Journal of Pharmacology, 131(7), 1399–1406.
  • Bridges, T. M., & Lindsley, C. W. (2019). Target validation: Weak selectivity of LY341495 for mGluR2 over mGluR4 makes glutamate a less selective agonist. Pharmacological Research, 145, 104245.
  • National Center for Biotechnology Information. (n.d.). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, X. (2019). A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium. Analytical Methods, 11(26), 3386-3393.
  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • Battelli, M. G., Polito, L., Bortolotti, M., & Bolognesi, A. (2016). Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme. Current Medicinal Chemistry, 23(35), 4027–4044.
  • Punshon, G., & Bell, J. C. (2008). Gene Delivery Through Cell Culture Substrate Adsorbed DNA Complexes. Journal of visualized experiments : JoVE, (15), 754.
  • ResearchGate. (2016, November 16). (PDF) Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Small-Molecule Binding Aptamers: Selection Strategies, Characterization, and Applications. Retrieved from [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • National Center for Biotechnology Information. (n.d.). A Review on the Stability Challenges of Advanced Biologic Therapeutics. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Protein-protein interactions: developing small-molecule inhibitors/stabilizers through covalent strategies. Retrieved from [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • MDPI. (n.d.). Inhibition of Xanthine Oxidase-Catalyzed Xanthine and 6-Mercaptopurine Oxidation by Flavonoid Aglycones and Some of Their Conjugates. Retrieved from [Link]

  • MDPI. (2024, May 25). Development and Validation of a Simple and Reliable HPLC-UV Method for Determining Gemcitabine Levels: Application in Pharmacokinetic Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2026, January 28). IAPP surface-induced aggregation and corilagin's inhibitory effect. Retrieved from [Link]

  • Nucleus Biologics. (2022, March 23). Maximizing Quality And Potency Of Cell Culture Media. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Unraveling the Hydrolysis of Carboxylic Acids: A Deep Dive. Retrieved from [Link]

  • Semantic Scholar. (2024, February 23). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, June 8). Effects of Chronic LY341495 on Hippocampal mTORC1 Signaling in Mice with Chronic Unpredictable Stress-Induced Depression. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products March 1996. Retrieved from [Link]

  • ResearchGate. (2025, August 7). An HPLC-UV method for the measurement of permeability of marker drugs in the Caco-2 cell assay. Retrieved from [Link]

  • ResearchGate. (2016, November 16). Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of fractions susceptible to hydrolysis (A) and.... Retrieved from [Link]

  • BioBoston Consulting. (2024, November 5). Guide to Photostability Testing: ICH Guidelines. Retrieved from [Link]

  • IT Medical Team. (n.d.). Effect of Storage Time and Temperature on the Stability of Serum. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 19). Small-molecule inhibitors of proteasome increase CjCas9 protein stability. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of a Functional Antibody Assay for Evaluating Protein-Based Pneumococcal Vaccines. Retrieved from [Link]

  • Pearson. (n.d.). unit (9) carboxylic acids, esters, amines, and amides. Retrieved from [Link]

  • PubMed. (2005). Kinetic model of oxidation catalyzed by xanthine oxidase-the final enzyme in degradation of purine nucleosides and nucleotides. Retrieved from [Link]

  • Pekybio. (2025, March 13). Ultra-Low Adsorption Treatment in Cell Culture. Retrieved from [Link]

  • Pearson. (n.d.). What carboxylic acids and amines result from hydrolysis of - McMurry 8th Edition Ch 17 Problem 24a. Retrieved from [Link]

  • ACS Publications. (n.d.). Designer Small-Molecule Control System Based on Minocycline-Induced Disruption of Protein–Protein Interaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Effects of Long-Term Storage on Commonly Measured Serum Analyte Levels. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, February 23). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved from [Link]

  • SciELO South Africa. (n.d.). Development and validation of an ecofriendly HPLC-UV method for determination of capecitabine in human plasma. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • MDPI. (2026, January 30). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. Retrieved from [Link]

Sources

LY341495 Technical Support Center: Navigating Off-Target Effects at Micromolar Concentrations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for LY341495. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments utilizing this potent metabotropic glutamate receptor (mGluR) antagonist. As a widely used tool compound, understanding its full pharmacological profile, especially at higher concentrations, is critical for accurate data interpretation. This document provides field-proven insights to anticipate and troubleshoot potential off-target effects of LY341495 when used at micromolar concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of LY341495?

LY341495 is a highly potent and selective competitive antagonist of group II metabotropic glutamate receptors, with nanomolar affinity for mGlu2 and mGlu3 subtypes.[1][2] Its primary on-target effect is the inhibition of these receptors, which are typically coupled to Gi/o proteins, leading to a decrease in adenylyl cyclase activity and a reduction in cyclic AMP (cAMP) levels.

Q2: I'm using LY341495 in the nanomolar range. Should I be concerned about off-target effects?

At concentrations well below 1 µM, LY341495 is highly selective for group II mGluRs.[1] However, even at high nanomolar concentrations, it's crucial to consider the expression levels of other mGluR subtypes in your experimental system, as some minor engagement of other mGluRs, such as mGlu8, might occur.[1][3]

Q3: At what concentration does LY341495 start showing significant off-target effects on other mGluRs?

As you approach and enter the micromolar concentration range, the selectivity of LY341495 diminishes, and it begins to antagonize other mGluR subtypes. Specifically, it has been shown to be a micromolar antagonist at group I (mGlu1a, mGlu5a) and group III (mGlu4, mGlu7, mGlu8) receptors.[1][2][4]

Q4: Are there any known non-mGluR off-target effects of LY341495 at micromolar concentrations?

While the primary off-target effects of LY341495 at micromolar concentrations are directed towards other mGluR subtypes, it is important to note that comprehensive screening against a wide array of receptors, ion channels, and kinases is not always publicly available for research compounds. Binding studies in rat brain membranes have shown no significant displacement of ionotropic glutamate receptor ligands.[1][4] However, unexpected phenotypes should always be investigated rigorously.

Q5: How can the dose-dependent effects of LY341495 impact my in vivo studies?

In vivo studies have demonstrated that the effects of LY341495 can be dose-dependent and may even appear contradictory.[3][5] For instance, low doses of LY341495 have been shown to enhance recognition memory in rats, while higher doses can impair it.[3][5] This highlights the importance of a careful dose-response characterization in your specific animal model to distinguish between on-target and potential off-target pharmacology.

Understanding the Selectivity Profile of LY341495

A critical aspect of experimental design is understanding the concentration-dependent selectivity of your pharmacological tools. The following table summarizes the reported IC50/Ki values for LY341495 across the different human mGluR subtypes.

Receptor SubtypeGroupIC50/Ki (nM)Reference
mGlu2II2.3 - 21[1][2]
mGlu3II1.3 - 14[1][2]
mGlu1aI6800 - 7800[1][2]
mGlu5aI7600 - 8200[1][2][6]
mGlu4aIII22000[1][2]
mGlu7aIII990[1][2]
mGlu8III170 - 173[1][2]

Note: IC50/Ki values can vary depending on the assay conditions and cell system used.

Troubleshooting Guide: Unexpected Experimental Outcomes

When using LY341495 at micromolar concentrations, you may encounter results that are not easily explained by the blockade of group II mGluRs alone. This guide provides a systematic approach to troubleshooting such scenarios.

Problem 1: Observing effects consistent with Group I mGluR antagonism (e.g., altered phosphoinositide hydrolysis).

  • Causality: At micromolar concentrations, LY341495 can antagonize mGlu1 and mGlu5 receptors, which are coupled to Gq/11 proteins and activate the phospholipase C (PLC) pathway.[1][6]

  • Troubleshooting Steps:

    • Confirm Concentration: Double-check your calculations and the final concentration of LY341495 in your assay.

    • Use a More Selective Antagonist: To confirm the involvement of group I mGluRs, use a more selective group I antagonist, such as MPEP for mGlu5 or JNJ16259685 for mGlu1, as a control.

    • Dose-Response Curve: Generate a full dose-response curve for LY341495 in your assay. If the effect is only observed at micromolar concentrations, it is likely an off-target effect.

Problem 2: Observing effects consistent with Group III mGluR antagonism (e.g., modulation of presynaptic inhibition).

  • Causality: LY341495 has sub-micromolar to micromolar affinity for group III mGluRs (mGlu4, 7, and 8), which, like group II, are coupled to Gi/o and inhibit adenylyl cyclase.[1][4] However, their cellular and subcellular localization can differ, leading to distinct physiological outcomes. The weak selectivity of LY341495 for mGluR2 over mGluR4 can make it difficult to distinguish between the signaling of these two receptors.[7][8]

  • Troubleshooting Steps:

    • Employ a Group III-Preferring Agonist: Use a group III-preferring agonist like L-AP4 to see if LY341495 can antagonize its effects in your system.

    • Use a More Selective Group III Antagonist: If available for your specific subtype of interest, a more selective group III antagonist can help dissect the pharmacology.

    • Consider Receptor Expression: Analyze the relative expression levels of group II and group III mGluRs in your tissue or cell line of interest.

Problem 3: Unexplained changes in downstream signaling pathways like mTORC1, MAPK, or Akt.

  • Causality: While these pathways can be modulated by the on-target action of LY341495 on group II mGluRs, especially in the context of neuronal plasticity and antidepressant-like effects, micromolar concentrations could be engaging other receptors that also converge on these pathways.[9][10] For example, antagonizing group I mGluRs could indirectly influence these signaling cascades.

  • Troubleshooting Steps:

    • Pathway Profiling: Use specific inhibitors for key nodes in these pathways (e.g., rapamycin for mTORC1, a MEK inhibitor for the MAPK pathway) to determine if the observed effect of LY341495 is dependent on a specific cascade.

    • Control for Group I and III mGluR Blockade: As outlined in the previous points, use more selective antagonists to rule out the contribution of these other mGluRs.

    • Literature Review: Conduct a thorough literature search for the specific cell type or brain region you are studying to understand how different mGluR subtypes might regulate these pathways.

Experimental Workflow for Deconvoluting On-Target vs. Off-Target Effects

The following workflow provides a structured approach to validating the specificity of your observations with LY341495.

Caption: Troubleshooting workflow for LY341495.

Visualizing Potential Off-Target Signaling

The following diagram illustrates how micromolar concentrations of LY341495 can engage multiple mGluR signaling pathways.

mGluR_Signaling cluster_GroupII Group II (mGlu2/3) cluster_GroupI Group I (mGlu1/5) cluster_GroupIII Group III (mGlu4/7/8) mGlu2_3 mGlu2/3 G_i_o Gi/o mGlu2_3->G_i_o mTORC1 mTORC1 Signaling mGlu2_3->mTORC1 Indirectly Modulates mGlu1_5 mGlu1/5 G_q_11 Gq/11 mGlu1_5->G_q_11 mGlu4_7_8 mGlu4/7/8 mGlu4_7_8->G_i_o LY341495_nM LY341495 (nM) LY341495_nM->mGlu2_3 High Affinity LY341495_uM LY341495 (µM) LY341495_uM->mGlu1_5 Low Affinity LY341495_uM->mGlu4_7_8 Low Affinity AC Adenylyl Cyclase G_i_o->AC PLC Phospholipase C G_q_11->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG

Caption: LY341495 mGluR signaling pathways.

Self-Validating Experimental Protocol: Confirming Target Engagement

This protocol provides a framework for confirming that the observed effects of LY341495 are mediated by its intended target in your system.

Objective: To differentiate between on-target (group II mGluR-mediated) and potential off-target effects of LY341495.

Materials:

  • Your experimental system (e.g., cell culture, brain slices).

  • LY341495.

  • A selective group II mGluR agonist (e.g., LY379268).

  • A selective group I mGluR antagonist (e.g., MPEP).

  • A selective group III mGluR agonist (e.g., L-AP4).

  • Appropriate assay reagents for your endpoint (e.g., cAMP assay kit, calcium imaging dyes).

Procedure:

  • Establish a Baseline: Measure your experimental endpoint in the absence of any compounds.

  • Confirm Agonist Activity:

    • Apply the selective group II mGluR agonist (LY379268) and observe the expected effect (e.g., decrease in forskolin-stimulated cAMP).

    • Apply the selective group III mGluR agonist (L-AP4) and observe its effect.

  • On-Target Antagonism (Low Concentration LY341495):

    • Pre-incubate your system with a low concentration of LY341495 (e.g., 10-100 nM).

    • Apply the group II agonist (LY379268). The effect of the agonist should be significantly attenuated or blocked.

  • Off-Target Assessment (High Concentration LY341495):

    • Pre-incubate with a micromolar concentration of LY341495 (e.g., 10 µM).

    • Apply the group II agonist (LY379268). The effect should be blocked.

    • In a separate experiment, apply the group III agonist (L-AP4). The effect of the group III agonist may also be attenuated, indicating off-target engagement.

  • Competitive Antagonism Control:

    • To confirm the involvement of a specific off-target (e.g., mGlu5), pre-incubate with a selective antagonist for that target (e.g., MPEP).

    • Apply the high concentration of LY341495. If the unexpected effect is diminished, it suggests the involvement of that off-target.

Expected Outcomes and Interpretation:

  • If a low, selective concentration of LY341495 produces the effect of interest, it is likely mediated by group II mGluRs.

  • If the effect is only observed at micromolar concentrations and can be mimicked or blocked by more selective tools for other mGluR subtypes, it is likely an off-target effect.

  • If the effect at high concentrations cannot be explained by known mGluR pharmacology, further investigation into novel off-targets may be warranted.

References

  • Pitsikas, N. (2012). The metabotropic glutamate 2/3 receptor antagonist LY341495 differentially affects recognition memory in rats. Behavioural Brain Research, 231(1), 196-200. [Link]

  • Kingston, A. E., Ornstein, P. L., Wright, R. A., Johnson, B. G., Mayne, N. G., Burnett, J. P., Belagaje, R., Wu, S., & Schoepp, D. D. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors. Neuropharmacology, 37(1), 1–12. [Link]

  • Thomas, N. K., Wright, R. A., Howson, P. A., Kingston, A. E., Schoepp, D. D., & Jane, D. E. (2001). Actions of LY341495 on metabotropic glutamate receptor-mediated responses in the neonatal rat spinal cord. British Journal of Pharmacology, 133(7), 1043–1052. [Link]

  • Seo, M. K., Lee, C. H., & Cho, H. Y. (2022). Effects of Chronic LY341495 on Hippocampal mTORC1 Signaling in Mice with Chronic Unpredictable Stress-Induced Depression. International Journal of Molecular Sciences, 23(12), 6483. [Link]

  • Pitsikas, N. (2012). The metabotropic glutamate 2/3 receptor antagonist LY341495 differentially affects recognition memory in rats. Behavioural Brain Research, 231(1), 196-200. [Link]

  • Tateyama, M., Abe, H., Nakata, H., Kushida, O., & Shigeri, Y. (2004). Ligand-induced rearrangement of the dimeric interface of metabotropic glutamate receptor 1. Journal of Biological Chemistry, 279(43), 44349-44356. [Link]

  • Walker, K., & Conn, P. J. (2019). Target validation: Weak selectivity of LY341495 for mGluR2 over mGluR4 makes glutamate a less selective agonist. Pharmacology Research & Perspectives, 7(3), e00473. [Link]

  • Walker, K., & Conn, P. J. (2019). Target validation: Weak selectivity of LY341495 for mGluR2 over mGluR4 makes glutamate a less selective agonist. Pharmacology Research & Perspectives, 7(3), e00473. [Link]

  • Doumazane, E., Scholler, P., Zwier, J. M., Trinquet, E., Rondard, P., & Pin, J. P. (2011). Illuminating the activation mechanisms and allosteric properties of metabotropic glutamate receptors. Proceedings of the National Academy of Sciences of the United States of America, 108(44), E1024-E1033. [Link]

  • Bortolotto, Z. A., Fitzjohn, S. M., & Collingridge, G. L. (1999). The potent mGlu receptor antagonist LY341495 identifies roles for both cloned and novel mGlu receptors in hippocampal synaptic plasticity. Neuropharmacology, 38(10), 1527–1536. [Link]

  • Prickett, T. D., & Samuels, Y. (2012). Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer. Clinical Cancer Research, 18(16), 4240–4246. [Link]

Sources

Technical Support Center: Optimizing Brain Penetrance of LY341495 for Behavioral Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for LY341495. This document is designed for researchers, scientists, and drug development professionals who are utilizing the potent and selective group II metabotropic glutamate (mGlu) receptor antagonist, LY341495, in behavioral studies and facing challenges with its central nervous system (CNS) availability. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of achieving effective brain concentrations of this valuable research compound.

Introduction: The Challenge of the Blood-Brain Barrier

LY341495 is a powerful tool for investigating the role of mGlu2 and mGlu3 receptors in various neurological and psychiatric models. It is a highly potent antagonist with Ki values in the low nanomolar range for human mGlu2 and mGlu3 receptors.[1] However, the very properties that make it a specific antagonist also contribute to its primary limitation in systemic applications: poor penetration of the blood-brain barrier (BBB). The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS.[2][3] This barrier is crucial for protecting the brain but poses a significant obstacle for many CNS drug candidates.[4]

This guide will walk you through a logical, evidence-based process to overcome this hurdle, ensuring that your behavioral readouts are the result of targeted central receptor engagement.

Part 1: Troubleshooting Guide

This section is designed to address the most common issue researchers encounter: a lack of expected behavioral effects after systemic administration of LY341495.

Problem: No significant behavioral effect observed after intraperitoneal (i.p.) or intravenous (i.v.) injection of LY341495 at literature-cited doses (e.g., 0.3-3 mg/kg).[6][7]

This is a frequent challenge and can stem from several factors related to the compound's formulation, administration, and inherent physicochemical properties. Follow this workflow to diagnose and resolve the issue.

TroubleshootingWorkflow start No Behavioral Effect Observed q1 Is the LY341495 fully solubilized in your vehicle? start->q1 solubility Address Solubility Issues: - Check for precipitate. - Use alternative vehicle (e.g., NaOH, DMSO). - Consider a formulation strategy. q1->solubility No q2 Is the dose sufficient to overcome poor BBB penetration? q1->q2 Yes solubility->q2 dose Increase Dose Systemically: - Titrate dose upwards carefully. - Monitor for peripheral side effects. - Be aware of potential off-target effects at high concentrations. q2->dose No q3 Have you confirmed target engagement in the CNS? q2->q3 Yes dose->q3 confirmation Confirm CNS Target Engagement: - Perform ex vivo brain tissue analysis (e.g., receptor binding assay). - Use a positive control CNS-penetrant drug. q3->confirmation No solution Bypass the BBB: - Switch to direct central administration (ICV, IT). - This is the most reliable method for ensuring CNS target engagement. q3->solution Yes, but still no effect

Caption: Troubleshooting workflow for lack of behavioral effects.

Step 1: Verify Compound Solubility and Vehicle Compatibility

  • The Causality: LY341495 has very poor aqueous solubility. If the compound precipitates out of your vehicle before or during injection, the actual dose administered will be significantly lower than intended, leading to inconsistent or absent effects.

  • Self-Validation Protocol:

    • Visual Inspection: After preparing your dosing solution, hold it up to a light source. Do you see any visible particles or cloudiness? Let it sit at room temperature for 30 minutes. Is there any precipitate at the bottom of the tube?

    • Vehicle Check: The most common vehicles can be problematic.

      • Saline/PBS: LY341495 is practically insoluble in neutral aqueous solutions.

      • DMSO: While it can dissolve LY341495, high concentrations of DMSO can be neurotoxic and have behavioral effects on their own.[5] Aim for a final DMSO concentration of <5% in the injected volume.

      • Alkaline Solution: A 1.2 equivalent solution of NaOH can be used to dissolve LY341495, creating the sodium salt in situ, which has much higher aqueous solubility. However, the pH must be carefully neutralized before injection to avoid tissue damage.

  • Recommended Action: If you suspect a solubility issue, switch to a more robust formulation strategy. See the FAQ section and Protocol 1 for guidance on using cyclodextrins.

Step 2: Re-evaluate the Systemic Dose

  • The Causality: Even if fully solubilized, only a small fraction of systemically administered LY341495 will cross the BBB.[6] Standard doses reported in the literature may not be sufficient in your specific animal strain, sex, or behavioral paradigm.

  • Self-Validation Protocol:

    • Dose-Response Study: If you are confident in your formulation, perform a dose-response study. Systematically increase the dose (e.g., 1, 3, 10, and 30 mg/kg, i.p.).

    • Monitor Side Effects: At higher doses, be vigilant for signs of peripheral or off-target effects. Although LY341495 is highly selective for mGlu2/3, at sufficiently high concentrations it can begin to interact with other mGlu receptors like mGlu8.[1]

  • Recommended Action: A dose-escalation study is critical. If even high systemic doses fail to produce an effect, it is highly probable that insufficient compound is reaching the CNS.

Step 3: Consider Direct Central Administration

  • The Causality: The most direct way to overcome the BBB is to bypass it entirely. Direct administration into the CNS ensures that the compound reaches its intended targets at a known concentration.

  • Self-Validation Protocol:

    • Pilot Study: Conduct a pilot experiment with a small cohort of animals using intracerebroventricular (ICV) or intrathecal (IT) injection. This method delivers the drug directly into the cerebrospinal fluid (CSF).[7][8]

    • Dose Confirmation: Central administration requires significantly lower doses than systemic routes. Start with doses in the low microgram or even nanogram range per animal.

  • Recommended Action: If systemic administration proves fruitless, switching to a direct central route is the most logical and scientifically rigorous next step. See Protocol 2 for a general workflow.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of LY341495 that limit its brain penetrance?

PropertyValueImplication for Brain Penetrance
Molecular Weight (MW) 353.37 g/mol Within a generally acceptable range, but not ideal for passive diffusion.
Formula C₂₀H₁₉NO₅Contains several polar functional groups (carboxylates, ether).
Solubility Poor in aqueous solutions, soluble in 1.2eq NaOH (100 mM) and DMSO (5 mM with warming).High polarity and charge at physiological pH limit passive diffusion across the lipid-rich BBB.

Q2: What is a cyclodextrin, and how can it improve my experiment?

A2: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a lipophilic inner cavity.[10] They can form "inclusion complexes" with poorly soluble drug molecules like LY341495.[10][11]

  • Mechanism of Action: The cyclodextrin essentially acts as a carrier molecule. It encapsulates the lipophilic part of the drug, increasing its overall solubility in your aqueous vehicle.[12] Upon injection and dilution in the bloodstream, the drug is released from the complex, potentially increasing the concentration of free drug available to partition across the BBB.

  • Why it Helps: Using a cyclodextrin like (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) can dramatically improve the solubility and stability of your LY341495 formulation, ensuring you are delivering a consistent and accurate dose.[13] This can lead to improved bioavailability and more reliable experimental outcomes.[14]

Q3: What are the pros and cons of systemic vs. central administration?

A3: The choice of administration route is a critical experimental design decision with significant trade-offs.

Administration RouteProsCons
Systemic (i.p., i.v., s.c.) - Less invasive, technically simpler. - Better reflects potential clinical administration routes. - Allows for testing peripheral contributions to behavior.- Poor BBB penetration is a major issue for LY341495. - Requires higher doses, increasing cost and risk of peripheral side effects. - Uncertainty in brain concentration.
Central (ICV, IT) - Bypasses the BBB entirely. [7] - Ensures direct target engagement in the CNS. - Requires much lower doses, reducing cost and peripheral confounds. - Provides definitive proof of central mechanism of action.- Highly invasive, requires stereotaxic surgery. - Potential for injection site damage or inflammation. - Does not mimic typical clinical drug administration.

Q4: Are there other strategies to enhance brain penetration besides formulation and direct injection?

A4: Yes, several advanced strategies are used in drug development, though they may be complex to implement in a basic research setting. These include:

  • Inhibition of Efflux Transporters: Co-administering a compound that inhibits P-glycoprotein (P-gp) or other efflux pumps at the BBB.[15]

  • Receptor-Mediated Transcytosis: Chemically modifying LY341495 to bind to receptors like the transferrin receptor, which are actively transported into the brain.[16]

  • Nanoparticle Delivery: Encapsulating the drug in nanoparticles designed to cross the BBB.[15][16]

For most behavioral pharmacology labs, optimizing the formulation or switching to central administration are the most practical and effective solutions.

Part 3: Protocols and Methodologies

Protocol 1: Preparation of an LY341495 Formulation using HP-β-CD

This protocol describes how to prepare a stock solution of LY341495 using (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility for systemic injection.

Materials:

  • LY341495 powder

  • (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Prepare the HP-β-CD Vehicle:

    • Decide on the final concentration of HP-β-CD. A 20-40% (w/v) solution is a common starting point.

    • To make a 20% solution, weigh 200 mg of HP-β-CD and dissolve it in sterile saline to a final volume of 1 mL.

    • Vortex thoroughly until the HP-β-CD is fully dissolved. The solution should be clear. Gentle warming (37°C) can assist dissolution.

  • Calculate and Weigh LY341495:

    • Determine your target dose (e.g., 3 mg/kg) and the injection volume (e.g., 10 mL/kg for a mouse).

    • Example Calculation: For a 25g mouse at 3 mg/kg and 10 mL/kg injection volume:

      • Dose per mouse = 0.025 kg * 3 mg/kg = 0.075 mg

      • Injection volume = 0.025 kg * 10 mL/kg = 0.25 mL

      • Required concentration = 0.075 mg / 0.25 mL = 0.3 mg/mL

    • Weigh the appropriate amount of LY341495 powder needed for your study cohort plus a small excess (~10-20%) to account for transfer loss.

  • Complexation:

    • Add the weighed LY341495 powder directly to the prepared HP-β-CD vehicle.

    • Vortex vigorously for 5-10 minutes.

    • Sonicate the solution in a water bath sonicator for 15-30 minutes. This step is critical for facilitating the formation of the inclusion complex.

  • Final Quality Control (Self-Validation):

    • After sonication, visually inspect the solution. It should be a clear, particle-free liquid.

    • If any precipitate is visible, the concentration may be too high for the amount of cyclodextrin used. Consider increasing the HP-β-CD concentration or lowering the drug concentration.

    • Prepare a separate vehicle-only control group using the same HP-β-CD solution without the drug. This is essential to ensure the vehicle itself does not have a behavioral effect.

  • Administration:

    • Administer the solution via the desired systemic route (e.g., i.p.). Use a fresh solution each day of the experiment.

Caption: Workflow for preparing an HP-β-CD drug formulation.

Protocol 2: Workflow for Direct Central Administration (ICV)

This protocol provides a general overview for intracerebroventricular (ICV) injection in mice. Note: This procedure requires appropriate surgical training, ethical approval (IACUC), and aseptic technique.

Materials:

  • Stereotaxic frame

  • Anesthesia machine (e.g., isoflurane)

  • Microsyringe pump and Hamilton syringe

  • Surgical drill

  • Sterile surgical tools

  • LY341495 dissolved in sterile artificial cerebrospinal fluid (aCSF)

  • Analgesics and post-operative care supplies

Procedure Overview:

  • Anesthesia and Preparation:

    • Anesthetize the mouse using isoflurane.[17] Confirm the depth of anesthesia via a toe-pinch reflex.

    • Secure the mouse in the stereotaxic frame. Apply eye lubricant.

    • Shave the scalp and sterilize the surgical area with iodine and alcohol wipes.[18]

  • Surgical Procedure:

    • Make a midline incision to expose the skull.

    • Identify the bregma landmark.

    • Using the stereotaxic arm, determine the coordinates for the lateral ventricle. Typical mouse coordinates are: -0.3 to -0.6 mm posterior to bregma, 1.0 mm lateral to the midline.[17]

    • Drill a small burr hole at the target coordinates, being careful not to damage the underlying dura.

  • Injection:

    • Lower the injection needle/cannula through the burr hole to the target depth (typically ~2.0-2.5 mm ventral from the skull surface).

    • Infuse the LY341495/aCSF solution slowly over several minutes (e.g., 0.5-1.0 µL/min) using a microsyringe pump.[18][19] Total volumes are typically 1-5 µL.

    • Leave the needle in place for an additional 5-10 minutes post-injection to minimize backflow up the injection tract.[18][19]

  • Closing and Recovery:

    • Slowly withdraw the needle.

    • Suture or staple the incision.

    • Administer post-operative analgesics as per your approved protocol.

    • Allow the animal to recover in a clean, warm cage and monitor it closely.

References

  • Seo, M. K., et al. (2022). Effects of Chronic LY341495 on Hippocampal mTORC1 Signaling in Mice with Chronic Unpredictable Stress-Induced Depression. National Institutes of Health. Retrieved from [Link]

  • Poleszak, E., et al. (2021). Combined Administration of (R)-Ketamine and the mGlu2/3 Receptor Antagonist LY341495 Induces Rapid and Sustained Effects in the CUMS Model of Depression via a TrkB/BDNF-Dependent Mechanism. MDPI. Retrieved from [Link]

  • Liu, X., & Chen, C. (2005). Strategies to optimize brain penetration in drug discovery. Current Opinion in Drug Discovery & Development. Retrieved from [Link]

  • Gabal, Y., et al. (2019). Formulation Strategies to Improve Nose-to-Brain Delivery of Donepezil. PubMed. Retrieved from [Link]

  • Tatarczynska, E., et al. (2008). Behavioral Characterization of the mGlu Group II/III Receptor Antagonist, LY-341495, in Animal Models of Anxiety and Depression. PubMed. Retrieved from [Link]

  • Kingston, A. E., et al. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). DiPT. Wikipedia. Retrieved from [Link]

  • Glascock, J. J., & Lorson, C. L. (2011). Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice. National Institutes of Health. Retrieved from [Link]

  • de Miranda, C., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PubMed Central. Retrieved from [Link]

  • Al-Talla, Z. A. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Semantic Scholar. Retrieved from [Link]

  • Cirri, M., et al. (2022). In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use. MDPI. Retrieved from [Link]

  • JoVE. (2024). Free-Hand Intracerebroventricular Injections in Mice. JoVE. Retrieved from [Link]

  • 2-Minute Neuroscience. (2015). 2-Minute Neuroscience: Blood-Brain Barrier. YouTube. Retrieved from [Link]

  • JoVE. (2022). Intracerebroventricular (ICV) & Intravenous (IV) Injection: Mice l Protocol Preview. YouTube. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Development, in vitro and in vivo evaluation of β-cyclodextrin.... ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). Strategies to assess blood-brain barrier penetration. ResearchGate. Retrieved from [Link]

  • Theranostics. (n.d.). Current Strategies for Brain Drug Delivery. Theranostics. Retrieved from [Link]

  • National Institutes of Health. (2016). Glutamate Induces Blood–Brain Barrier Permeability through Activation of N-Methyl-D-Aspartate Receptors. NIH. Retrieved from [Link]

  • Protocols.io. (2023). Rodent intracerebroventricular AAV injections. Protocols.io. Retrieved from [Link]

  • PharmaTutor. (2021). Beta-Cyclodextrin As An Excipient In Drug Formulation. PharmaTutor. Retrieved from [Link]

  • Dr. Mike & Dr. Matt. (2020). Blood Brain Barrier. YouTube. Retrieved from [Link]

  • JoVE Journal. (2023). Rapid Intracerebroventricular Injections in M. JoVE. Retrieved from [Link]

  • PNAS. (n.d.). Illuminating the activation mechanisms and allosteric properties of metabotropic glutamate receptors. PNAS. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Explaining Blood−Brain Barrier Permeability of Small Molecules.... ResearchGate. Retrieved from [Link]

Sources

clearing cloudy LY 341495 solutions with gentle warming

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for LY 341495. This guide is designed for our partners in research, science, and drug development. Here, we address a common challenge encountered during experimental workflows: the appearance of cloudiness or precipitation in LY 341495 solutions. Our goal is to provide you with the foundational knowledge and practical steps to troubleshoot this issue, ensuring the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: Why has my LY 341495 solution become cloudy or hazy?

A cloudy or hazy appearance in your LY 341495 solution is typically a sign of precipitation or the formation of a fine suspension. This occurs when the compound's concentration exceeds its solubility limit in the given solvent under the current conditions. The most common causes include:

  • Solvent Polarity Shift: LY 341495 exhibits limited solubility in aqueous solutions but is soluble in organic solvents like DMSO.[1] When a concentrated DMSO stock solution is diluted into an aqueous buffer or culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution, forming a precipitate.[1]

  • Temperature Fluctuation: Solubility is often temperature-dependent. A solution prepared at room temperature or with warming may become supersaturated and precipitate if cooled, for example, during storage at 4°C or on ice.

  • Low Solubility Limits: LY 341495 has a maximum solubility of approximately 1.77 mg/mL (5 mM) in DMSO, which can be achieved with gentle warming. Attempting to create solutions beyond this concentration can lead to insolubility.

  • pH of the Medium: The pH of the final aqueous solution can influence the ionization state and, consequently, the solubility of the compound.

  • Presence of Impurities: Microscopic particles or impurities in the solvent or on the labware can act as nucleation sites, promoting precipitation.[2]

Q2: My LY 341495 solution is cloudy. Can I still use it for my experiment?

We strongly advise against using a cloudy or precipitated solution. A non-homogeneous solution does not have a uniform concentration. Using such a solution will lead to inaccurate and unreliable dosing, compromising the validity and reproducibility of your experimental results. The visible particles indicate that a significant, but unknown, amount of the compound is not dissolved.

Q3: What is the recommended procedure for "gentle warming" to clear a cloudy solution?

Gentle warming is a controlled method to increase the solubility of a compound without causing thermal degradation. For LY 341495, this technique is effective for solutions in DMSO.

  • Recommended Temperature: A water bath set to 30-40°C is ideal. This temperature range is generally sufficient to increase kinetic energy and break the intermolecular forces holding the crystal lattice together, without risking chemical decomposition.

  • Procedure: Place the vial containing the cloudy solution in the water bath. Intermittently vortex or swirl the vial gently to aid dissolution.

  • Caution: Avoid aggressive heating (e.g., on a hot plate) as high temperatures can degrade the compound and compromise your experiment.

Q4: Are there alternative methods to gentle warming for dissolving LY 341495?

Yes, sonication is another effective method that can be used alone or in conjunction with gentle warming.[3] Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[4][5] This process creates powerful mechanical agitation at a microscopic level, which can break apart solute aggregates and accelerate dissolution.[5] It is particularly useful for preparing highly concentrated solutions.[6]

Data Presentation: Solubility Profile of LY 341495

The following table summarizes the solubility of LY 341495 in common laboratory solvents. This data is crucial for preparing appropriate stock solutions and avoiding precipitation issues.

SolventMax Concentration (mg/mL)Max Concentration (mM)NotesSource
DMSO1.775Requires gentle warming to achieve.
1.2 eq. NaOH35.34100Forms the sodium salt, increasing aqueous solubility.
10% DMSO / 90% Corn Oil≥ 0.6≥ 1.70Clear solution suitable for in vivo studies.[3]
WaterInsolubleInsolubleThe free acid form is poorly soluble in neutral water.[7]
Water (Disodium Salt)39.73100The disodium salt of LY 341495 is readily water-soluble.[7]

Data is based on a molecular weight of 353.37 g/mol for LY 341495.[8]

Visualized Workflow: Preparing and Troubleshooting LY 341495 Solutions

The following diagram outlines the decision-making process for successfully preparing and, if necessary, troubleshooting your LY 341495 solutions.

G cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting Protocol start Start: Weigh LY 341495 Powder choose_solvent Choose Appropriate Solvent (e.g., DMSO for stock) start->choose_solvent add_solvent Add Solvent to Desired Concentration (≤ 5 mM) choose_solvent->add_solvent mix Vortex/Mix at Room Temp add_solvent->mix observe Observe Solution mix->observe clear Solution is Clear observe->clear Yes cloudy Solution is Cloudy observe->cloudy No success Success: Use Cleared Solution Promptly or Aliquot and Store at -20°C/-80°C clear->success gentle_warm Gentle Warming (30-40°C Water Bath) + Intermittent Vortexing cloudy->gentle_warm Initiate Troubleshooting observe2 Observe Solution Again gentle_warm->observe2 sonicate Sonication (Optional: Combine with warming) observe2->sonicate Cloudy observe2->success Clear observe3 Observe Solution Again sonicate->observe3 observe3->success Clear fail Fail: Solution Remains Cloudy Re-evaluate concentration & solvent. Consider preparing a fresh, more dilute solution. observe3->fail Cloudy

Caption: Decision workflow for LY 341495 solution preparation and troubleshooting.

Experimental Protocol: Clearing a Cloudy LY 341495 Solution

This protocol provides a validated, step-by-step methodology to clear a cloudy LY 341495 solution prepared in DMSO.

Materials:

  • Vial with cloudy LY 341495/DMSO solution

  • Calibrated water bath

  • Vortex mixer

  • Bath sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Initial Assessment: Visually confirm that the cloudiness is due to precipitation and not another issue (e.g., microbial contamination). The solution should appear milky or have visible solid particles.

  • Prepare Water Bath: Set the water bath to a constant temperature between 30°C and 40°C. Ensure the water level is sufficient to heat the solvent in the vial without risk of water entering the vial.

  • Gentle Warming:

    • Secure the cap on the vial tightly.

    • Place the vial into the pre-heated water bath.

    • Allow the solution to warm for 2-3 minutes.

    • Remove the vial, wipe it dry, and vortex for 30 seconds.

  • Visual Check: Carefully inspect the solution against a dark background. If the solution is clear, the process is complete. If cloudiness or particles persist, repeat Step 3 up to three times.

  • Sonication (If Warming is Insufficient):

    • If the solution remains cloudy after repeated warming cycles, proceed to sonication.[3]

    • Place the vial in a bath sonicator.

    • Sonicate for 5-10 minute intervals.

    • After each interval, visually inspect the solution. Combining brief periods of sonication with gentle warming can be particularly effective.

  • Final Steps:

    • Once the solution is completely clear, allow it to return to room temperature before use.

    • For storage, it is best practice to aliquot the stock solution into smaller, single-use vials and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]

    • If the solution does not clear after these steps, it is likely that the concentration is too high. A new solution should be prepared at a lower concentration.

References

  • Wikipedia. (2023, May 29). LY-341495. In Wikipedia. [Link]

  • Kingston, A. E., et al. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors. Neuropharmacology, 37(1), 1-12. [Link]

  • Chemistry Stack Exchange. (2021, May 3). A solution is cloudy at lower concentration and becomes clear at higher concentration. Why?[Link]

  • Chemistry Stack Exchange. (2015, December 11). What made my solution cloudy?[Link]

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]

  • American Chemical Society. (2024, September 27). Lesson 5.9: Temperature Changes in Dissolving. [Link]

  • Reddit. (2015, November 3). ELI5:Chemistry equation about cloudy solutions. [Link]

  • ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?[Link]

  • NewPathWorksheets.com. (n.d.). Cloudy - Chemistry High School. Retrieved from NewPathWorksheets.com. [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Retrieved from Hielscher.com. [Link]

  • ResearchGate. (2017, October 5). How can I prepare a 10mM L- Glutamic acid solution?[Link]

  • J. D. Cronk. (2024, March 19). Lecture 15. Reactions and stoichiometry in solution. [Link]

  • ResearchGate. (2021, February 9). How to dissolve chemical compound using ultrasonicator?[Link]

Sources

Validation & Comparative

LY 341495 vs LY 379268 mGluR2/3 agonist antagonist comparison

Author: BenchChem Technical Support Team. Date: February 2026

Target: Group II Metabotropic Glutamate Receptors (mGluR2/3) Classification: Agonist (LY 379268) vs. Antagonist (LY 341495)[1][2][3][4][5][6]

Executive Summary: The "Toggle Switch" of Glutamatergic Tone

In the investigation of glutamatergic signaling, Group II mGluRs (mGluR2 and mGluR3) function as critical "circuit breakers," primarily located presynaptically to inhibit excessive glutamate release.

  • LY 379268 is the activator . It is a potent, systemically active agonist that engages this braking mechanism, reducing synaptic gain and excitotoxicity.[2] It is widely used to model antipsychotic potential and induce Long-Term Depression (LTD).[2]

  • LY 341495 is the blocker .[6][7] It is a highly potent antagonist that disinhibits the synapse, preventing the "braking" action of endogenous glutamate or agonists. It is the gold standard for confirming mGluR2/3 involvement in synaptic plasticity and behavioral models.

Senior Scientist Insight: Do not treat these merely as "on/off" switches. LY 341495 has a dose-dependent selectivity profile—at low nanomolar concentrations, it is mGluR2/3 specific; at high nanomolar/micromolar concentrations, it blocks mGluR8 (Group III), which can confound data interpretation if not titrated carefully.[2]

Mechanism of Action & Signaling Pathways

Both compounds modulate the G-protein coupled receptor (GPCR) pathway associated with


 proteins.[2]
  • LY 379268 (Agonist): Binds to the orthosteric site, inducing a conformational change that activates

    
    .[2] This inhibits adenylyl cyclase, lowers cAMP, and suppresses Voltage-Gated Calcium Channels (VGCCs), ultimately reducing glutamate release .[2]
    
  • LY 341495 (Antagonist): Competitively occupies the orthosteric site, preventing G-protein coupling.[2] This maintains or elevates cAMP levels and preserves normal calcium influx, sustaining glutamate release .

Diagram 1: Presynaptic Signaling Dynamics

The following diagram illustrates the opposing effects of these compounds on the presynaptic terminal.

mGluR_Signaling cluster_presynaptic Presynaptic Terminal LY37 LY 379268 (Agonist) mGluR mGluR2/3 Receptor LY37->mGluR Activates LY34 LY 341495 (Antagonist) LY34->mGluR Blocks Gi Gi/o Protein mGluR->Gi Coupling AC Adenylyl Cyclase Gi->AC Inhibits VGCC VGCC (Ca2+) Gi->VGCC Inhibits cAMP cAMP Levels AC->cAMP Reduces GluRelease Glutamate Release cAMP->GluRelease Modulates VGCC->GluRelease Required for

Caption: LY 379268 engages the Gi/o pathway to suppress release; LY 341495 prevents this suppression.

Quantitative Pharmacological Profile

The following data allows for precise experimental design. Note the nanomolar potency of LY 341495, which requires careful handling to avoid "carryover" effects in slice chambers.

FeatureLY 341495 (Antagonist)LY 379268 (Agonist)
Primary Target mGluR2 / mGluR3mGluR2 / mGluR3
Potency (mGluR2)

nM (

nM)

nM
Potency (mGluR3)

nM (

nM)

nM
Selectivity Note Critical: Blocks mGluR8 at

nM.[2][5] Blocks mGluR7 at

M.
Highly selective for Group II over Group I/III.[2]
Solubility Water/Saline (Disodium salt)Water/Saline
Brain Penetrant? Yes (Systemically active)Yes (Systemically active)
Typical Slice Conc. 10 – 100 nM (Specific)

M (Broad block)
10 – 100 nM
In Vivo Dose (Rat) 1 – 10 mg/kg (i.p.)1 – 10 mg/kg (i.p.)

Data Sources: Tocris Bioscience [1], NIH PubChem [2], Schoepp et al. [3].[2]

Experimental Applications & Protocols

Application A: Electrophysiology (Synaptic Plasticity/LTD)

Objective: To induce chemically-mediated Long-Term Depression (LTD) or block electrically-induced LTD at corticostriatal or mossy fiber synapses.[2]

Protocol: Acute Slice Preparation & Recording

  • Preparation: Prepare 300-400

    
    m brain slices using ice-cold NMDG-based or Sucrose-based cutting solution to minimize excitotoxicity during slicing.
    
  • Recovery: Incubate slices at 32°C for 1 hour in ACSF (124 mM NaCl, 3 mM KCl, 1.25 mM

    
    , 26 mM 
    
    
    
    , 10 mM Glucose, 2 mM
    
    
    , 1 mM
    
    
    ), bubbled with 95%
    
    
    /5%
    
    
    .
  • Baseline Recording: Establish a stable baseline of fEPSPs (Field Excitatory Postsynaptic Potentials) for at least 20 minutes.

  • Drug Application (Choose One):

    • To Induce Chemical LTD (Agonist): Bath apply LY 379268 (100 nM) for 10-15 minutes.[2]

      • Observation: Expect a gradual reduction in fEPSP slope.

      • Washout: Wash with standard ACSF for 30+ minutes.[2] The depression should persist (LTD).

    • To Block Electrical LTD (Antagonist): Bath apply LY 341495 (100 nM) for 20 minutes prior to the induction protocol (e.g., Low-Frequency Stimulation: 1 Hz for 15 min).[2]

      • Observation: The LFS should fail to induce depression, confirming mGluR2/3 necessity.

  • Validation: At the end of an antagonist experiment, apply an agonist (like DCG-IV or LY 379268) to confirm the receptor blockade is effective (no response should occur).[2]

Critical Technical Note: LY 341495 binds tightly. If you run an antagonist experiment, you must change the perfusion tubing or wash for >45 minutes before running a control experiment in the same chamber, or you risk residual blockade.

Application B: Behavioral Pharmacology

Objective: Assessing antipsychotic-like or anxiolytic activity.[2][8]

  • LY 379268: Often used to reverse Phencyclidine (PCP)-induced hyperlocomotion (a model for Schizophrenia).[1][2]

    • Dose: 1–3 mg/kg i.p., 30 mins prior to PCP.[2]

    • Outcome: Normalization of locomotor activity.

  • LY 341495: Used to induce anxiety-like behaviors or enhance arousal/waking.[2]

    • Dose: 1–3 mg/kg i.p.[2]

    • Outcome: Increased time in wakefulness; blockade of agonist-induced sleep changes.[2][5]

Decision Matrix: Which Compound to Use?

Use this logic flow to select the correct reagent for your hypothesis.

Decision_Matrix Start Experimental Goal Q1 Modulate Transmission? Start->Q1 Inhibit Inhibit Release (Induce LTD) Q1->Inhibit Decrease Block Prevent Inhibition (Block LTD) Q1->Block Increase/Maintain Result1 Use LY 379268 (10-100 nM) Inhibit->Result1 Selectivity Selectivity Requirement? Block->Selectivity Pure23 Strict mGluR2/3 Selectivity->Pure23 High Specificity Broad Block mGluR2/3/8 Selectivity->Broad Broad Blockade Result2 Use LY 341495 (Low Dose: 10-50 nM) Pure23->Result2 Result3 Use LY 341495 (High Dose: >1 µM) Broad->Result3

Caption: Flowchart for selecting the appropriate compound and concentration based on specificity needs.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9920202, LY 341495.[2] Available at: [Link][2]

  • Schoepp, D. D., et al. (1997). LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors. Neuropharmacology.[2][5][6][8] Available at: [Link]

  • Kingston, A. E., et al. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors.[2][9][10] Neuropharmacology.[2][5][6][8] Available at: [Link]

Sources

LY 341495 vs ketamine antidepressant mechanism comparison

Author: BenchChem Technical Support Team. Date: February 2026

Mechanisms of Rapid-Acting Antidepressant Efficacy

Introduction: The Glutamate Hypothesis

For decades, the monoamine hypothesis dominated depression research. However, the discovery of Ketamine’s rapid antidepressant effects shifted the paradigm toward the Glutamate Hypothesis . This theory posits that depression arises from maladaptive glutamatergic signaling and synaptic deficits in the prefrontal cortex (PFC) and hippocampus.

This guide compares Ketamine (the gold standard) with LY 341495 , a highly potent Group II metabotropic glutamate receptor (mGluR2/3) antagonist. While Ketamine targets the ionotropic NMDA receptor, LY 341495 targets presynaptic metabotropic autoreceptors. Despite these distinct primary targets, both compounds converge on a shared downstream pathway that drives rapid synaptogenesis.

Mechanistic Deep Dive
Ketamine: The Disinhibition Model

Ketamine acts as a non-competitive antagonist at the NMDA receptor (NMDAR) .[1] At sub-anesthetic doses, it preferentially blocks NMDARs on GABAergic interneurons rather than excitatory pyramidal neurons.

  • Causality: Blocking NMDARs on interneurons reduces their inhibitory output (GABA release).

  • Effect: This "disinhibition" leads to a surge of glutamate release from presynaptic terminals.

  • Downstream: The glutamate surge activates postsynaptic AMPA receptors (which are not blocked by Ketamine), leading to depolarization, calcium influx, and BDNF release.

LY 341495: The Autoreceptor Blockade

LY 341495 is a nanomolar-affinity antagonist of mGluR2 and mGluR3 . These receptors are primarily located presynaptically and function as autoreceptors —they detect excess glutamate and inhibit further release (negative feedback).

  • Causality: LY 341495 blocks this negative feedback loop.

  • Effect: Even under basal conditions, this blockade forces the presynaptic terminal to release more glutamate.

  • Downstream: Similar to Ketamine, this elevated glutamate activates postsynaptic AMPA receptors, triggering the same neurotrophic cascade.

Convergent Pathway: mTORC1 Signaling

Both mechanisms ultimately increase Brain-Derived Neurotrophic Factor (BDNF) translation and activate the mTORC1 (mechanistic Target Of Rapamycin Complex 1) pathway. This leads to the rapid synthesis of synaptic proteins (e.g., PSD-95, GluR1) and the regrowth of dendritic spines, correlating with antidepressant behavioral effects.

G cluster_inputs Primary Targets cluster_mechanism Synaptic Mechanism cluster_downstream Intracellular Signaling Ketamine Ketamine NMDAR_GABA NMDAR on GABA Interneuron Ketamine->NMDAR_GABA Blocks LY LY 341495 mGluR Presynaptic mGluR2/3 LY->mGluR Antagonizes Disinhibition Disinhibition of Pyramidal Neuron NMDAR_GABA->Disinhibition Reduces GABA Glutamate Glutamate Surge mGluR->Glutamate Prevents Negative Feedback Disinhibition->Glutamate AMPA Postsynaptic AMPA Activation Glutamate->AMPA VDCC VDCC Activation (Ca2+ Influx) AMPA->VDCC Depolarization BDNF BDNF Release VDCC->BDNF TrkB TrkB Receptor BDNF->TrkB mTOR mTORC1 Activation TrkB->mTOR Synaptogenesis Synaptogenesis (PSD-95, GluR1) mTOR->Synaptogenesis

Figure 1: Convergence of Ketamine and LY 341495 signaling pathways on mTORC1-mediated synaptogenesis.

Comparative Performance Analysis

The following table synthesizes binding data and experimental outcomes. Note the extreme potency of LY 341495 compared to Ketamine.

FeatureLY 341495Ketamine (Racemic)
Primary Target mGluR2 / mGluR3 (Antagonist)NMDA Receptor (Antagonist)
Binding Affinity (Ki) mGluR3: 1.3 nMmGluR2: 2.3 nMNMDAR: ~0.5 - 3.0 µM (Subunit dependent)
Selectivity >100-fold selective vs. Group I/III mGluRsPromiscuous (binds HCN1, opioid, monoamine transporters)
Effective Dose (Rat, i.p.) 1.0 mg/kg10 - 30 mg/kg
Onset of Action Rapid (observed within 1 hr)Rapid (observed within 1 hr)
Duration (Single Dose) Sustained antidepressant effects up to 24h+Sustained antidepressant effects up to 7 days
Side Effect Profile Neutral (No psychotomimetic effects or hyperlocomotion observed in rodents)Dissociative, psychotomimetic, abuse potential
Pathway Dependency AMPA-dependent, mTOR-dependentAMPA-dependent, mTOR-dependent

Key Insight: LY 341495 achieves antidepressant-like effects without the psychotomimetic side effects associated with NMDAR blockade (e.g., hyperlocomotion in open field tests), making mGluR2/3 antagonism a safer theoretical target.

Experimental Protocols
A. Preclinical Administration & Behavioral Assays

To validate the antidepressant potential of LY 341495, researchers typically use the Forced Swim Test (FST) . This test measures "immobility time," a proxy for behavioral despair.

Protocol:

  • Subjects: Male C57BL/6 mice or Sprague-Dawley rats.

  • Preparation: Dissolve LY 341495 in 0.1N NaOH, then adjust pH to 7.4 with 0.1N HCl and dilute with saline. (Ketamine is dissolved in saline).

  • Dosing:

    • LY Group: 1 mg/kg, i.p.

    • Ketamine Group: 10 mg/kg, i.p. (Positive Control).

    • Vehicle Group: Saline, i.p.

  • Wait Time: 23.5 hours (to test sustained effects) or 30 minutes (acute effects).

  • Assay (FST): Place rodent in a cylinder of water (23-25°C). Record video for 6 minutes.

  • Scoring: Score the last 4 minutes for immobility (floating without struggle).

  • Validation: A significant reduction in immobility compared to vehicle indicates antidepressant efficacy.

B. Molecular Validation (Western Blot)

To confirm the mechanism, you must verify the activation of the mTOR pathway.

Protocol:

  • Tissue Collection: Decapitate animals 1 hour post-injection. Rapidly dissect the Prefrontal Cortex (PFC) and Hippocampus . Flash freeze in liquid nitrogen.

  • Homogenization: Lyse tissue in RIPA buffer containing phosphatase inhibitors (essential for detecting p-mTOR).

  • Blotting Targets:

    • p-mTOR (Ser2448): Marker of complex activation.

    • p-p70S6K (Thr389): Downstream effector of mTORC1.

    • PSD-95: Synaptic density marker (best measured at 24h post-injection).

  • Control: GAPDH or Beta-actin.

  • Causality Check: Pre-treatment with Rapamycin (mTOR inhibitor, i.c.v.) 30 mins before LY 341495 should abolish the behavioral effect and the phosphorylation signal.

Workflow cluster_prep Preparation cluster_exp Experimental Phase cluster_analysis Analysis Drug_Prep Dissolve LY341495 (pH 7.4) Injection I.P. Injection (t=0) Drug_Prep->Injection Subject Subject (Rat/Mouse) Subject->Injection Wait Wait Period (1h or 24h) Injection->Wait Behavior FST (Immobility Time) Wait->Behavior Behavioral Endpoint Biochem Western Blot (p-mTOR, PSD-95) Wait->Biochem Molecular Endpoint

Figure 2: Standardized experimental workflow for validating mGluR2/3 antagonist efficacy.

References
  • Koike, H., et al. (2011). "Involvement of AMPA receptor in both the rapid and sustained antidepressant-like effects of ketamine in animal models of depression." Behavioural Brain Research. Link

  • Dwyer, J. M., et al. (2012). "mTOR Activation Is Required for the Antidepressant Effects of mGluR2/3 Blockade." International Journal of Neuropsychopharmacology. Link

  • Zanos, P., et al. (2016). "NMDAR inhibition-independent antidepressant actions of ketamine metabolites." Nature. Link

  • Chaki, S. (2017). "Group II Metabotropic Glutamate Receptor (mGlu2/3) Antagonists as a Potential Antidepressant." Current Opinion in Pharmacology. Link

  • Tocris Bioscience. "LY 341495 Product Information & Binding Data." Link

Sources

A Researcher's Guide to Rigorous Negative Control Experiments for the mGluR2/3 Antagonist LY 341495

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel therapeutics targeting the central nervous system, the selective group II metabotropic glutamate receptor (mGluR2/3) antagonist, LY 341495, has emerged as a critical research tool.[1][2] Its ability to modulate glutamatergic neurotransmission offers significant potential in understanding and treating a range of neurological and psychiatric disorders. However, the scientific validity of any finding hinges on the meticulous design and execution of experiments, with the negative control being the cornerstone of robust and reproducible data.

This guide provides an in-depth, experience-driven framework for designing and implementing negative control experiments when working with LY 341495. We will move beyond simplistic protocols to explore the causal reasoning behind each experimental choice, ensuring your results are not only accurate but also unequivocally attributable to the pharmacological action of LY 341495.

The Imperative of the Vehicle Control: More Than Just a Baseline

Understanding LY 341495 and Vehicle Selection

LY 341495 is a potent and selective competitive antagonist for mGluR2 and mGlu3 receptors, with IC50 values in the nanomolar range.[2][8] Its selectivity profile shows significantly lower potency at other mGlu receptor subtypes, making it a valuable tool for dissecting the roles of mGluR2/3.[8]

The choice of vehicle for LY 341495 is dictated by its solubility and the experimental setting (in vitro vs. in vivo).

Compound Form Solvent Considerations
LY 341495 (Free Acid) DMSO, 1.2eq. NaOHDMSO is suitable for in vitro stock solutions but may have biological effects at higher concentrations. NaOH can be used to prepare aqueous solutions.
LY 341495 (Disodium Salt) WaterThe disodium salt is water-soluble, providing a cleaner vehicle for both in vitro and in vivo applications.
In Vivo Formulations 10% DMSO in Corn Oil, Saline (for disodium salt)For intraperitoneal (i.p.) injections in animal models, a suspension in a biocompatible oil like corn oil is common for the free acid.[9] The disodium salt can be dissolved in saline for a clear solution.

Expert Insight: Whenever possible, utilizing the water-soluble disodium salt of LY 341495 is recommended to minimize the potentially confounding effects of organic solvents like DMSO, especially in sensitive cellular assays or long-term in vivo studies.

Experimental Design: A Tale of Two Systems

The design of a negative control experiment is contingent on the experimental model. Below are detailed protocols for both in vitro and in vivo settings.

In Vitro Negative Control Experiments

These experiments are crucial for elucidating the direct cellular and molecular mechanisms of LY 341495.

Experimental Workflow: In Vitro Negative Control

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare LY 341495 Stock Solution D Treat with LY 341495 A->D B Prepare Vehicle Stock Solution E Treat with Vehicle B->E C Cell Culture C->D C->E F Functional Assay (e.g., cAMP measurement) D->F E->F G Compare LY 341495 vs. Vehicle F->G

Caption: Workflow for an in vitro negative control experiment with LY 341495.

Step-by-Step Protocol: cAMP Accumulation Assay

The canonical signaling pathway for mGluR2/3 involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[10] An antagonist like LY 341495 is expected to block the effect of an mGluR2/3 agonist, thereby restoring cAMP levels.

  • Cell Culture: Plate cells expressing mGluR2 or mGlu3 receptors (e.g., CHO or HEK293 cells) at an appropriate density.

  • Reagent Preparation:

    • LY 341495 Stock Solution: Prepare a 10 mM stock solution of LY 341495 (disodium salt) in sterile, nuclease-free water.

    • Vehicle Control: Use sterile, nuclease-free water as the vehicle control.

    • Agonist Solution: Prepare a stock solution of a group II mGluR agonist (e.g., LY379268).

    • Forskolin Solution: Prepare a stock solution of forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.

  • Treatment:

    • Vehicle Group: Pretreat cells with the vehicle control for 15-30 minutes. Then, add the mGluR2/3 agonist followed by forskolin.

    • LY 341495 Group: Pretreat cells with the desired final concentration of LY 341495 for 15-30 minutes. Then, add the mGluR2/3 agonist followed by forskolin.

    • Positive Control (Agonist only): Treat cells with the mGluR2/3 agonist and forskolin to confirm agonist activity.

    • Negative Control (Forskolin only): Treat cells with forskolin alone to establish the maximal cAMP response.

  • cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF).

  • Data Analysis: Compare the cAMP levels between the vehicle-treated and LY 341495-treated groups.

Expected Outcomes and Interpretation

Treatment Group Expected Outcome Interpretation
Forskolin Only High cAMP levelsEstablishes the maximum signal window.
Agonist + Forskolin Low cAMP levelsConfirms agonist-induced inhibition of adenylyl cyclase.
Vehicle + Agonist + Forskolin Low cAMP levelsThe vehicle does not interfere with the agonist's effect.
LY 341495 + Agonist + Forskolin High cAMP levels (similar to Forskolin only)LY 341495 effectively antagonizes the mGluR2/3 agonist.

G Glutamate Glutamate (Agonist) mGluR mGluR2/3 Glutamate->mGluR Activates LY341495 LY 341495 (Antagonist) LY341495->mGluR Blocks Gi Gi protein mGluR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Caption: Workflow for an in vivo negative control experiment with LY 341495.

Step-by-Step Protocol: Novel Object Recognition Test

This test assesses recognition memory in rodents, a cognitive domain where mGluR2/3 modulation has shown effects.

[11][12][13]1. Animal Habituation: Acclimate animals to the testing room and apparatus to reduce stress-induced variability. 2. Reagent Preparation:

  • LY 341495 Formulation: Prepare a solution of LY 341495 at the desired concentration. For example, dissolve LY 341495 in 10% DMSO and 90% corn oil for intraperitoneal (i.p.) injection. [9] * Vehicle Control: Prepare a solution of 10% DMSO and 90% corn oil. 3[9]. Experimental Groups:
  • Vehicle Group: Receives an i.p. injection of the vehicle.
  • LY 341495 Group(s): Receive i.p. injections of different doses of LY 341495. 4[11][13]. Procedure:
  • Training Phase (T1): Place each animal in the testing arena with two identical objects and allow exploration for a set time.
  • Drug Administration: Immediately after T1, administer either the vehicle or LY 341495.
  • Retention Interval: Return the animal to its home cage for a specific duration (e.g., 24 hours).
  • Testing Phase (T2): Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object.
  • Data Collection and Analysis: Record the time spent exploring each object during T2. Calculate a discrimination index (DI), typically as (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A higher DI indicates better recognition memory.

Expected Outcomes and Interpretation

Experimental Group Expected Discrimination Index (DI) Interpretation
Vehicle Control Positive DIAnimals demonstrate normal recognition memory.
LY 341495 (Effective Dose) DI significantly different from vehicle (increase or decrease depending on the specific cognitive process being modulated)The observed effect on memory is attributable to the pharmacological action of LY 341495.

Trustworthiness Through Self-Validation

A well-designed experiment with appropriate controls is a self-validating system. If the vehicle control group shows an unexpected effect, it immediately signals a potential issue with the vehicle or the experimental procedure, prompting further investigation before proceeding. Conversely, if the LY 341495 group behaves as predicted based on its known mechanism of action, and the vehicle control group shows no effect, it builds confidence in the validity of the findings.

By adhering to the principles and protocols outlined in this guide, researchers can ensure the scientific rigor of their experiments with LY 341495, leading to more reliable and impactful discoveries in the field of neuroscience and drug development.

References

  • Wikipedia. LY-341495. [Link]

  • Fitzjohn, S. M., et al. (1998). The potent mGlu receptor antagonist LY341495 identifies roles for both cloned and novel mGlu receptors in hippocampal synaptic plasticity. Neuropharmacology, 37(12), 1445–1458. [Link]

  • Pitsikas, N., et al. (2012). The metabotropic glutamate 2/3 receptor antagonist LY341495 differentially affects recognition memory in rats. Behavioural Brain Research, 230(2), 374–379. [Link]

  • Shen, H., et al. (2020). The metabotropic glutamate receptor 2/3 antagonist LY341495 improves working memory in adult mice following juvenile social isolation. Neuropharmacology, 177, 108231. [Link]

  • Pitsikas, N. (2012). The metabotropic glutamate 2/3 receptor antagonist LY341495 differentially affects recognition memory in rats. Behavioural Brain Research, 230(2), 374-9. [Link]

  • Kingston, A. E., et al. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors. Neuropharmacology, 37(1), 1–12. [Link]

  • Study.com. Negative Control Group | Definition & Examples. [Link]

  • Lipsitch, M., Tchetgen, E. T., & Cohen, T. (2010). Negative controls: a tool for detecting confounding and bias in observational studies. Epidemiology, 21(3), 383–388. [Link]

  • Duke Margolis Center for Health Policy. (2023, March 16). Understanding the Use of Negative Controls to Assess the Validity [Video]. YouTube. [Link]

  • Jane, D. E., et al. (2000). Actions of LY341495 on metabotropic glutamate receptor-mediated responses in the neonatal rat spinal cord. Neuropharmacology, 39(11), 1990-1998. [Link]

  • Oreate AI Blog. (2026, January 15). Understanding Negative and Positive Controls in Scientific Experiments. [Link]

  • Kim, H. J., et al. (2010). The effect of mGluR2 activation on signal transduction pathways and neuronal cell survival. Experimental Neurobiology, 19(2), 99–106. [Link]

  • ScienceDirect. Vehicle treated control: Significance and symbolism. [Link]

  • Rockland Immunochemicals Inc. (2021, December 14). Positive and Negative Controls. [Link]

  • MDPI. Frequently Used Vehicle Controls While Driving: A Real-World Driving Study Assessing Internal Human–Machine Interface Task Frequencies and Influencing Factors. [Link]

  • Oreate AI Blog. (2026, January 8). Understanding Negative and Positive Controls in Scientific Experiments. [Link]

  • Frontiers in Molecular Neuroscience. (2022). Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons. [Link]

  • eNeuro. (2018). Metabotropic Glutamate Receptor 2/3 (mGluR2/3) Activation Suppresses TRPV1 Sensitization in Mouse, But Not Human, Sensory Neurons. [Link]

  • Seven, A. B., et al. (2021). Step-wise activation of a metabotropic glutamate receptor. Nature, 595(7866), 321–326. [Link]

  • National Center for Biotechnology Information. Vehicle Control as a Measure of Real-World Driving Performance in Patients with Rheumatoid Arthritis. [Link]

  • Doumazane, E., et al. (2011). Illuminating the activation mechanisms and allosteric properties of metabotropic glutamate receptors. Proceedings of the National Academy of Sciences, 108(44), 18042-18047. [Link]

  • ResearchGate. Buffer Preparation Protocol. [Link]

  • NIH Tetramer Core Facility. Production Protocols. [Link]

  • ResearchGate. (PDF) Frequently Used Vehicle Controls While Driving: A Real-World Driving Study Assessing Internal Human–Machine Interface Task Frequencies and Influencing Factors. [Link]

  • Xi, Z. X., et al. (2011). Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions. Journal of Neurochemistry, 118(4), 585–596. [Link]

  • Ghose, S., et al. (2009). Differential Expression of Metabotropic Glutamate Receptors 2 and 3 in Schizophrenia: A Mechanism for Antipsychotic Drug Action?. American Journal of Psychiatry, 166(7), 812–820. [Link]

  • SPIE Digital Library. A Review of Vehicle Stability Control Theory. [Link]

  • Oreate AI Blog. (2026, January 15). Understanding Positive and Negative Controls in Experiments. [Link]

Sources

A Researcher's Guide to Validating mGluR2/3 Blockade: A Comparative Analysis of LY 341495 in Wild-Type and Knockout Mice

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth technical framework for researchers validating the pharmacological blockade of metabotropic glutamate receptors 2 and 3 (mGluR2/3). We will focus on the use of the potent antagonist, LY 341495, and critically, how to employ mGluR2 and mGluR3 knockout (KO) mouse models as the definitive negative controls to ensure target specificity. This guide moves beyond simple protocols to explain the causal logic behind the experimental design, creating a self-validating system for robust and publishable data.

The Challenge: Ensuring Specificity of a Group II mGluR Antagonist

Metabotropic glutamate receptors 2 and 3 are Group II mGluRs, a class of G-protein coupled receptors that play a crucial role in modulating neurotransmission.[1][2] Primarily located presynaptically, they act as inhibitory autoreceptors; their activation by glutamate suppresses further glutamate release, thus functioning as a brake on synaptic activity.[1][3]

LY 341495 is a widely used and powerful research tool, celebrated for its potent and selective antagonism of mGluR2 and mGluR3 in the nanomolar range.[4][5] However, a critical aspect of rigorous pharmacology is acknowledging a compound's limitations. At higher, micromolar concentrations, LY 341495 can engage other mGluR subtypes, including mGluR8, mGluR7, and even Group I receptors.[5][6][7] This dose-dependent promiscuity presents a significant challenge: how can a researcher be certain that an observed in vivo effect is genuinely due to the blockade of mGluR2/3 and not an off-target interaction?

The Solution: The Knockout Mouse as the Ultimate Control

This is where the strategic use of knockout (KO) mice becomes indispensable. By comparing the effects of LY 341495 in wild-type (WT) mice to those in mice lacking either mGluR2 (mGluR2-KO) or mGluR3 (mGluR3-KO), we can dissect the compound's mechanism with unparalleled precision.

The logic is as follows:

  • An effect observed in WT mice but absent in mGluR2-KO mice can be confidently attributed to the blockade of mGluR2.

  • An effect observed in WT mice but absent in mGluR3-KO mice can be attributed to the blockade of mGluR3.

  • An effect that persists in both mGluR2-KO and mGluR3-KO mice suggests either functional redundancy between the two receptors or, more critically, an off-target effect of LY 341495.[7]

This comparative approach transforms the experimental design into a self-validating system, providing an internal control against off-target activity.

cluster_WT Wild-Type Mouse cluster_KO Knockout Models cluster_Interpretation Interpretation WT_Effect Observed Effect of LY 341495 KO2 mGluR2-KO Effect WT_Effect->KO2 Compare KO3 mGluR3-KO Effect WT_Effect->KO3 Compare R2_Effect mGluR2-Mediated Effect KO2->R2_Effect If WT effect is absent/attenuated Off_Target Off-Target or Redundant Effect KO2->Off_Target If WT effect persists in both R3_Effect mGluR3-Mediated Effect KO3->R3_Effect If WT effect is absent/attenuated KO3->Off_Target If WT effect persists in both start Experimental Setup groups 4 Groups: 1. WT + Vehicle 2. WT + LY 341495 3. mGluR2-KO + LY 341495 4. mGluR3-KO + LY 341495 start->groups admin Drug Administration (Vehicle or LY 341495) groups->admin behavior Behavioral Assay (e.g., Locomotor Activity) admin->behavior molecular Molecular Assay (e.g., c-Fos IHC) admin->molecular electro Electrophysiology (e.g., Slice Recording) admin->electro analysis Data Analysis & Interpretation behavior->analysis molecular->analysis electro->analysis

Caption: General experimental workflow for validating LY 341495 in knockout mice.
Comparative Data: Expected Locomotor Activity Changes
GenotypeVehicleLY 341495 (1-30 mg/kg)Rationale & Interpretation
Wild-Type (WT) Normal ActivityDose-dependent ↑ in locomotor activityThis confirms the known hyper-locomotor effect of mGluR2/3 blockade in a familiar environment. [7]
mGluR2-KO Normal or slightly hyperactive baselineDose-dependent ↑ in locomotor activityThe persistence of the hyper-locomotor effect suggests that mGluR2 is not solely responsible. This could indicate a primary role for mGluR3, redundancy, or off-target effects. [7]
mGluR3-KO Hyperactive baseline [8]Dose-dependent ↑ in locomotor activitySimilar to mGluR2-KO, the persistence of the effect points away from mGluR3 being the sole mediator and towards redundancy or off-target mechanisms for this specific behavior. [7]
Experimental Protocol: Locomotor Activity in a Familiar Environment
  • Animal Groups & Habituation: Use the same four groups as described above. Habituate mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer LY 341495 (dose-response: 1, 3, 10, 30 mg/kg, i.p.) or vehicle.

  • Testing: 30 minutes post-injection, place each mouse into an open-field arena (e.g., 40x40 cm) equipped with infrared beams to automatically track movement.

  • Data Collection: Record locomotor activity (total distance traveled, horizontal and vertical beam breaks) for 60-120 minutes.

  • Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess both the initial response and any changes over time. Compare dose-response curves across the genotypes using a two-way ANOVA.

Section 3: Electrophysiological Confirmation of Synaptic Blockade

Brain slice electrophysiology offers the most direct and mechanistically precise validation of antagonist action at the synapse. Here, the goal is to demonstrate that LY 341495 can block the synaptic depression caused by a selective Group II mGluR agonist (e.g., LY379268) and that this blockade is dependent on the presence of mGluR2 or mGluR3.

Glutamate Glutamate mGluR23 mGluR2/3 Glutamate->mGluR23 Activates Presynaptic Presynaptic Terminal Presynaptic->Glutamate Releases Postsynaptic Postsynaptic Neuron GiGo Gi/o Protein mGluR23->GiGo AC Adenylyl Cyclase GiGo->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP->Presynaptic Reduces Release LY34 LY 341495 LY34->mGluR23 Blocks

Caption: Presynaptic mGluR2/3 signaling pathway and site of LY 341495 action.
Comparative Data: Expected Electrophysiological Outcomes
GenotypeAgonist (LY379268) EffectAgonist + LY 341495 EffectRationale & Interpretation
Wild-Type (WT) ↓ Synaptic Transmission Blockade of Agonist EffectDemonstrates that LY 341495 effectively antagonizes Group II mGluR function at the synapse.
mGluR2-KO ↓ (Attenuated) Synaptic Transmission Blockade of Remaining EffectThe agonist effect should be reduced if mGluR2 is the primary receptor at that synapse. LY 341495 will block the remaining effect mediated by mGluR3.
mGluR3-KO ↓ Synaptic Transmission Blockade of Remaining EffectThe outcome depends on the relative expression of mGluR2 vs. mGluR3 at the recorded synapse. This allows for fine-mapping of receptor function.
Experimental Protocol: Field Potential Recordings in Hippocampal Slices
  • Slice Preparation: Acutely prepare coronal or sagittal hippocampal slices (300-400 µm) from WT, mGluR2-KO, and mGluR3-KO mice.

  • Recording Setup: Place a slice in a recording chamber perfused with artificial cerebrospinal fluid (aCSF). Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Establish a stable baseline of fEPSP responses for at least 20 minutes.

  • Agonist Application: Bath apply a selective Group II mGluR agonist (e.g., 1 µM LY379268). This should cause a significant and stable depression of the fEPSP slope/amplitude.

  • Antagonist Application: While continuing to apply the agonist, co-apply LY 341495 (e.g., 100 nM).

  • Observation: In WT slices, LY 341495 should reverse the agonist-induced depression, returning the fEPSP to baseline levels.

  • Analysis: Compare the magnitude of agonist-induced depression and the degree of reversal by LY 341495 across the three genotypes.

Synthesis and Final Recommendations

Validating the blockade of mGluR2/3 with LY 341495 requires a multi-faceted approach where knockout mice serve as the cornerstone for ensuring target specificity.

  • Molecular validation with c-Fos confirms neuronal activation in specific circuits and can directly implicate either mGluR2 or mGluR3.

  • Behavioral validation links the antagonist's action to a complex functional output, but results must be interpreted with caution, as persistent effects in KO mice may indicate redundancy or off-target actions.

  • Electrophysiological validation provides the most mechanistically precise confirmation of antagonist activity at the synaptic level.

By integrating these three levels of analysis, researchers can build a powerful, internally consistent, and compelling case for the specific role of mGluR2 and mGluR3 in mediating the effects of LY 341495, thereby upholding the highest standards of scientific integrity.

References

  • The metabotropic glutamate receptor 2/3 antagonist LY341495 improves working memory in adult mice following juvenile social isolation. (2020). PubMed. [Link]

  • Dwyer, J. M., et al. (2012). mTOR Activation is Required for the Antidepressant Effects of mGluR2/3 Blockade. Neuropsychopharmacology. [Link]

  • Willis, D. E., & Neugebauer, V. (2019). Target validation: Weak selectivity of LY341495 for mGluR2 over mGluR4 makes glutamate a less selective agonist. Pharmacology Research & Perspectives. [Link]

  • Feinberg, I., et al. (2005). The mGluR2/3 antagonist LY341495 [(2S)-2-amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl)propanoic acid] stimulates waking and fast electroencephalogram power and blocks the effects of the mGLU2/3 receptor agonist ly379268 [(-)-2-oxa-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylate] in rats. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • LY-341495. (n.d.). Wikipedia. [Link]

  • Blockade of the metabotropic glutamate 2/3 receptors enhances social memory via the AMPA receptor in rats. (2020). ResearchGate. [Link]

  • Rusakov, D. A., & Jones, R. S. (2000). Actions of LY341495 on metabotropic glutamate receptor-mediated responses in the neonatal rat spinal cord. British Journal of Pharmacology. [Link]

  • Fukushima, T., et al. (2008). Comprehensive behavioral study of mGluR3 knockout mice: implication in schizophrenia related endophenotypes. Psychopharmacology. [Link]

  • Gao, W. J., & Paspalas, C. D. (2015). Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end?. Brain Structure and Function. [Link]

  • Willis, D. E., & Neugebauer, V. (2019). Target validation: Weak selectivity of LY341495 for mGluR2 over mGluR4 makes glutamate a less selective agonist. Pharmacology Research & Perspectives. [Link]

  • Pitsikas, N., et al. (2012). THE METABOTROPIC GLUTAMATE 2/3 RECEPTOR ANTAGONIST LY341495 DIFFERENTIALLY AFFECTS RECOGNITION MEMORY IN RATS. Behavioural Brain Research. [Link]

  • Linden, A. M., et al. (2009). Use of MGLUR2 and MGLUR3 knockout mice to explore in vivo receptor specificity of the MGLUR2/3 selective antagonist LY341495. Neuropharmacology. [Link]

  • Moloney, R. D., & Wenthur, C. J. (2020). The Role of Metabotropic Glutamate Receptors in Social Behavior in Rodents. Frontiers in Behavioral Neuroscience. [Link]

  • What mGluRs antagonists are in clinical trials currently?. (2024). Patsnap Synapse. [Link]

  • Dong, C., et al. (2022). Are mGluR2/3 Inhibitors Potential Compounds for Novel Antidepressants?. Molecular Neurobiology. [Link]

  • Kingston, A. E., et al. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors. Neuropharmacology. [Link]

  • Head-twitch response. (n.d.). Wikipedia. [Link]

Sources

Reversing Agonist-Induced Synaptic Depression: A Comparative Guide to LY 341495 in Hippocampal LTD

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuroscience and drug development, understanding the nuanced mechanisms of synaptic plasticity is paramount. Long-term depression (LTD), a persistent reduction in synaptic strength, is a critical process in learning, memory, and pathological states. A well-established model for studying LTD involves the chemical induction via group I metabotropic glutamate receptor (mGluR) agonists, such as (S)-3,5-dihydroxyphenylglycine (DHPG). The ability to reverse this induced LTD is a key experimental step for validating mechanisms and screening potential therapeutic compounds.

This guide provides an in-depth comparison of LY 341495, a potent mGluR antagonist, and its efficacy in reversing agonist-induced LTD in the hippocampus. We will delve into the underlying molecular pathways, provide detailed experimental protocols, and compare LY 341495 with other common mGluR antagonists, supported by experimental data.

The Central Role of mGluRs in Hippocampal LTD

Metabotropic glutamate receptors, particularly the group I subtypes (mGluR1 and mGluR5), are pivotal in initiating a form of LTD that is independent of N-methyl-D-aspartate (NMDA) receptor activation. Agonist stimulation of these G-protein coupled receptors triggers a cascade of intracellular signaling events, culminating in the internalization of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors from the postsynaptic membrane, thereby weakening the synapse.

The induction of mGluR-LTD is a complex process involving multiple signaling pathways. Key players include the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the release of intracellular calcium stores. This cascade further activates protein kinase C (PKC) and the extracellular signal-regulated kinase (ERK) pathway, leading to protein synthesis-dependent and -independent mechanisms of AMPA receptor endocytosis.

LY 341495: A Potent Antagonist for Reversing mGluR-LTD

LY 341495 is a highly potent and selective competitive antagonist at group II mGluRs (mGluR2 and mGluR3). However, at higher concentrations, it also exhibits antagonist activity at group I and group III mGluRs, making it a broad-spectrum mGluR antagonist in many experimental settings. Its ability to reverse DHPG-induced LTD is a testament to its efficacy in blocking the sustained mGluR activation required for the maintenance of this form of synaptic depression.

The reversal of DHPG-induced LTD by LY 341495 and other mGluR antagonists suggests that the maintenance of this plastic change is not a static phenomenon but requires ongoing receptor activity. This provides a critical experimental window to dissect the molecular machinery sustaining the depressed state of the synapse.

Comparative Analysis of mGluR Antagonists in LTD Reversal

While LY 341495 is a powerful tool, it is not the only antagonist used to probe mGluR-dependent LTD. The choice of antagonist can significantly impact experimental outcomes due to differences in selectivity and potency.

AntagonistPrimary Target(s)Potency (IC50/Ki)Key Characteristics
LY 341495 Group II (mGluR2/3) > Group III > Group ImGluR2: ~2.3 nM, mGluR3: ~1.3 nM, mGluR1a: ~6.8 µM, mGluR5a: ~8.2 µMHighly potent at group II, broad-spectrum at higher concentrations. Brain penetrant and active in vivo.
MPEP mGluR5~36 nMSelective for mGluR5, a key player in DHPG-induced LTD.
(S)-MCPG Broad-spectrum mGluR antagonistMicromolar rangeOne of the first widely used mGluR antagonists, less potent and selective than newer compounds.

Experimental Evidence: Studies have shown that both the broad-spectrum antagonist LY 341495 and the mGluR5-selective antagonist MPEP can prevent the induction of DHPG-LTD. Furthermore, application of these antagonists after the establishment of LTD can lead to a reversal of the synaptic depression, demonstrating the ongoing requirement for mGluR signaling to maintain the depressed state. The choice between a broad-spectrum antagonist like LY 341495 and a more selective one like MPEP depends on the specific experimental question. If the goal is to investigate the general role of mGluRs in LTD, a broad-spectrum antagonist is suitable. However, to dissect the specific contribution of mGluR5, MPEP would be the more appropriate choice.

Experimental Workflow: Induction and Reversal of DHPG-LTD

The following is a detailed workflow for inducing LTD in hippocampal slices with DHPG and subsequently reversing it with LY 341495. This protocol is a synthesis of methodologies described in the literature.

I. Hippocampal Slice Preparation
  • Animal: Wistar rats (postnatal day 15-25) are commonly used.

  • Anesthesia and Dissection: Anesthetize the animal with isoflurane and decapitate. Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose.

  • Slicing: Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

  • Recovery: Transfer the slices to a holding chamber with oxygenated aCSF at room temperature (20-25°C) for at least 1 hour before recording.

II. Electrophysiological Recording
  • Recording Chamber: Transfer a single slice to a submersion recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

  • Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: After obtaining a stable fEPSP, record a stable baseline for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).

III. DHPG-Induced LTD
  • DHPG Application: Bath-apply the group I mGluR agonist (S)-3,5-DHPG (typically 50-100 µM) for 5-10 minutes.

  • Washout and LTD Expression: Wash out the DHPG with regular aCSF and continue recording for at least 60 minutes to observe the induction and stabilization of LTD, characterized by a persistent depression of the fEPSP slope.

IV. Reversal of LTD with LY 341495
  • LY 341495 Application: After LTD has stabilized, bath-apply LY 341495 (typically 10-100 µM, depending on the desired extent of mGluR blockade) for 15-20 minutes.

  • Washout and Reversal: Wash out the LY 341495 and continue recording to observe the reversal of LTD, indicated by a return of the fEPSP slope towards the pre-LTD baseline level.

G cluster_protocol Experimental Workflow prep Slice Preparation baseline Baseline Recording (20-30 min) prep->baseline Transfer to recording chamber induce DHPG Application (50-100 µM, 5-10 min) baseline->induce Stable fEPSPs ltd LTD Expression (≥60 min) induce->ltd Washout reverse LY 341495 Application (10-100 µM, 15-20 min) ltd->reverse Stable LTD recover LTD Reversal reverse->recover Washout

Caption: A flowchart of the experimental protocol for inducing and reversing DHPG-LTD.

Molecular Mechanisms of LTD Reversal

The reversal of mGluR-LTD by antagonists like LY 341495 implies that the molecular machinery maintaining the depressed state is dynamic and requires continuous mGluR signaling. The binding of the antagonist displaces the agonist, interrupting the downstream signaling cascade that supports the reduced number of surface AMPA receptors. This allows for the constitutive recycling and re-insertion of AMPA receptors back into the postsynaptic membrane, leading to a recovery of synaptic strength.

The signaling pathway for mGluR-LTD induction involves a complex interplay of kinases and phosphatases. The reversal by antagonists likely involves a shift in this balance, favoring the dephosphorylation of key substrates and promoting the surface expression of AMPA receptors.

G cluster_induction mGluR-LTD Induction cluster_reversal LTD Reversal DHPG DHPG mGluR Group I mGluR DHPG->mGluR PLC PLC Activation mGluR->PLC Block mGluR Blockade PKC_ERK PKC / ERK Activation PLC->PKC_ERK Protein_Synth Protein Synthesis PKC_ERK->Protein_Synth AMPAR_Endo AMPAR Endocytosis Protein_Synth->AMPAR_Endo LTD LTD AMPAR_Endo->LTD LY341495 LY 341495 LY341495->Block Signal_Off Signaling Cascade Interruption Block->Signal_Off AMPAR_Recycle AMPAR Recycling & Re-insertion Signal_Off->AMPAR_Recycle Reversal LTD Reversal AMPAR_Recycle->Reversal

Caption: Signaling pathways for mGluR-LTD induction by DHPG and its reversal by LY 341495.

Alternative Approaches to Reversing mGluR-LTD

While pharmacological antagonism is a common and effective method, other strategies can also be employed to reverse mGluR-LTD, providing further insights into the underlying mechanisms:

  • High-Frequency Stimulation (HFS): A train of high-frequency electrical stimulation, similar to that used to induce long-term potentiation (LTP), can often reverse a previously established LTD. This suggests a dynamic interplay and competition between the signaling pathways governing these two opposing forms of synaptic plasticity.

  • Modulation of Downstream Signaling: Targeting specific downstream effectors in the mGluR-LTD pathway, such as kinases or protein synthesis machinery, can also lead to a reversal of the synaptic depression. This approach allows for a more fine-grained analysis of the molecular components of LTD maintenance.

  • Endocannabinoid System Modulation: The endocannabinoid system is known to interact with mGluR signaling. Modulating endocannabinoid receptors or the enzymes involved in their synthesis and degradation can influence the expression and reversal of mGluR-LTD.

Conclusion

The reversal of agonist-induced LTD is a critical experimental manipulation for validating the role of specific receptors and signaling pathways in synaptic plasticity. LY 341495 stands out as a potent and versatile tool for this purpose, offering a reliable method to dissect the ongoing molecular processes that sustain mGluR-dependent synaptic depression in the hippocampus. By comparing its effects with those of more selective antagonists and alternative reversal strategies, researchers can gain a deeper and more nuanced understanding of the intricate mechanisms that govern synaptic strength, ultimately paving the way for the development of novel therapeutic interventions for neurological and psychiatric disorders.

References

  • Kingston, A. E., Ornstein, P. L., Wright, R. A., Johnson, B. G., Mayne, N. G., Burnett, J. P., ... & Schoepp, D. D. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors. Neuropharmacology, 37(1), 1-12. [Link]

  • Gass, J. T., & Krystal, J. H. (2019). Target validation: Weak selectivity of LY341495 for mGluR2 over mGluR4 makes glutamate a less selective agonist. Pharmacological research, 145, 104249. [Link]

  • Imre, G. (2007). The effects of the mGluR5 antagonist MPEP and the mGluR2/3 antagonist LY341495 on rats' performance in the 5-choice serial reaction time task. Neuropharmacology, 52(5), 1279-1288. [Link]

  • Nalaskowski, M. M., & May-Simera, H. L. (2021). Temporal Quantitative Proteomics of mGluR-induced Protein Translation and Phosphorylation in Neurons. Molecular & Cellular Proteomics, 20, 100048. [Link]

  • Pitsikas, N. (2014). The metabotropic glutamate 2/3 receptor antagonist LY341495 differentially affects recognition memory in rats. Pharmacological reports, 66(5), 847-852. [Link]

  • Lüscher, C., & Huber, K. M. (2010). Group 1 mGluR-dependent synaptic long-term depression (mGluR-LTD): mechanisms and implications for circuitry and disease. Neuron, 65(4), 445-459. [Link]

  • Patsnap Synapse. (2024, June 21). What are mGluRs antagonists and how do they work? Retrieved from [Link]

  • Fitzjohn, S. M., Bortolotto, Z. A., Palmer, M. J., Doherty, A. J., Ornstein, P. L., & Collingridge, G. L. (1998). The potent mGlu receptor antagonist LY341495 identifies roles for both cloned and novel mGlu receptors in hippocampal synaptic plasticity. Neuropharmacology, 37(12), 1445-1458. [Link]

  • Kim, J., Park, H., & Lee, J. (2022). Effects of Chronic LY341495 on Hippocampal mTORC1 Signaling in Mice with Chronic Unpredictable Stress-Induced Depression. Biomolecules & therapeutics, 30(5), 466-474. [Link]

  • Xu, J., Zhu, Y., & Contractor, A. (2013). mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning. PloS one, 8(9), e70584. [Link]

  • Moult, P. R., Gladding, C. M., Sanderson, T. M., Fitzjohn, S. M., Bashir, Z. I., Molnar, E., & Collingridge, G. L. (2006). Protein phosphatase inhibitors facilitate DHPG-induced LTD in the CA1 region of the hippocampus. Neuropharmacology, 50(7), 897-905. [Link]

  • De Ryck, M., & Van der Zee, E. A. (2007). Reverse engineering of metabotropic glutamate receptor-dependent long-term depression in the hippocampus. Journal of neuroscience methods, 160(1), 1-10. [Link]

  • Bellone, C., & Lüscher, C. (2012). mGluR-dependent synaptic plasticity in drug-seeking. Frontiers in pharmacology, 3, 148. [Link]

  • Penrod, R. D., Kumar, J., & Foster, T. C. (2015). Signaling pathways involved in mGluR-LTD and hippocampus-dependent spatial memory. Frontiers in aging neuroscience, 7, 17. [Link]

  • Di Prisco, G. V., &... Costa-Mattioli, M. (2014). Translational control of mGluR-dependent long-term depression and object-place learning by eIF2α. Nature neuroscience, 17(12), 1753-1762. [Link]

  • Bellone, C., Mameli, M., & Lüscher, C. (2008). Group 1 mGluR-dependent synaptic long-term depression (mGluR-LTD): mechanisms and implications for circuitry & disease. Neuropharmacology, 55(4), 433-441. [Link]

  • Kumar, J., & Foster, T. C. (2009). Interaction of DHPG-LTD and synaptic-LTD at senescent CA3-CA1 hippocampal synapses. Neurobiology of aging, 30(11), 1836-1845. [Link]

  • Gandal, M. J., &... Siegel, S. J. (2012). mGluR5-antagonist mediated reversal of elevated stereotyped, repetitive behaviors in the VPA model of autism. PloS one, 7(10), e46733. [Link]

  • ResearchGate. (2018). Best ACSF recipe for LTD (DHPG AND LFS)? Retrieved from [Link]

  • Nosyreva, E., & Huber, K. M. (2006). Developmental switch in synaptic mechanisms of hippocampal metabotropic glutamate receptor-dependent long-term depression. The Journal of neuroscience, 26(4), 1140-1149. [Link]

Executive Summary: The Right Tool for the Right Receptor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of LY 341495 , MPEP , and MTEP , three critical pharmacological tools used to dissect the glutamatergic system.

While all three compounds are potent metabotropic glutamate receptor (mGluR) antagonists, they target distinct subsystems with different signaling outcomes. A direct comparison of "potency" requires understanding their specific receptor affinities and off-target liabilities.

  • LY 341495 is the "Gold Standard" antagonist for Group II (mGlu2/3) receptors. It exhibits low-nanomolar potency but requires careful dosing to avoid cross-reactivity with Group III receptors.

  • MPEP and MTEP are antagonists for Group I (mGlu5) receptors.[1][2][3][4]

    • Critical Distinction: MTEP is the superior pharmacological evolution of MPEP. While MPEP was the first-generation tool, it carries a significant liability: it inhibits NMDA receptors.[2] MTEP retains high mGlu5 potency without this off-target effect, making it the requisite choice for data integrity in neuroprotection and excitotoxicity studies.

Comparative Pharmacological Profile

The following table synthesizes experimental data to contrast the potency and selectivity of these agents.

FeatureLY 341495 MTEP MPEP
Primary Target mGlu2, mGlu3 (Group II)mGlu5 (Group I)mGlu5 (Group I)
Mechanism Competitive AntagonistNon-Competitive Antagonist (NAM)Non-Competitive Antagonist (NAM)
Potency (IC50/Ki) mGlu2: 2.3 nMmGlu3: 1.3 nMmGlu5: ~5 nM (human)~16 nM (rat)mGlu5: ~36 nM
Selectivity Window High selectivity at <100 nM.Hits mGlu8 at >170 nM.High (>1000-fold vs mGlu1).No NMDA inhibition. Moderate.Inhibits NMDA receptors at >10 µM.
Signaling Effect Blocks Gi/o (Restores cAMP)Blocks Gq (Reduces Ca2+)Blocks Gq (Reduces Ca2+)
In Vivo Utility Anxiety, Sleep/Wake, AddictionAnxiety, Pain, AddictionObsolete for precise mechanistic studies due to NMDA effects.

Deep Dive: Technical Analysis & Causality

A. LY 341495: The Group II Titan

Why use it: LY 341495 is currently one of the most potent blockers of mGlu2/3 available.[5] Because Group II receptors are presynaptic autoreceptors that inhibit glutamate release (negative feedback), blocking them with LY 341495 dramatically increases synaptic glutamate levels.

The "Selectivity Trap" (Expertise): Many researchers assume LY 341495 is infinitely selective. It is not.

  • At 1–20 nM: It is highly selective for mGlu2/3.

  • At >200 nM: It begins to antagonize mGlu8 (Group III).

  • At >10 µM: It antagonizes mGlu7, mGlu1a, and mGlu5a.[6]

  • Protocol Advice: When designing experiments, strict dose-titration is required. If you use 10 µM LY 341495 to ensure "full blockade," you are likely contaminating your data with Group III antagonism.

B. MPEP vs. MTEP: The Evolution of Specificity

The MPEP Problem: Early studies utilized MPEP to suggest that blocking mGlu5 is neuroprotective.[4] Later, it was discovered that MPEP directly inhibits NMDA receptors (NMDAR) at concentrations often used in slice electrophysiology (20–30 µM). Since NMDAR blockade is neuroprotective, MPEP data is often confounded.

The MTEP Solution: MTEP was chemically engineered to remove the pyridyl-acetylene motif responsible for NMDAR interaction while retaining the thiazole moiety for mGlu5 binding.

Visualization: Signaling Pathways & Antagonist Action

The following diagram illustrates the divergent signaling pathways of Group I vs. Group II receptors and the precise intervention points for these antagonists.

mGluR_Signaling cluster_GroupI Group I (Post-synaptic) cluster_GroupII Group II (Pre-synaptic) Glu Glutamate mGlu5 mGluR5 (Gq-coupled) Glu->mGlu5 mGlu23 mGluR2/3 (Gi-coupled) Glu->mGlu23 PLC PLC Activation mGlu5->PLC AC Adenylyl Cyclase mGlu23->AC Inhibits MTEP MTEP / MPEP (NAM) MTEP->mGlu5 Blocks LY LY 341495 (Comp. Antagonist) LY->mGlu23 Blocks IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca cAMP cAMP Formation AC->cAMP Reduced

Figure 1: Differential signaling of mGluR subtypes.[7] MTEP blocks the Gq-mediated Calcium cascade, while LY 341495 prevents Gi-mediated cAMP inhibition.

Experimental Protocols (Self-Validating Systems)

Because these receptors couple to different G-proteins, you cannot use the same assay for both. Below are the industry-standard protocols for validating potency.

Protocol A: Calcium Mobilization Assay (For MTEP/mGlu5)

Target: Gq-coupled receptors (mGlu5).

  • Cell Preparation: Use HEK293 cells stably expressing human mGlu5. Seed at 50,000 cells/well in black-walled 96-well plates.

  • Dye Loading: Incubate cells with Fluo-4 AM (4 µM) in assay buffer (HBSS + 20 mM HEPES) for 45 minutes at 37°C.

    • Validation Step: Include 2.5 mM Probenecid to prevent dye leakage.

  • Baseline Measurement: Measure fluorescence (Ex 488nm / Em 525nm) for 10 seconds to establish baseline.

  • Antagonist Pre-treatment: Add MTEP (concentration range: 0.1 nM – 10 µM) and incubate for 10–15 minutes.

    • Note: MTEP is a Negative Allosteric Modulator (NAM); it does not compete with glutamate at the orthosteric site but stabilizes the inactive conformation.

  • Agonist Challenge: Inject DHPG (selective Group I agonist) at EC80 concentration (typically 50 µM).

  • Readout: Monitor Ca2+ flux for 60 seconds. Calculate IC50 based on the reduction of the Peak Fluorescence Ratio (Response_drug / Response_vehicle).

Protocol B: cAMP HTRF/ELISA Assay (For LY 341495/mGlu2)

Target: Gi-coupled receptors (mGlu2/3). Challenge: mGlu2 activation lowers cAMP. To measure antagonism, you must first artificially raise cAMP levels.

  • Stimulation Phase: Prepare cells (e.g., CHO-mGlu2). Treat with Forskolin (10 µM) to stimulate Adenylyl Cyclase and drive cAMP production to a high baseline.

  • Agonist Suppression: Add Glutamate or DCG-IV (mGlu2 agonist). This will activate mGlu2, engaging the Gi protein and suppressing the Forskolin-induced cAMP spike.

  • Antagonist Rescue (The Test): Co-apply LY 341495 .

    • Mechanism:[6][8][9] If LY 341495 is working, it will block the Gi signal. The cAMP levels will recover back to the high Forskolin-induced baseline.

  • Detection: Lyse cells and quantify cAMP using a competitive ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) kit.

  • Data Analysis: Plot % Recovery of cAMP signal against log[LY 341495]. A potent antagonist will show a sigmoidal increase in cAMP (restoration of signal).

References

  • Lea, P. M., & Faden, A. I. (2006). Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP.[1][2][3][4][10][11] CNS Drug Reviews. [Link]

  • Cosford, N. D., et al. (2003). [3H]-Methoxymethyl-MTEP and [3H]-Methoxy-PEPy: Potent and Selective Radioligands for the Metabotropic Glutamate Subtype 5 Receptor. [Link]

  • O'Leary, D. M., et al. (2000).[4] Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. [Link]

  • Creative Bioarray. Calcium Mobilization Assay Protocols for GPCR Screening. [Link]

Sources

Technical Guide: Confirming LY 341495 Specificity Against Group I mGluRs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Paradox

LY 341495 is widely recognized as a highly potent, nanomolar-affinity antagonist for Group II metabotropic glutamate receptors (mGlu2/3) .[1] However, its utility in isolating Group I (mGlu1/5) responses relies entirely on a strict "Selectivity Window."

Unlike highly specific allosteric modulators (e.g., MPEP for mGlu5), LY 341495 is an orthosteric antagonist competing for the glutamate binding site.[2][3] Consequently, its specificity is concentration-dependent .

  • At 10–100 nM: It is highly selective for Group II (mGlu2/3).

  • At 1–10 µM: It begins to antagonize Group III (mGlu8, then mGlu7).

  • At >10 µM: It loses specificity and antagonizes Group I (mGlu1/5).

The Core Challenge: Researchers often use excessive concentrations (10–100 µM) to ensure "complete blockade," inadvertently suppressing Group I mGluRs and confounding data interpretation. This guide provides the pharmacological evidence and experimental protocols to validate that your chosen concentration of LY 341495 effectively blocks Group II/III without inhibiting Group I.

Pharmacological Profile & Comparative Analysis[4][5][6]

To confirm specificity, one must first define the inhibition constants (


 or 

) relative to the target receptors. The table below synthesizes binding affinities, demonstrating the >1000-fold selectivity window between Group II and Group I.
Table 1: Comparative Potency ( ) of LY 341495 Across mGluR Subtypes[1][6]
Receptor GroupSubtypeLY 341495

(nM)
Selectivity Ratio (vs mGlu2)Functional Outcome at 100 nM
Group II (Target) mGlu2 21 1x >80% Inhibition
Group II (Target) mGlu3 14 0.7x >80% Inhibition
Group IIImGlu8170~8xPartial Inhibition
Group IIImGlu7990~47xMinimal Effect
Group I (Off-Target) mGlu1a 7,800 (7.8 µM) ~370x No Effect
Group I (Off-Target) mGlu5a 8,200 (8.2 µM) ~390x No Effect

Data compiled from human recombinant receptor assays [1, 2]. Note: Values may shift in native tissue preparations.

Table 2: LY 341495 vs. Alternative Antagonists
CompoundPrimary TargetGroup I Cross-ReactivityUsage Recommendation
LY 341495 mGlu2/3 Low (< 5 µM) Gold Standard for Group II block if dosed <100 nM.
EGLU mGlu2/3Very LowGood alternative, but 100x less potent than LY 341495.
MCPG Non-selectiveHighAvoid. Weak antagonist at all groups; historically obsolete.
MPEP / CPCCOEt mGlu5 / mGlu1None (Target)Use as Positive Controls for Group I blockade.

Visualizing the Selectivity Window

The following diagram illustrates the "Safe Zone" for using LY 341495 to exclude Group II effects without touching Group I.

SelectivityWindow cluster_axis Concentration (Log Scale) c1 1 nM c2 10 nM c1->c2 c3 100 nM c2->c3 c4 1 µM c3->c4 c5 10 µM c4->c5 c6 100 µM c5->c6 mGlu23 mGlu2/3 (Target) Blocked mGlu8 mGlu8 Partially Blocked mGlu7 mGlu7 Blocked mGlu15 mGlu1/5 (Group I) UNTOUCHED mGlu15_blocked mGlu1/5 (Group I) BLOCKED Annotation OPTIMAL WINDOW (10-100 nM) Blocks Group II Spares Group I Annotation->c3 Warning LOSS OF SPECIFICITY (>5 µM) Blocks Group I Warning->c5

Figure 1: The Concentration-Selectivity Spectrum. To maintain Group I specificity, LY 341495 concentrations must remain below 1 µM.

Experimental Validation Protocols

To scientifically confirm that LY 341495 is not affecting Group I mGluRs in your specific assay (e.g., hippocampal slice or cell culture), you must perform a Differential Agonist Challenge .

Protocol A: The "Exclusion Test" (Calcium Mobilization / FLIPR)

Objective: Prove that 50 nM LY 341495 blocks Group II agonist activity but leaves Group I agonist activity intact.

Reagents:

  • DHPG: Selective Group I agonist (

    
    ).
    
  • LY379268: Selective Group II agonist (

    
    ).
    
  • LY 341495: Test Antagonist.[1][2][3][4][5][6][7][8][9]

Workflow:

  • Baseline: Establish baseline Ca

    
     fluorescence in cells expressing mGlu1/5 (or native tissue).
    
  • Condition 1 (Group I Control): Apply DHPG (

    
    ).
    
    • Expected Result: Robust Ca

      
       spike (defined as 100% response).
      
  • Condition 2 (Specificity Check): Pre-incubate with LY 341495 (

    
    ) for 10 min. Then apply DHPG  (
    
    
    
    ).
    • Success Criteria: Response must remain >95% of Control. If response drops significantly, LY 341495 is acting off-target (or concentration is too high).

  • Condition 3 (Positive Control): Pre-incubate with LY 341495 (

    
    ). Then apply LY379268  (
    
    
    
    ).
    • Success Criteria: Complete blockade of signal (confirming the drug is active).

Protocol B: Electrophysiological Confirmation (LTD/LTP)

Context: Confirming that LY 341495 isolates Group I-dependent LTD by blocking Group II modulation.

  • Induction: Induce LTD using DHPG (

    
    ).
    
  • Test: Repeat induction in the presence of LY 341495 (

    
    ).
    
  • Validation:

    • If LTD magnitude is unchanged , LY 341495 is specific (sparing Group I).

    • If LTD is blocked , repeat with a specific Group I antagonist (e.g., MPEP). If MPEP also blocks it, your LY 341495 concentration might be too high (acting like MPEP), or the LTD requires both groups.

    • Troubleshooting: Lower LY 341495 to 20 nM.

Decision Logic for Experimental Design

Use this logic flow to determine the correct concentration and controls for your study.

ValidationWorkflow Start Start: Define Goal Goal Isolate Group I Response (Block Group II/III) Start->Goal Step1 Select Concentration Recommended: 20-50 nM Goal->Step1 Check Perform DHPG Challenge (Group I Agonist + LY 341495) Step1->Check ResultA Response Inhibited? Check->ResultA Action1 Reduce [LY 341495] to 10 nM ResultA->Action1 Yes (Signal Lost) Action2 Proceed with Assay ResultA->Action2 No (Signal Intact) Yes YES: Off-Target Effect No NO: Specificity Confirmed Action1->Check

Figure 2: Validation Workflow. A self-validating loop to ensure concentration does not exceed the specificity window.

References

  • Kingston, A. E., et al. (1998). "LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors."[7] Neuropharmacology, 37(1), 1-12.[5][7][8]

  • Schoepp, D. D., et al. (1999). "Pharmacological agents acting at subtypes of metabotropic glutamate receptors."[6] Neuropharmacology, 38(10), 1431-1476.

  • Tocris Bioscience. "LY 341495 Product Guide & Biological Activity."

  • Fitzjohn, S. M., et al. (1998). "The potent mGlu receptor antagonist LY341495 identifies roles for both cloned and novel mGlu receptors in hippocampal synaptic plasticity." Neuropharmacology, 37(12), 1445-1458.

  • MedChemExpress. "LY341495 Datasheet and Activity."

Sources

A Comparative Guide to the Rescue of Synaptic Plasticity Deficits with LY 341495 in Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of LY 341495, a potent and selective antagonist for group II metabotropic glutamate receptors (mGluR2/3), and its role in rescuing synaptic plasticity deficits observed in various neurological and psychiatric disease models. We will explore the mechanistic underpinnings of its action, compare its efficacy with other mGluR2/3 antagonists, and provide detailed experimental protocols for researchers.

Introduction: The Critical Role of mGluR2/3 in Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory.[1][2][3] This process is tightly regulated by a variety of neurotransmitter receptors, among which metabotropic glutamate receptors (mGluRs) play a pivotal role. Specifically, the group II mGluRs, comprising mGluR2 and mGluR3, are key modulators of synaptic transmission.

Primarily located on presynaptic terminals, mGluR2/3 act as autoreceptors that, when activated by glutamate, inhibit further glutamate release.[4][5] This negative feedback loop is crucial for maintaining synaptic homeostasis. However, in several pathological conditions, the function of these receptors is dysregulated, leading to impaired synaptic plasticity and cognitive deficits. This has made mGluR2/3 a compelling target for therapeutic intervention.

LY 341495: A High-Affinity Tool for Probing mGluR2/3 Function

LY 341495 is a research compound developed by Eli Lilly that acts as a potent and selective competitive antagonist of mGluR2/3.[6] Its high affinity in the nanomolar range for these receptors allows for precise investigation of their function.[7][8] While highly selective for mGluR2/3, it's important to note that at higher micromolar concentrations, LY 341495 can also antagonize other mGluRs, a factor to consider in experimental design.[4][7]

By blocking the inhibitory action of presynaptic mGluR2/3, LY 341495 can enhance glutamate release, thereby modulating synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory.[7]

Disease Model Focus: Rescuing Synaptic Deficits with LY 341495

Alzheimer's Disease

Pathophysiology: Alzheimer's disease (AD) is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, which lead to synaptic dysfunction and cognitive decline.[9] Deficits in LTP are a well-established feature of AD models.[10] Interestingly, the expression and function of mGluR2/3 have been found to be altered in the brains of AD patients and animal models, suggesting their involvement in the disease process.[5]

Experimental Evidence for LY 341495 Rescue: Studies in preclinical models of AD have demonstrated that antagonism of mGluR2/3 can ameliorate synaptic and cognitive deficits. While direct studies on LY 341495 for LTP rescue in AD models are emerging, the rationale is strong. By blocking the excessive inhibitory tone at synapses, LY 341495 is hypothesized to restore glutamatergic transmission and facilitate LTP.

Proposed Mechanism of Action in Alzheimer's Disease

The diagram below illustrates the proposed mechanism by which LY 341495 can rescue synaptic function in the context of Alzheimer's disease.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal presynaptic_vesicle Glutamate Vesicles mGluR2_3 mGluR2/3 presynaptic_vesicle->mGluR2_3 Glutamate Release Glutamate Glutamate mGluR2_3->presynaptic_vesicle Inhibits Release NMDA_R NMDA Receptor Glutamate->NMDA_R AMPA_R AMPA Receptor Glutamate->AMPA_R Abeta Aβ Oligomers Abeta->NMDA_R Impairs Function CaMKII CaMKII Activation NMDA_R->CaMKII Ca2+ Influx LTP LTP Induction AMPA_R->LTP CaMKII->AMPA_R Phosphorylation & Insertion LY341495 LY 341495 LY341495->mGluR2_3 Antagonizes

Caption: LY 341495 blocks presynaptic mGluR2/3, enhancing glutamate release to overcome Aβ-induced deficits and promote LTP.

Fragile X Syndrome

Pathophysiology: Fragile X Syndrome (FXS) is a genetic disorder caused by the silencing of the FMR1 gene, leading to the absence of the fragile X mental retardation protein (FMRP).[11][12] FMRP is an RNA-binding protein that regulates the translation of numerous synaptic proteins.[13] Its absence leads to exaggerated mGluR5-dependent long-term depression (LTD) and deficits in LTP, contributing to the cognitive impairments seen in FXS.[2][12][14]

Experimental Evidence for LY 341495 Rescue: While the primary focus in FXS has been on mGluR5, the interplay between different mGluR subtypes is complex. The rationale for using an mGluR2/3 antagonist like LY 341495 in FXS lies in its potential to rebalance synaptic transmission. By increasing presynaptic glutamate release, LY 341495 could potentially counteract the enhanced LTD and facilitate LTP induction, thereby ameliorating some of the synaptic deficits.

Experimental Workflow for Assessing Synaptic Plasticity

The following diagram outlines a typical workflow for an electrophysiology experiment to measure LTP in hippocampal slices, a key method for testing the efficacy of compounds like LY 341495.

cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis start Isolate Hippocampus slice Cut 400µm Slices start->slice recover Recover in aCSF (1-2h) slice->recover transfer Transfer Slice to Recording Chamber recover->transfer position Position Electrodes (Stimulating & Recording) transfer->position baseline Record Baseline fEPSPs (20-30 min) position->baseline drug Apply LY 341495 or Vehicle baseline->drug induce Induce LTP (e.g., Theta-Burst Stimulation) drug->induce post Record Post-Induction fEPSPs (60+ min) induce->post measure Measure fEPSP Slope post->measure normalize Normalize to Baseline measure->normalize plot Plot % Potentiation over Time normalize->plot compare Compare LY 341495 vs. Vehicle Groups plot->compare

Caption: Workflow for preparing and recording LTP from acute hippocampal slices to test compound efficacy.

Experimental Protocol: Extracellular Field Potential Recording of LTP in Acute Hippocampal Slices

This protocol provides a step-by-step guide for inducing and recording LTP in the CA1 region of the hippocampus, a standard method for assessing the effects of compounds like LY 341495 on synaptic plasticity.[15][16][17][18]

Materials:

  • Artificial cerebrospinal fluid (aCSF) components (in mM): 124 NaCl, 5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2.4 CaCl2, 1.3 MgSO4.

  • Dissection tools, vibratome, recording chamber, amplifiers, and data acquisition system.

  • LY 341495 stock solution.

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat) according to approved institutional animal care protocols.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.

    • Prepare 400 µm thick transverse hippocampal slices using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour.

  • Recording Setup:

    • Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 28-30°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Baseline Recording:

    • Deliver single baseline stimuli (e.g., 0.05 Hz) to evoke field excitatory postsynaptic potentials (fEPSPs).

    • Adjust the stimulus intensity to elicit an fEPSP amplitude that is 30-40% of the maximum.

    • Record a stable baseline for at least 20-30 minutes.

  • Drug Application:

    • Switch to aCSF containing the desired concentration of LY 341495 or vehicle control and perfuse for at least 20 minutes before LTP induction.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS), which consists of bursts of high-frequency pulses.[17]

  • Post-Induction Recording:

    • Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-induction to measure the potentiation.

  • Data Analysis:

    • Measure the initial slope of the fEPSP.

    • Normalize the slope values to the average of the baseline recording period.

    • Plot the normalized fEPSP slope over time to visualize the magnitude and stability of LTP.

    • Compare the level of potentiation between the LY 341495-treated and vehicle-treated groups.

Comparative Analysis: LY 341495 vs. Other mGluR2/3 Antagonists

LY 341495 is a cornerstone tool compound, but other mGluR2/3 antagonists have been developed with varying properties. The choice of antagonist can be critical and depends on the specific experimental question, desired route of administration, and required selectivity profile.

CompoundKi/IC50 (nM) for mGluR2Ki/IC50 (nM) for mGluR3Selectivity ProfileKey Features
LY 341495 ~2.3[19]~1.3[19]High selectivity for Group II over Group I and III mGluRs.[8]Gold standard research tool, brain penetrant, active in vivo.[19]
MGS0039 1116Highly selective for mGluR2/3.Orally active, has shown antidepressant-like effects in animal models.[20]
JNJ-40411813 11.5 (IC50)18.2 (IC50)Potent and selective mGluR2 negative allosteric modulator (NAM).Crosses the blood-brain barrier, has been investigated for depression.
AFQ056 N/AN/AmGluR5 antagonist.Clinically tested for Fragile X Syndrome, highlighting a different therapeutic strategy.[14]

Conclusion and Future Directions

LY 341495 remains an invaluable pharmacological tool for dissecting the role of mGluR2/3 in synaptic plasticity and its dysregulation in disease. Its ability to rescue synaptic deficits in preclinical models of neurological and psychiatric disorders highlights the therapeutic potential of targeting this receptor class.

Future research should focus on:

  • Further elucidating the specific contributions of mGluR2 versus mGluR3 in different disease contexts, potentially using knockout animals in conjunction with pharmacological tools.[21]

  • Developing antagonists with improved subtype selectivity and pharmacokinetic properties for potential clinical translation.

  • Investigating the long-term effects of mGluR2/3 antagonism on synaptic structure and function.

By continuing to explore the intricacies of mGluR2/3 signaling, the scientific community can pave the way for novel therapeutic strategies for a range of devastating brain disorders.

References

  • LY-341495 - Wikipedia.

  • The potent mGlu receptor antagonist LY341495 identifies roles for both cloned and novel mGlu receptors in hippocampal synaptic plasticity - PubMed.

  • THE METABOTROPIC GLUTAMATE 2/3 RECEPTOR ANTAGONIST LY341495 DIFFERENTIALLY AFFECTS RECOGNITION MEMORY IN RATS - PubMed Central.

  • Behavioral Characterization of the mGlu Group II/III Receptor Antagonist, LY-341495, in Animal Models of Anxiety and Depression - PubMed.

  • LY341495 | mGluR Antagonist - MedchemExpress.com.

  • LY 341495 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience.

  • Are mGluR2/3 Inhibitors Potential Compounds for Novel Antidepressants? - PMC.

  • Glutamate Receptors and Synaptic Plasticity in Health and Disease: A Personal Journey.

  • Synaptic Plasticity Review - Hello Bio.

  • LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed.

  • Actions of LY341495 on metabotropic glutamate receptor-mediated responses in the neonatal rat spinal cord - PubMed Central.

  • Metabotropic Glutamate Receptors in Alzheimer's Disease Synaptic Dysfunction: Therapeutic Opportunities and Hope for the Future - PubMed Central.

  • Synaptic Plasticity, a Prominent Contributor to the Anxiety in Fragile X Syndrome - NIH.

  • Electrophysiology protocols for LTP and LTD: Recording synaptic plasticity with whole-cell patch clamp - Scientifica.

  • mGluR-dependent plasticity in rodent models of Alzheimer's disease - Frontiers.

  • The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC - NIH.

  • The State of Synapses in Fragile X Syndrome - PMC - PubMed Central.

  • Altered synaptic plasticity in a mouse model of fragile X mental retardation.

  • Defective synaptic plasticity in a model of Coffin-Lowry Syndrome is rescued by simultaneously targeting PKA and MAPK pathways | bioRxiv.

  • The Pathophysiology of Fragile X (and What It Teaches Us about Synapses) - Neuroscience.

  • Hippocampal slice electrophysiology - G2C::Genes to Cognition.

  • Neuromodulators and Long-Term Synaptic Plasticity in Learning and Memory: A Steered-Glutamatergic Perspective - MDPI.

  • 5-HT2A receptor - Wikipedia.

  • Long-Term Recording of LTP in Cultured Hippocampal Slices - ResearchGate.

  • Fragile X mental retardation protein and synaptic plasticity.

  • Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC - PubMed Central.

  • Metabotropic Glutamate Receptors in Alzheimer's Disease Synaptic Dysfunction: Therapeutic Opportunities and Hope for the Future | Request PDF - ResearchGate.

Sources

Reference Standard Guide: LY 341495 Analytical Validation

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the analytical validation and experimental application of LY 341495 , a potent and selective Group II metabotropic glutamate receptor (mGluR) antagonist. It is designed for researchers requiring rigorous standardization of their pharmacological tools.

Executive Summary & Mechanism of Action

LY 341495 is the industry-standard orthosteric antagonist for Group II mGluRs (mGlu2/3).[1] Unlike earlier generation compounds, it offers nanomolar potency and high selectivity against Group I and III receptors at physiological concentrations. However, its utility relies heavily on precise concentration management due to loss of selectivity at micromolar levels.

mGluR Signaling & LY 341495 Intervention

The following diagram illustrates the specific intervention point of LY 341495 within the glutamatergic synapse, highlighting its blockade of the Gi/o-coupled pathway which normally inhibits cAMP production.

mGluR_Signaling cluster_effect Physiological Outcome of Antagonism Glutamate Glutamate (Ligand) mGluR2_3 mGluR2/3 Receptor (Presynaptic/Glial) Glutamate->mGluR2_3 Activates LY341495 LY 341495 (Antagonist) LY341495->mGluR2_3 Blocks (IC50 ~20nM) Result Increased cAMP & Enhanced Glutamate Release LY341495->Result Net Effect G_protein G_i/o Protein mGluR2_3->G_protein Couples Release Glutamate Release (Inhibition) mGluR2_3->Release Autoreceptor Feedback AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes

Figure 1: Mechanism of Action. LY 341495 antagonizes the Gi/o-coupled mGluR2/3 receptors, preventing the inhibition of Adenylyl Cyclase and modulating presynaptic glutamate release.

Comparative Pharmacology: Benchmarking Alternatives

To validate LY 341495 as the correct tool for your assay, it must be benchmarked against alternative antagonists. LY 341495 is preferred for its high potency but lacks subtype selectivity between mGlu2 and mGlu3.

Table 1: Pharmacological Profile Comparison
FeatureLY 341495 (Standard)EGLU (Alternative)PCCG-4 (Subtype Selective)
Primary Target mGlu2 / mGlu3mGlu2 / mGlu3mGlu2 (Selective)
Potency (IC50) ~21 nM (mGlu2) ~14 nM (mGlu3)~4 µM (mGlu2)~2 µM (mGlu2)
Selectivity High vs Group I/III(Hits mGlu8 at >170 nM)ModerateHigh for mGlu2 vs mGlu3
Chemical Class Dicarboxylic acid derivativeAmino acid derivativeCarboxycyclopropylglycine
Solubility Low in water (needs NaOH)Water solubleWater soluble
Use Case Gold Standard for total Group II blockade.Older studies; less potent.Dissecting mGlu2 vs mGlu3 function.

Critical Insight: While LY 341495 is nanomolar potent for Group II, it acts as an antagonist at mGlu8 (Group III) at concentrations above 100-200 nM [1, 4]. Researchers must titrate carefully (aim for 10-100 nM) to maintain selectivity.

Analytical Validation Framework

Validation ensures the chemical identity and purity of the reference material before use in sensitive bioassays.

Validation Workflow

The following decision tree outlines the mandatory quality control (QC) steps for validating a new batch of LY 341495.

Validation_Workflow Start Batch Receipt Solubility Solubility Check (1.1 eq NaOH) Start->Solubility HPLC Purity Assay (RP-HPLC) Solubility->HPLC Clear Solution MS Identity Check (LC-MS/NMR) HPLC->MS >98% Area Decision Pass Criteria? MS->Decision Approve Release for Bioassay Decision->Approve Yes Reject Reject/Purify Decision->Reject No

Figure 2: Analytical Validation Workflow. A systematic approach to verifying batch quality prior to experimental use.

Protocol A: High-Performance Liquid Chromatography (HPLC) Purity Check

This protocol validates purity using the compound's aromatic xanthine structure for UV detection.

  • Objective: Confirm purity ≥ 98%.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (primary) and 210 nm.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold).

    • 2-15 min: 5% → 95% B (Linear gradient).

    • 15-20 min: 95% B (Wash).

  • Sample Prep: Dissolve 1 mg in 100 µL 0.1N NaOH, then dilute to 1 mg/mL with water. Note: Acidic mobile phase may cause precipitation if injected at high volumes; keep injection volume low (5-10 µL).

Protocol B: Solubility & Stability Handling

Improper solubilization is the #1 cause of experimental variability with LY 341495.

  • Solvent Choice:

    • Water: Insoluble as free acid.

    • 1.1 eq. NaOH: Soluble up to ~35 mg/mL (converts to disodium salt in situ) [1].

    • DMSO: Soluble up to ~5-20 mM with gentle warming [1].

  • Storage:

    • Solid: -20°C (1 year) or -80°C (2 years).[3]

    • Stock Solution: Aliquot immediately. Do not freeze-thaw more than once. Store at -80°C for up to 6 months [3].

References

  • Ornstein, P. L., et al. (1998).[1] 2-substituted (2SR)-2-amino-2-((1SR,2SR)-2-carboxycycloprop-1-yl)glycines as potent and selective antagonists of group II metabotropic glutamate receptors.[1] Journal of Medicinal Chemistry.

  • Kingston, A. E., et al. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors.[4][5][6] Neuropharmacology.[1][7][8][9] Available at: [Link]

  • National Institutes of Health (NIH). Target validation: Weak selectivity of LY341495 for mGluR2 over mGluR4. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of LY 341495 Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

For fellow researchers, scientists, and drug development professionals, our work extends beyond the bench; it encompasses a cradle-to-grave responsibility for the chemical entities we handle. LY 341495 disodium salt is a potent and selective group II metabotropic glutamate receptor (mGluR) antagonist, a valuable tool in neuroscience research.[1] However, its pharmacological potency necessitates a meticulous and informed approach to its disposal.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of LY 341495 disodium salt waste streams. The protocols herein are designed to protect laboratory personnel, ensure environmental integrity, and maintain regulatory compliance, reflecting the best practices of our field.

Chapter 1: The Precautionary Principle and Hazard Characterization

The complete toxicological and ecological profile of LY 341495 disodium salt is not fully established. As with many novel research chemicals, comprehensive hazard data is often unavailable. Therefore, we must operate under the precautionary principle : in the absence of complete data, the substance must be treated as hazardous.

Generic safety data for analogous research compounds indicate potential for acute toxicity if ingested, as well as skin and eye irritation.[2] Absorption through the skin could also be harmful.[2] Consequently, all waste containing LY 341495 disodium salt must be managed as hazardous chemical waste.

Hazard ClassPotential ManifestationRecommended Precautionary Action
Acute Toxicity (Oral) Harmful or fatal if swallowed.Do not ingest. Wash hands thoroughly after handling. Seek immediate medical attention if swallowed.[2]
Skin Irritation/Toxicity May cause redness, pain, or irritation. Absorption through the skin may be harmful.[2]Avoid all skin contact. Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.
Eye Irritation May cause redness, pain, and blurred vision.[2]Wear safety glasses or goggles. Use an eye wash station immediately upon any contact.
Environmental Hazard Ecotoxicological properties are not fully known.Prevent release to the environment. Do not dispose of down the drain.[3][4]

Chapter 2: The Cornerstone of Compliance: Waste Stream Segregation

The single most critical step in proper chemical disposal is segregation at the point of generation. Mixing disparate waste streams is not only a violation of regulatory standards, such as the Resource Conservation and Recovery Act (RCRA) in the United States, but it also creates dangerous, unknown chemical cocktails and makes disposal prohibitively expensive and complex.

The causality is simple: licensed waste disposal facilities require a precise characterization of the waste they accept. Mixed wastes are uncharacterizable without extensive (and costly) analysis. Furthermore, inadvertently mixing incompatible chemicals, such as acids and certain organic solvents, can lead to violent reactions.

For LY 341495 disodium salt, this means any material that has come into contact with the compound—be it the pure solid, aqueous solutions, or contaminated labware—must be treated as a distinct hazardous waste stream.

Chapter 3: Step-by-Step Disposal Protocols

Follow these procedures to ensure the safe and compliant disposal of all LY 341495 disodium salt waste.

Protocol 3.1: Unused or Expired Solid Compound
  • Do Not Attempt to Neutralize: The chemical structure of LY 341495 does not lend itself to simple neutralization. Any attempt to do so may create unknown, potentially more hazardous byproducts.

  • Container Selection: Retain the compound in its original, clearly labeled manufacturer's container if possible. If not, use a new, clean, sealable container made of high-density polyethylene (HDPE).

  • Labeling: Affix a hazardous waste tag to the container. Fill it out completely, including:

    • The full chemical name: "LY 341495 disodium salt"

    • CAS Number (if available on the original vial)

    • The words "Hazardous Waste"

    • An accurate estimate of the quantity

    • The date of accumulation

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[3] This area must be under the control of laboratory personnel, away from drains, and provide secondary containment.

Protocol 3.2: Aqueous Waste Solutions

LY 341495 disodium salt is soluble in water. Aqueous solutions containing this compound are a common waste stream.

  • NEVER Pour Down the Drain: This is a direct violation of environmental regulations.[3][4] The unknown ecotoxicity of the compound poses a risk to aquatic ecosystems.

  • Container Selection: Use a dedicated, sealable, and chemically compatible (HDPE is preferred) waste container for "Aqueous Hazardous Waste."

  • Labeling: Label the container with a hazardous waste tag. List all constituents, including "LY 341495 disodium salt" and any other solutes or buffers, with their approximate concentrations. Maintain a running log of additions.

  • pH Consideration: If the solution is highly acidic (pH ≤ 2) or basic (pH ≥ 12.5), it must also be characterized as corrosive waste.[3] Note this on the hazardous waste tag.

  • Storage: Keep the container sealed at all times, except when adding waste.[4] Store it in the SAA with appropriate secondary containment.

Protocol 3.3: Contaminated Laboratory Supplies (Solid Waste)

This stream includes items like gloves, weigh boats, pipette tips, and contaminated paper towels.

  • Segregation: Collect all solid waste contaminated with LY 341495 disodium salt in a separate, dedicated solid waste stream. Do not mix it with regular trash or non-hazardous lab waste.

  • Container Selection: Use a durable, leak-proof plastic bag (e.g., a clear or yellow biohazard-style bag, but used for chemical waste) placed inside a rigid, sealable container (like a lidded plastic pail or a cardboard box lined with a heavy-duty plastic bag).

  • Labeling: Clearly label the outer container as "Hazardous Solid Waste." List the contaminant: "Solid waste contaminated with LY 341495 disodium salt."

  • Storage: Once the container is full, seal it and move it to the SAA for pickup.

Chapter 4: The Final Step: Arranging for Professional Disposal

All generated hazardous waste must be collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2]

The workflow for this process is standardized across the research industry and is governed by regulations from agencies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

G cluster_0 Step 1: In-Lab Waste Management cluster_1 Step 2: Institutional Disposal Process A Waste Generated (Solid, Liquid, Labware) B Characterize & Segregate Waste (Aqueous, Solid Contaminated) A->B C Select & Label Appropriate Hazardous Waste Container B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Request Waste Pickup (Via EHS Portal or Phone Call) D->E SAA Full or Pickup Scheduled F EHS Personnel Collects Waste from SAA E->F G Waste is Consolidated at Central Accumulation Area F->G H Final Disposal by Licensed Hazardous Waste Vendor G->H

Caption: Workflow for the compliant disposal of LY 341495 disodium salt waste.

Chapter 5: Emergency Procedures for Spills

In the event of a spill, the primary objective is to ensure personnel safety and prevent environmental release.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent further contamination.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, double nitrile gloves, and safety goggles.

  • Contain the Spill:

    • For Solids: Gently cover the spill with absorbent pads or a spill pillow to prevent aerosolization. Carefully scoop the material into a hazardous waste container.

    • For Liquids: Cover with an appropriate chemical absorbent material. Work from the outside of the spill inward.

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable laboratory detergent and water. All cleaning materials must be disposed of as hazardous solid waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to these scientifically grounded and regulation-aligned procedures, you fulfill your professional responsibility to ensure safety and environmental stewardship, building a culture of trust and excellence in our shared scientific enterprise.

References

  • Bio-Techne. (n.d.). LY 341495 disodium salt. Retrieved from [Link]

  • Wikipedia. (n.d.). LY-341495. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Chemical Storage. (2024, June 18). OSHA Requirements for Hazardous Chemical Storage. Retrieved from [Link]

Sources

Personal protective equipment for handling LY 341495 disodium salt

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling LY 341495 Disodium Salt

An Introduction to LY 341495 Disodium Salt and Its Handling Requirements

LY 341495 is a highly potent and selective antagonist for group II metabotropic glutamate receptors (mGluR2/3).[1][2][3] It is a valuable tool in neuroscience research, with applications in studying synaptic plasticity, neuropsychiatric disorders, and pain management.[4][5] The disodium salt form of LY 341495 offers increased solubility, facilitating its use in various experimental paradigms. Due to its high potency, researchers must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, field-proven information on the proper personal protective equipment (PPE), handling procedures, and disposal of LY 341495 disodium salt.

Core Safety Principles: Understanding the Risks

Personal Protective Equipment (PPE): Your First Line of Defense

The minimum PPE for working in a laboratory with chemical hazards includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[6] However, when handling a potent compound like LY 341495 disodium salt, more specialized PPE is required. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Recommended PPE for Handling LY 341495 Disodium Salt
TaskMinimum PPE Requirement
Weighing and Aliquoting (Solid) Disposable solid-handling gown, double gloves (nitrile), safety glasses with side shields, and a fit-tested N95 or higher respirator.
Solution Preparation Chemical splash goggles, lab coat, and nitrile gloves.
In-vitro/Ex-vivo Experiments Safety glasses, lab coat, and nitrile gloves.
In-vivo Dosing Safety glasses, lab coat, and nitrile gloves.

Gloves: When working with hazardous chemicals, it is critical to select gloves that provide adequate protection.[7] Nitrile gloves are a common and appropriate choice for handling many research chemicals. For tasks with a higher risk of exposure, such as handling the powdered form, double-gloving is recommended.

Eye Protection: Safety glasses with side shields are the minimum requirement.[6] When preparing solutions or performing tasks with a splash hazard, chemical splash goggles should be worn.

Respiratory Protection: For weighing and aliquoting the solid form of LY 341495 disodium salt, a fit-tested N95 respirator or higher is essential to prevent inhalation of fine particles.

Protective Clothing: A standard lab coat is sufficient for most procedures. However, when handling larger quantities of the solid compound, a disposable solid-handling gown can provide an extra layer of protection.

Procedural Guidance for Safe Handling

A systematic approach to handling LY 341495 disodium salt is critical to minimize the risk of exposure. The following workflow outlines the key steps for safely preparing and using this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Prep 1. Assemble all necessary materials (spatula, weigh paper, tubes, solvent) Don_PPE 2. Don appropriate PPE (gown, double gloves, respirator, goggles) Prep->Don_PPE Proceed once ready Weigh 3. Weigh compound in a chemical fume hood or ventilated balance enclosure. Don_PPE->Weigh Enter handling area Solubilize 4. Prepare stock solution by carefully adding solvent to the solid. Weigh->Solubilize Transfer weighed solid Doff_PPE 5. Doff PPE in the correct order to avoid contamination. Solubilize->Doff_PPE Complete experiment Decontaminate 6. Decontaminate work surfaces and equipment. Doff_PPE->Decontaminate After removing PPE Dispose 7. Dispose of waste in designated hazardous waste streams. Decontaminate->Dispose Final step

Caption: Workflow for the safe handling of LY 341495 disodium salt.

Operational and Disposal Plans

Spill Management:

In the event of a spill, the primary objective is to contain the material and prevent it from spreading.

  • Alert others: Immediately notify colleagues in the vicinity.

  • Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection.

  • Containment: For solid spills, gently cover with absorbent pads. For liquid spills, use a chemical spill kit to absorb the material.

  • Cleanup: Carefully collect the absorbed material and contaminated items and place them in a sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with an appropriate decontaminating solution.

Disposal:

All waste contaminated with LY 341495 disodium salt, including empty vials, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this material in the regular trash or down the drain.

Building a Culture of Safety

Adherence to these guidelines is paramount for the safety of individual researchers and the entire laboratory. By understanding the potential hazards and implementing these control measures, you can confidently and safely advance your research using LY 341495 disodium salt. This commitment to safety not only protects personnel but also ensures the integrity and reproducibility of your experimental results.

References

  • Bio-Techne. (n.d.). LY 341495 disodium salt. Retrieved from [Link]

  • Wikipedia. (2023, October 27). LY-341495. Retrieved from [Link]

  • Kingston, A. E., Ornstein, P. L., Wright, R. A., Johnson, B. G., Mayne, N. G., Burnett, J. P., Belagaje, R., Wu, S., & Schoepp, D. D. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors. Neuropharmacology, 37(1), 1–12.
  • Bio-Techne. (n.d.). LY 341495 disodium salt. Retrieved from [Link]

  • Patsnap. (2024, June 21). What are mGluR2 antagonists and how do they work? Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.